molecular formula C16H23ClN2O3 B1679087 Procaterol hydrochloride CAS No. 59828-07-8

Procaterol hydrochloride

Cat. No.: B1679087
CAS No.: 59828-07-8
M. Wt: 326.82 g/mol
InChI Key: AEQDBKHAAWUCMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Procaterol hydrochloride is an organic molecular entity.
A long-acting beta-2-adrenergic receptor agonist.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

8-hydroxy-5-[1-hydroxy-2-(propan-2-ylamino)butyl]-1H-quinolin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3.ClH/c1-4-12(17-9(2)3)16(21)11-5-7-13(19)15-10(11)6-8-14(20)18-15;/h5-9,12,16-17,19,21H,4H2,1-3H3,(H,18,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEQDBKHAAWUCMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C1=C2C=CC(=O)NC2=C(C=C1)O)O)NC(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59828-07-8, 62929-91-3
Record name 8-Hydroxy-5-[1-hydroxy-2-[(1-methylethyl)amino]butyl]-2(1H)-quinolinone hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59828-07-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R*,S*)-(±)-8-hydroxy-5-[1-hydroxy-2-(isopropylamino)butyl]quinolin-2(1H)-one monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.948
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-depth Technical Guide: Procaterol Hydrochloride's β2-Adrenergic Receptor Selectivity and Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the β2-adrenergic receptor (β2-AR) selectivity and affinity of procaterol (B1663013) hydrochloride. Procaterol is recognized as a potent and selective β2-AR agonist, a characteristic that is fundamental to its therapeutic efficacy as a bronchodilator in the management of asthma and chronic obstructive pulmonary disease (COPD).[1] This document details the quantitative data that establishes its receptor selectivity, the experimental methodologies used to derive this data, and the key signaling pathways involved.

Quantitative Data Summary: Receptor Affinity and Potency

Procaterol's high affinity for the β2-AR, coupled with a significantly lower affinity for β1-AR, is the basis for its therapeutic window, minimizing off-target cardiac effects.[1][2] The following tables summarize the binding affinity (Kp, Ki) and functional potency (pD2, ID50) of procaterol for β-adrenergic receptor subtypes.

Table 1: Procaterol Binding Affinity for β-Adrenergic Receptors

Receptor SubtypeParameterValue (nM)Species/TissueReference
β1-Adrenergic ReceptorKp4900Dog Coronary Artery[2]
Kp3500Guinea-Pig Atria[2]
Kp4300Not Specified[3]
β2-Adrenergic ReceptorKp8Rabbit Pulmonary Artery[2]
Kp9Guinea-Pig Atria[2]
Kp8Not Specified[3][4]
β3-Adrenergic Receptor-Data Not Available-

Table 2: Procaterol Functional Potency at β-Adrenergic Receptors

Assay TypeParameterValueSpecies/TissueReference
Isolated Organ Bath (Relaxation)pD2Not SpecifiedGuinea Pig Trachea[4]
Isolated Organ Bath (Inotropic Response)pD2 (Right Atria)7.30Guinea Pig Atria
Isolated Organ Bath (Inotropic Response)pD2 (Left Atria)7.18Guinea Pig Atria
Isolated Organ Bath (Inhibition of Contraction)ID50 (vs. Acetylcholine)0.3 nMDog Trachea[5]
Isolated Organ Bath (Inhibition of Contraction)ID50 (vs. Histamine - phasic)0.15 nMDog Trachea[5]
Isolated Organ Bath (Inhibition of Contraction)ID50 (vs. Histamine - tonic)0.01 nMDog Trachea[5]

Note: pD2 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

The data clearly demonstrates procaterol's significant selectivity for the β2-AR over the β1-AR. The selectivity ratio, calculated from the Kp values (Kp β1 / Kp β2), is approximately 612, highlighting its potent β2-agonist activity.[2]

Signaling Pathways and Experimental Workflows

The therapeutic effects of procaterol are mediated through the activation of the β2-adrenergic receptor and its downstream signaling cascade. The following diagrams illustrate this pathway and the experimental workflows used to characterize the drug's properties.

β2-Adrenergic Receptor Signaling Pathway

Procaterol binding to the β2-AR initiates a conformational change in the receptor, leading to the activation of the associated Gs protein. This triggers a cascade of intracellular events culminating in smooth muscle relaxation.

G_protein_signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Procaterol Procaterol b2AR β2-Adrenergic Receptor Procaterol->b2AR Binds Gs Gs Protein (α, β, γ) b2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Response Phosphorylates Targets

β2-Adrenergic Receptor Signaling Cascade
Experimental Workflow: Radioligand Binding Assay

Radioligand binding assays are crucial for determining the affinity of a drug for its receptor. A competitive binding assay, for instance, measures the ability of an unlabeled drug (procaterol) to displace a radiolabeled ligand from the receptor.

Radioligand_Binding_Workflow A 1. Prepare Receptor Membranes (e.g., from cells expressing β-AR) B 2. Incubate Membranes with: - Radioligand (e.g., [3H]-DHA) - Varying concentrations of Procaterol A->B C 3. Separate Bound and Free Ligand (via filtration) B->C D 4. Quantify Radioactivity (Scintillation Counting) C->D E 5. Data Analysis - Determine IC50 - Calculate Ki D->E

Radioligand Binding Assay Workflow
Logical Relationship of Procaterol's Selectivity

The therapeutic benefit of procaterol stems from its high selectivity for β2-AR over other β-adrenergic subtypes, primarily β1-AR, which are abundant in cardiac tissue.

Selectivity_Logic cluster_receptors β-Adrenergic Receptors cluster_effects Physiological Effects Procaterol Procaterol b2AR β2-AR (Bronchial Smooth Muscle) Procaterol->b2AR High Affinity (Agonist) b1AR β1-AR (Cardiac Muscle) Procaterol->b1AR Low Affinity b3AR β3-AR (Adipose Tissue) Procaterol->b3AR Negligible Affinity (Assumed) Bronchodilation Therapeutic Effect: Bronchodilation b2AR->Bronchodilation Cardiac_Stimulation Side Effect: Cardiac Stimulation b1AR->Cardiac_Stimulation

Procaterol's Receptor Selectivity Profile

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the β2-adrenergic receptor selectivity and affinity of procaterol hydrochloride.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of procaterol by measuring its ability to compete with a radiolabeled antagonist for binding to β-adrenergic receptors.

  • Materials:

    • Cell membranes expressing the human β1, β2, or β3-adrenergic receptor.

    • Radioligand: [3H]-Dihydroalprenolol ([3H]-DHA) or [125I]-Iodocyanopindolol ([125I]-CYP).

    • Unlabeled this compound.

    • Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

    • Wash Buffer (ice-cold).

    • Glass fiber filters.

    • Scintillation cocktail.

  • Procedure:

    • Membrane Preparation: Prepare cell membranes expressing the target receptor subtype.

    • Assay Setup: In a 96-well plate, add the following to each well:

      • Receptor membranes.

      • A fixed concentration of radioligand.

      • Increasing concentrations of unlabeled procaterol or vehicle for total and non-specific binding controls.

    • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

    • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

    • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

    • Data Analysis:

      • Plot the percentage of specific binding against the log concentration of procaterol.

      • Determine the IC50 value (the concentration of procaterol that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

      • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This functional assay measures the ability of procaterol to stimulate the production of cyclic AMP (cAMP), a second messenger in the β2-AR signaling pathway.

  • Materials:

    • Whole cells expressing the human β1, β2, or β3-adrenergic receptor.

    • This compound.

    • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Cell culture medium.

    • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based).

  • Procedure:

    • Cell Seeding: Seed cells into a 96- or 384-well plate and allow them to adhere overnight.

    • Pre-treatment: Pre-incubate the cells with a PDE inhibitor in serum-free medium for a short period (e.g., 15-30 minutes).

    • Agonist Stimulation: Add increasing concentrations of procaterol to the wells and incubate for a specified time (e.g., 30 minutes) at 37°C.

    • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

    • Data Analysis:

      • Plot the measured cAMP levels against the log concentration of procaterol.

      • Determine the EC50 value (the concentration of procaterol that produces 50% of the maximal response) using a sigmoidal dose-response curve fit.

Isolated Organ Bath Experiment (Guinea Pig Trachea)

This ex vivo assay assesses the functional potency of procaterol as a bronchodilator by measuring its ability to relax pre-contracted airway smooth muscle.

  • Materials:

    • Guinea pig trachea.

    • Krebs-Henseleit or Tyrode's physiological salt solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

    • Contractile agent (e.g., histamine, carbachol, or potassium chloride).

    • This compound.

    • Organ bath apparatus with isometric force transducers.

  • Procedure:

    • Tissue Preparation: Isolate the trachea from a guinea pig and cut it into rings.

    • Mounting: Suspend the tracheal rings in organ baths containing the physiological salt solution under a resting tension.

    • Equilibration: Allow the tissues to equilibrate for a period (e.g., 60-90 minutes), with periodic washing.

    • Contraction: Induce a sustained contraction of the tracheal rings by adding a contractile agent to the bath.

    • Cumulative Concentration-Response Curve: Once a stable contraction is achieved, add increasing concentrations of procaterol cumulatively to the organ bath.

    • Recording: Record the relaxation of the tracheal rings as a change in isometric tension.

    • Data Analysis:

      • Express the relaxation at each procaterol concentration as a percentage of the maximal relaxation.

      • Plot the percentage of relaxation against the log concentration of procaterol.

      • Determine the pD2 value from the resulting concentration-response curve.

This in-depth guide provides a comprehensive foundation for understanding and evaluating the β2-adrenergic receptor selectivity and affinity of this compound. The presented data and methodologies are essential for researchers and professionals involved in the study and development of adrenergic drugs.

References

Procaterol Hydrochloride: A Comprehensive Technical Guide on its Synthesis and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and chemical properties of Procaterol (B1663013) hydrochloride, a potent β2-adrenergic receptor agonist used as a bronchodilator. This document details the synthetic routes, experimental protocols, and key physicochemical characteristics of the compound, presenting quantitative data in accessible formats and visualizing complex pathways and workflows.

Chemical Properties of Procaterol Hydrochloride

This compound is a white to pale yellowish-white crystalline powder.[1][2] It is known to be sensitive to light and is susceptible to auto-oxidation.[1] The stability of this compound in solution is influenced by pH, temperature, and light exposure, with greater stability observed in acidic conditions.[3]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C₁₆H₂₂N₂O₃·HCl[4]
Molecular Weight 326.82 g/mol [4]
Melting Point Approx. 195°C (with decomposition)[1][2]
Appearance White to pale yellowish-white crystalline powder[1][2]
Solubility Soluble in water and methanol; slightly soluble in ethanol; practically insoluble in diethyl ether.[1][2]
pH of 1% Aqueous Solution 4.0 - 5.0[1][2]
pKa Data not available in the reviewed literature.
Stability

This compound exhibits instability under certain conditions. It is sensitive to light and should be stored in light-resistant containers.[1][3] The compound is also susceptible to oxidation. In aqueous solutions, its stability is pH-dependent, with increased degradation as the pH rises.[3] Forced degradation studies are crucial to identify potential degradation products and establish appropriate storage and handling conditions.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from 8-hydroxycarbostyril. The general synthetic scheme involves acylation, amination, and reduction, followed by salt formation.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Acylation cluster_step2 Step 2: Amination cluster_step3 Step 3: Reduction cluster_step4 Step 4: Salt Formation cluster_end Final Product A 8-Hydroxycarbostyril B Acylation with 2-bromobutyric acid chloride A->B Reagent C Reaction with isopropylamine (B41738) B->C Intermediate D Reduction of carbonyl group C->D Intermediate E Treatment with Hydrochloric Acid D->E Procaterol Base F This compound E->F

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is a detailed method for the synthesis of this compound.

Step 1: Acylation of 8-Hydroxycarbostyril

  • Reactants: 8-Hydroxycarbostyril, 2-bromobutyric acid chloride, and a Lewis acid catalyst (e.g., aluminum chloride).

  • Procedure: 8-Hydroxycarbostyril is acylated at the C5 position with 2-bromobutyric acid chloride in the presence of a Lewis acid.

  • Reaction Conditions: The reaction is typically carried out in an inert solvent.

Step 2: Amination

  • Reactant: The product from Step 1 and isopropylamine.

  • Procedure: The brominated intermediate is reacted with isopropylamine to introduce the isopropylamino group.

  • Reaction Conditions: This step is generally performed in a suitable solvent at a controlled temperature to favor the desired substitution.

Step 3: Reduction of the Carbonyl Group

  • Reactant: The aminoketone intermediate from Step 2.

  • Reducing Agent: Sodium borohydride (B1222165) is a common reducing agent for this step.

  • Procedure: The carbonyl group of the aminoketone is selectively reduced to a hydroxyl group, yielding procaterol base.

  • Reaction Conditions: The reduction is typically carried out in an alcoholic solvent.

Step 4: Formation of the Hydrochloride Salt

  • Reactant: Procaterol base.

  • Reagent: Hydrochloric acid.

  • Procedure: The procaterol base is treated with hydrochloric acid in a suitable solvent to precipitate the hydrochloride salt.

  • Purification: The final product is purified by recrystallization to obtain high-purity this compound.

Mechanism of Action: Signaling Pathway

Procaterol is a selective β2-adrenergic receptor agonist.[5] Its therapeutic effect as a bronchodilator is mediated through the stimulation of β2-adrenergic receptors on the smooth muscle cells of the airways.[5] This interaction initiates a downstream signaling cascade that results in muscle relaxation and bronchodilation.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Procaterol Procaterol Beta2AR β2-Adrenergic Receptor Procaterol->Beta2AR Binds to Gs Gs Protein (inactive) Beta2AR->Gs Activates Gs_active Gs Protein (active) Gs->Gs_active GDP -> GTP AC Adenylyl Cyclase (inactive) Gs_active->AC Activates AC_active Adenylyl Cyclase (active) AC->AC_active ATP ATP cAMP cAMP ATP->cAMP Catalyzed by Active AC PKA Protein Kinase A (inactive) cAMP->PKA Activates PKA_active Protein Kinase A (active) PKA->PKA_active Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA_active->Relaxation Phosphorylates Myosin Light Chain Kinase

Caption: β2-Adrenergic receptor signaling pathway.

The binding of procaterol to the β2-adrenergic receptor leads to a conformational change in the receptor, which in turn activates the associated heterotrimeric Gs protein. The activated Gs protein exchanges GDP for GTP and its α-subunit dissociates to activate adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). The increased intracellular concentration of cAMP activates Protein Kinase A (PKA). PKA then phosphorylates various intracellular proteins, leading to a decrease in intracellular calcium levels and the inactivation of myosin light chain kinase, ultimately resulting in the relaxation of airway smooth muscle and bronchodilation.

References

An In-Depth Technical Guide to the In-Vitro Anti-Inflammatory Effects of Procaterol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procaterol (B1663013) hydrochloride, a potent and selective β2-adrenergic receptor agonist, is widely recognized for its efficacy as a bronchodilator in the management of asthma and chronic obstructive pulmonary disease (COPD).[1][2][3] Beyond its established role in relaxing airway smooth muscle, a substantial body of in-vitro evidence has illuminated its significant anti-inflammatory properties.[1][4][5] This technical guide provides a comprehensive overview of the molecular mechanisms underlying these effects, supported by quantitative data from key studies. Detailed experimental protocols for principal assays are provided, and core signaling pathways are visualized to facilitate a thorough understanding of procaterol's multimodal action. This document is intended to serve as a valuable resource for professionals investigating novel therapeutic applications of procaterol and other β2-agonists in inflammatory diseases.

Mechanism of Action: β2-Adrenergic Receptor-Mediated Anti-Inflammation

Procaterol exerts its anti-inflammatory effects primarily through the activation of β2-adrenergic receptors present on the surface of various immune and structural cells, including bronchial epithelial cells and monocytes.[1][6] This activation initiates a well-defined signaling cascade that suppresses the expression and release of pro-inflammatory mediators.[1]

The canonical signaling pathway involves the following key steps:

  • Receptor Binding and G-Protein Activation: Procaterol binds to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR), leading to the activation of the stimulatory G-protein, Gs.[1]

  • Adenylate Cyclase Activation and cAMP Production: The activated Gs protein stimulates the enzyme adenylate cyclase, which catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[1][7]

  • Protein Kinase A (PKA) Activation: The subsequent elevation in intracellular cAMP levels activates Protein Kinase A (PKA).[1]

This primary pathway leads to a broad spectrum of anti-inflammatory effects by modulating downstream signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central regulators of inflammation.[4][5][8]

Data Presentation: Quantitative Effects of Procaterol

The anti-inflammatory efficacy of procaterol has been quantified in various in-vitro models. The following tables summarize key findings on its inhibitory effects on pro-inflammatory mediators and cell adhesion molecules.

Table 1: Inhibition of Pro-Inflammatory Cytokine and Chemokine Release by Procaterol Hydrochloride

Cell Line/TypeMediatorStimulusProcaterol ConcentrationObserved EffectReference
Human MonocytesTNF-αLPS (250 ng/mL)57.8 nMIC50[9]
THP-1, Human MonocytesMDC/CCL22-10⁻¹⁰ - 10⁻⁷ MSignificant Inhibition[4][5]
THP-1, Human MonocytesI-309/CCL1-10⁻¹⁰ - 10⁻⁷ MSignificant Inhibition[5]
BEAS-2BTARC/CCL17-10⁻¹⁰ - 10⁻⁷ MSignificant Inhibition[5]
BEAS-2BRANTES/CCL5Poly I:C (10 µg/mL)Dose-dependentSignificant Suppression[8]
BEAS-2BIP-10/CXCL10Poly I:C (10 µg/mL)Dose-dependentSignificant Suppression[8]
Bronchial Epithelial CellsGM-CSF--Inhibition[6]
Bronchial Epithelial CellsIL-8--Inhibition[6]

IC50: Half maximal inhibitory concentration; LPS: Lipopolysaccharide; Poly I:C: Polyinosinic:polycytidylic acid; TNF-α: Tumor Necrosis Factor-alpha; MDC: Macrophage-Derived Chemokine; TARC: Thymus and Activation-Regulated Chemokine; RANTES: Regulated on Activation, Normal T cell Expressed and Secreted; IP-10: Interferon-gamma-inducible protein 10; GM-CSF: Granulocyte-Macrophage Colony-Stimulating Factor; IL-8: Interleukin-8.

Table 2: Effect of this compound on Adhesion Molecule Expression

Cell Line/TypeAdhesion MoleculeStimulusProcaterol ConcentrationObserved EffectReference
Normal Human Lung Fibroblasts (NHLF)ICAM-1TNF-α10⁻⁸ MSignificant Inhibition[10]
Normal Human Lung Fibroblasts (NHLF)VCAM-1TNF-α10⁻⁸ MSignificant Inhibition[10]

ICAM-1: Intercellular Adhesion Molecule-1; VCAM-1: Vascular Cell Adhesion Molecule-1; TNF-α: Tumor Necrosis Factor-alpha.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments used to determine the in-vitro anti-inflammatory effects of procaterol.

Protocol 1: Cytokine and Chemokine Release Assay via ELISA

This protocol assesses the ability of procaterol to inhibit the production of pro-inflammatory cytokines and chemokines from stimulated human cells.

1. Cell Culture:

  • Cell Lines: Use human bronchial epithelial cells (BEAS-2B) or human monocytic cells (THP-1).[4]

  • Culture Medium: Culture BEAS-2B cells in DMEM/F12 medium and THP-1 cells in RPMI-1640 medium.[1][4] Both should be supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[4]

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂ until they reach 80-90% confluency.[1][4]

2. Experimental Procedure:

  • Seeding: Seed cells in 12-well or 24-well plates at an appropriate density (e.g., 1 x 10⁶ cells/mL for THP-1).[4]

  • Pre-treatment: Prepare stock solutions of this compound in sterile water or PBS. Pre-incubate the cells with various concentrations of procaterol (e.g., 10⁻¹⁰ M to 10⁻⁷ M) for 1 hour. Include a vehicle-only control.[1][4]

  • Stimulation: Add the pro-inflammatory stimulus to the culture medium. Common stimuli include Lipopolysaccharide (LPS) (e.g., 1 µg/mL), a combination of IL-1β and TNF-α, or poly I:C (10 µg/mL).[1][4][8]

  • Incubation: Incubate the plates for a specified period, typically 12 to 24 hours, depending on the mediator being measured.[1][8]

3. Sample Collection and Analysis:

  • Supernatant Collection: After incubation, collect the cell culture supernatant.[1]

  • ELISA: Quantify the concentrations of secreted cytokines and chemokines (e.g., IL-8, RANTES, TNF-α) in the supernatant using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[1][7]

4. Data Analysis:

  • Calculate the percentage inhibition of cytokine/chemokine release by procaterol at each concentration relative to the stimulated control (no procaterol).

  • Determine the IC50 value, where applicable, using non-linear regression analysis.[1]

Protocol 2: Western Blot Analysis for Signaling Pathway Investigation

This method is used to analyze the effect of procaterol on the phosphorylation status of key proteins in inflammatory signaling pathways like MAPK.[4][8]

1. Cell Treatment and Lysis:

  • Culture and treat cells with procaterol and/or a stimulus as described in Protocol 1.

  • After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

2. Protein Quantification:

  • Determine the protein concentration of the cell lysates using a standard method, such as the Bradford or BCA assay.

3. SDS-PAGE and Protein Transfer:

  • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

4. Immunoblotting:

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of target proteins (e.g., phospho-ERK, phospho-JNK, phospho-p38) overnight at 4°C.[8] Also, probe for total protein levels as a loading control.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

5. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of procaterol.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key mechanisms and experimental processes discussed.

Procaterol_Signaling_Pathway Procaterol Procaterol Hydrochloride Beta2AR β2-Adrenergic Receptor Procaterol->Beta2AR Binds to Gs Gs Protein (activated) Beta2AR->Gs Activates AC Adenylate Cyclase Gs->AC Stimulates cAMP cAMP (elevated) AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA activated) cAMP->PKA Activates Inflammation Inhibition of Pro-inflammatory Mediators (e.g., NF-κB) PKA->Inflammation Leads to

Caption: Canonical β2-adrenergic receptor signaling pathway initiated by Procaterol.

Experimental_Workflow A 1. Cell Culture (e.g., BEAS-2B, THP-1) B 2. Pre-treatment (1 hr with Procaterol or Vehicle) A->B C 3. Stimulation (e.g., LPS, Poly I:C) B->C D 4. Incubation (12-24 hours) C->D E 5. Supernatant Collection D->E F 6. ELISA (Quantify Cytokines/Chemokines) E->F G 7. Data Analysis (% Inhibition, IC50) F->G

Caption: Experimental workflow for in-vitro analysis of Procaterol's effect.

MAPK_NFkB_Modulation cluster_0 Procaterol-cAMP-PKA Axis cluster_1 Inflammatory Signaling Procaterol Procaterol cAMP_PKA ↑ cAMP → PKA Procaterol->cAMP_PKA MAPK MAPK Activation (p38, JNK, ERK) cAMP_PKA->MAPK Inhibits NFkB NF-κB Activation cAMP_PKA->NFkB Inhibits Stimulus Inflammatory Stimulus (LPS, TNF-α) Stimulus->MAPK Stimulus->NFkB Gene Pro-inflammatory Gene Expression MAPK->Gene NFkB->Gene

Caption: Modulation of MAPK and NF-κB pathways by Procaterol.

Conclusion

The evidence strongly supports the role of this compound as a therapeutic agent with significant anti-inflammatory properties that complement its well-established bronchodilatory function.[1] Its ability to inhibit a wide array of pro-inflammatory mediators is primarily mediated through the β2-adrenoceptor-cAMP pathway, which in turn suppresses critical inflammatory signaling cascades involving NF-κB and MAPKs.[5][8] A thorough understanding of these mechanisms, as detailed in this guide, is crucial for leveraging its full therapeutic potential in the management of chronic inflammatory airway diseases and for exploring its application in other inflammatory conditions.

References

Early-phase clinical studies of Procaterol hydrochloride for asthma

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Early-Phase Clinical Studies of Procaterol (B1663013) Hydrochloride for Asthma

Introduction

Procaterol hydrochloride is a potent, long-acting, and selective β2-adrenergic receptor agonist developed for the management of reversible bronchospastic diseases such as bronchial asthma and chronic obstructive pulmonary disease (COPD).[1] As a sympathomimetic bronchodilator, its primary mechanism involves the relaxation of bronchial smooth muscle, leading to improved airflow.[2][3] This technical guide provides a comprehensive overview of the early-phase clinical studies of this compound, focusing on its mechanism of action, pharmacokinetic and pharmacodynamic profiles, safety, and the experimental designs used to evaluate its clinical utility. The content is tailored for researchers, scientists, and professionals involved in drug development.

Mechanism of Action and Signaling Pathway

Procaterol exerts its therapeutic effect by selectively stimulating β2-adrenergic receptors located on the surface of bronchial smooth muscle cells.[2] This interaction initiates a cascade of intracellular events designed to induce muscle relaxation. Upon binding, the receptor activates a stimulatory G-protein (Gs), which in turn activates the enzyme adenylyl cyclase.[4] Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[4] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[4] PKA then phosphorylates several target proteins, most notably inhibiting myosin light chain kinase (MLCK) and reducing intracellular calcium concentrations, which collectively result in the relaxation of the bronchial smooth muscle and subsequent bronchodilation.[4]

cluster_cell Bronchial Smooth Muscle Cell Procaterol Procaterol HCl Receptor β2-Adrenergic Receptor Procaterol->Receptor Binds G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_active Myosin Light Chain Kinase (Active) PKA->MLCK_active Inhibits MLCK_inactive Myosin Light Chain Kinase (Inactive) MLCK_active->MLCK_inactive Relaxation Smooth Muscle Relaxation (Bronchodilation) MLCK_inactive->Relaxation Leads to

Caption: Procaterol's β2-adrenergic signaling pathway leading to bronchodilation.

Pharmacokinetic Profile

Early-phase studies in healthy adult subjects were crucial for characterizing the absorption, distribution, metabolism, and excretion (ADME) of procaterol. Due to the low therapeutic doses, highly sensitive analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) were required to determine its pharmacokinetic profile.[5][6]

Absorption: Procaterol is well-absorbed after oral administration, with peak plasma concentrations (Tmax) reached at approximately 1.4 hours.[2][5]

Metabolism: The drug is primarily metabolized in the liver.[2] The main metabolic pathway is glucuronide conjugation of its optical isomers, forming metabolites DM-251 and DM-252.[5] A smaller fraction is metabolized to desisopropyl procaterol.[2][7]

Excretion: Procaterol and its metabolites are excreted in the urine. Following a single 50 µg oral dose, approximately 15.7% is excreted as the unchanged drug, 23.6% as glucuronide metabolites, and 0.48% as desisopropyl procaterol within 24 hours.[5][7]

Dose Proportionality: A study investigating single oral doses of 25, 50, 75, and 100 µg in healthy subjects found that the pharmacokinetics of procaterol are proportional to the dose over this range. Dose-normalized Cmax and AUC values were similar across all dosage levels.[8]

Table 1: Pharmacokinetic Parameters of Oral this compound in Healthy Adults

Parameter Value Reference
Time to Peak Plasma Concentration (Tmax) ~1.44 hours [5]
Peak Plasma Concentration (Cmax) from 50 µg dose 136.4 pg/mL [5]
Apparent Terminal Elimination Half-Life (t½) ~3.83 hours [2][5]
Urinary Excretion (24h, % of dose)
Unchanged Procaterol 15.7% [5]
Glucuronide Metabolites 23.6% [7]

|     Desisopropyl Procaterol | 0.48% |[7] |

Clinical Efficacy and Pharmacodynamics

The bronchodilatory efficacy of procaterol has been evaluated in patients with asthma using various formulations. The primary pharmacodynamic endpoint in these studies is typically the Forced Expiratory Volume in one second (FEV1).

Inhaled Procaterol: A double-blind, placebo-controlled multiclinic study evaluated a procaterol metered-dose inhaler (MDI) in patients with mild to moderate asthma.[9] Both low (one inhalation, 10 µg) and high (two inhalations, 20 µg) doses produced significantly greater improvements in pulmonary function tests (PFTs) compared to placebo for up to seven hours.[9] The high-dose group demonstrated a mean FEV1 increase of 35% at week two, with a rapid onset and sustained duration of action.[9]

Oral Procaterol: In a placebo-controlled study with patients aged 18 to 55, oral doses of 0.05 mg and 0.10 mg administered twice daily also showed significant improvement in pulmonary function.[10] Bronchodilation was evident within 30 minutes, peaked at 2 hours, and FEV1 remained above baseline values even 8 hours after the 0.10 mg dose.[10] A study in asthmatic children found that a 1.5 µg/kg oral dose produced a more sustained bronchodilation effect compared to lower doses.[11]

Table 2: Efficacy of Inhaled this compound in Patients with Asthma

Study Parameter Low Dose (10 µg) High Dose (20 µg) Placebo Reference
Mean % Increase in FEV1 (at Week 2) 29% 35% Not specified [9]

| Duration of Significant Bronchodilation | Up to 7 hours | Up to 7 hours | N/A |[9] |

Table 3: Efficacy of Oral this compound in Patients with Asthma

Study Parameter 0.05 mg BID 0.10 mg BID Placebo Reference
Peak Effect on Bronchodilation Significant (p<0.05) More effective (p<0.05) N/A [10]
Time to Onset 30 minutes 30 minutes N/A [10]

| Duration of Action (FEV1 > Baseline) | Not specified | > 8 hours | N/A |[10] |

Safety and Tolerability Profile

The safety and tolerability of a drug are critical components of early-phase clinical assessment.[12] In clinical trials, procaterol was generally well-tolerated.

Common Adverse Events: The most frequently reported side effects were tremor and nervousness.[9][10] These events were typically mild, transient, occurred early in treatment, and showed a dose-related frequency.[10] Other reported effects include palpitations, headache, and nausea.[1][2]

Cardiovascular and Systemic Effects: In the key early-phase studies, procaterol had no significant effect on electrocardiograms, heart rate, or blood pressure at the doses tested.[9][10] However, as a β2-agonist, there is a potential risk for significant hypokalemia and increased heart rate, particularly at higher doses or in sensitive individuals.[2]

Table 4: Reported Adverse Events in Early-Phase Procaterol Studies

Adverse Event Frequency/Nature Reference
Tremor Most frequent, dose-related, mild, and transient [9][10]
Nervousness Frequent, dose-related, mild, and transient [10]
Palpitations Reported [2]

| ECG, Heart Rate, Blood Pressure | No significant drug-related changes noted |[9][10] |

Experimental Protocols and Study Designs

The evaluation of this compound utilized robust clinical trial designs to establish its efficacy, safety, and pharmacokinetic properties.

Protocol 1: Randomized, Double-Blind, Placebo-Controlled Efficacy and Safety Trial

This design is the gold standard for establishing the therapeutic efficacy of a new intervention.

  • Objective: To evaluate the bronchodilatory efficacy and safety of procaterol compared to placebo in patients with stable, mild-to-moderate asthma.

  • Design: A multicenter, randomized, double-blind, parallel-group or crossover study.[9][10]

  • Patient Population: Adult and adolescent patients with a documented history of reversible airway obstruction.[9]

  • Methodology: Following a washout period, patients are randomized to receive procaterol (e.g., 0.05 mg or 0.10 mg orally BID) or a matching placebo for a defined treatment period (e.g., 2 weeks).[10]

  • Key Assessments:

    • Efficacy: Spirometry (FEV1, FVC, PEF) is performed at baseline and at multiple time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8 hours) on day 1 and at the end of the treatment period.[10]

    • Safety: Adverse events are recorded throughout the study. Vital signs and ECGs are monitored at each visit.[9][10]

Screening Patient Screening (Asthma Diagnosis) Washout Placebo Washout (1 Week) Screening->Washout Baseline Baseline Assessments (Spirometry, Vitals, ECG) Washout->Baseline Randomization Randomization GroupA Group A (Procaterol HCl) Randomization->GroupA Arm 1 GroupB Group B (Placebo) Randomization->GroupB Arm 2 Treatment 2-Week Treatment Period GroupA->Treatment GroupB->Treatment Baseline->Randomization FollowUp Follow-up Assessments (Day 1, 7, 14) Treatment->FollowUp Analysis Data Analysis (Efficacy & Safety) FollowUp->Analysis

Caption: Experimental workflow for a parallel-group efficacy and safety trial.
Protocol 2: Pharmacokinetic Dose-Proportionality Study

This type of study is essential for understanding how the body processes the drug at different dose levels.

  • Objective: To determine the pharmacokinetics and assess dose proportionality of single oral doses of procaterol.[8]

  • Design: A single-center, open-label, randomized, crossover study.[8]

  • Subjects: Healthy adult volunteers.[5][8]

  • Methodology: Subjects receive single ascending doses of procaterol (e.g., 25, 50, 75, 100 µg) in a randomized sequence, with a sufficient washout period between doses.[8]

  • Key Assessments:

    • Sample Collection: Serial blood samples are collected over a specified period (e.g., 16 hours) and quantitative urine collection is performed (e.g., for 48 hours) after each dose.[8]

    • Bioanalysis: Plasma and urine concentrations of procaterol and its metabolites are determined using a validated LC-MS/MS method.[5]

    • Data Analysis: Key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, renal clearance) are calculated and analyzed for dose proportionality.[8]

Subjects Enroll Healthy Adult Subjects Dosing Administer Single Dose (e.g., 25, 50, 75, 100 µg) Crossover Design Subjects->Dosing Blood Serial Blood Sampling (0-16 hours) Dosing->Blood Urine Quantitative Urine Collection (0-48 hours) Dosing->Urine Analysis Sample Analysis (LC-MS/MS) Blood->Analysis Urine->Analysis PK_Calc Calculate PK Parameters (Cmax, AUC, t½) Analysis->PK_Calc Dose_Prop Assess Dose Proportionality PK_Calc->Dose_Prop

Caption: Experimental workflow for a pharmacokinetic dose-proportionality study.

Conclusion

The early-phase clinical studies of this compound successfully established its profile as an effective, rapid-acting, and long-lasting bronchodilator for the treatment of asthma. Pharmacokinetic assessments demonstrated dose-proportional exposure, providing a predictable basis for dosing. The safety profile was acceptable, with the most common adverse events being mild and transient tremors. These foundational studies, employing rigorous experimental designs, provided the necessary evidence to support the further development and clinical use of procaterol as a valuable therapeutic option for patients with obstructive airway diseases.

References

The Genesis of a Potent Bronchodilator: An In-depth Technical Guide to the Discovery and Development of Procaterol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the discovery and development of Procaterol (B1663013) hydrochloride, a potent and selective β2-adrenergic receptor agonist. Designed for researchers, scientists, and drug development professionals, this document details the journey from initial synthesis to clinical application, highlighting key experimental data and methodologies that defined its therapeutic profile.

Executive Summary

Procaterol hydrochloride, developed by Otsuka Pharmaceutical Co., Ltd., emerged from a dedicated research program in the 1970s aimed at creating a new generation of bronchodilators with high selectivity for β2-adrenergic receptors and a prolonged duration of action.[1] Patented in 1974 and introduced for medical use in 1980, procaterol established itself as a valuable therapeutic agent for patients with asthma and other obstructive airway diseases.[1] This guide traces its origins, from the foundational structure-activity relationship studies to the extensive preclinical and clinical evaluations that established its efficacy and safety.

Discovery and Initial Synthesis

The quest for a more effective and selective bronchodilator led researchers at Otsuka Pharmaceutical, including S. Yoshizaki and colleagues, to explore a series of sympathomimetic amines featuring a carbostyril (2(1H)-quinolinone) nucleus.[2] This novel chemical scaffold was hypothesized to mimic the catechol group of endogenous adrenergic agents while offering unique pharmacological properties.

Structure-Activity Relationship (SAR) Studies

Systematic modifications of the carbostyril structure were undertaken to optimize its interaction with adrenergic receptors. Key findings from these early SAR studies revealed:

  • The Carbostyril Nucleus: The 8-hydroxycarbostyril moiety was identified as a critical component for potent bronchodilator activity.[2]

  • The Aminoalkyl Side Chain: The nature of the substituent on the amino group and the length of the alkyl chain were found to be crucial for β2-selectivity. The isopropylamino group, in particular, conferred a high degree of selectivity for β2- over β1-adrenergic receptors.[3]

  • Stereochemistry: The erythro configuration of the two chiral centers in the side chain was determined to be the more active isomeric form.[2]

These studies culminated in the identification of (±)-erythro-8-Hydroxy-5-[1-hydroxy-2-(isopropylamino)butyl]carbostyril, later named Procaterol, as the most promising candidate for further development.[2]

Synthesis Pathway

A common synthetic route to this compound involves the following key steps:

G cluster_0 Synthesis of Procaterol 8-Hydroxycarbostyril 8-Hydroxycarbostyril Acylation Acylation Intermediate_3 5-(2-Bromobutyryl)-8- hydroxycarbostyril Amination Amination Aminoketone_Intermediate Aminoketone Reduction Reduction Procaterol Procaterol

Caption: General Synthesis Route for Procaterol.

Mechanism of Action

Procaterol exerts its therapeutic effect through selective agonism at β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the bronchial airways.[4][5]

Signaling Pathway

The binding of Procaterol to the β2-adrenergic receptor initiates a Gs protein-coupled signaling cascade:

G cluster_0 Procaterol Signaling Pathway Procaterol Procaterol Beta2_Receptor β2-Adrenergic Receptor Gs_Protein Gs Protein Adenylyl_Cyclase Adenylyl Cyclase ATP ATP cAMP cAMP PKA Protein Kinase A (PKA) Bronchodilation Bronchodilation

Caption: Procaterol's β2-Adrenergic Signaling Cascade.

This increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets. The net effect is a decrease in intracellular calcium levels and the inhibition of myosin light chain kinase, resulting in the relaxation of bronchial smooth muscle and subsequent bronchodilation.[6]

Preclinical Development

Extensive preclinical studies were conducted to characterize the pharmacological and toxicological profile of this compound.

In Vitro Studies

Experimental Protocol: Guinea Pig Tracheal Smooth Muscle Relaxation

  • Tissue Preparation: Tracheal chains were isolated from male Hartley guinea pigs and suspended in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.

  • Contraction Induction: The tracheal chains were contracted with a submaximal concentration of a spasmogen, such as histamine (B1213489) or acetylcholine.

  • Drug Administration: Cumulative concentrations of this compound were added to the organ bath, and the relaxation response was measured isometrically.

  • Data Analysis: Concentration-response curves were constructed to determine the potency (EC50) of Procaterol.

These studies demonstrated that Procaterol is a highly potent β2-agonist, exhibiting a significantly greater affinity for tracheal (β2) receptors than for cardiac (β1) receptors, indicating a high degree of selectivity.[7]

In Vivo Studies

Experimental Protocol: Murine Model of Allergic Asthma

  • Sensitization: BALB/c mice were sensitized by intraperitoneal injection of ovalbumin (OVA) emulsified in aluminum hydroxide (B78521) gel.[8]

  • Challenge: Sensitized mice were challenged with aerosolized OVA to induce an asthmatic response.[8]

  • Drug Administration: this compound was administered orally at various doses prior to the OVA challenge.[8]

  • Assessment of Airway Response: Airway hyperresponsiveness was measured using techniques such as whole-body plethysmography to assess changes in airway resistance in response to a bronchoconstrictor agent (e.g., acetylcholine). Bronchoalveolar lavage (BAL) fluid was collected to quantify inflammatory cell infiltration, particularly eosinophils.[8]

In these models, Procaterol was shown to effectively inhibit bronchoconstriction and reduce eosinophil infiltration into the airways, demonstrating both bronchodilator and anti-inflammatory properties.[8]

Clinical Development

The clinical development program for this compound was designed to evaluate its pharmacokinetics, efficacy, and safety in healthy volunteers and patients with obstructive airway diseases.

Pharmacokinetics

Human pharmacokinetic studies revealed that Procaterol is rapidly absorbed after oral administration.[9][10] The primary route of elimination is through hepatic metabolism, with a significant portion of the drug being conjugated to glucuronides.[10][11]

ParameterOral Administration (50 µg)Reference(s)
Tmax (Time to Peak Plasma Concentration) ~1.44 hours[10][11]
Cmax (Peak Plasma Concentration) ~136.4 pg/mL[10][11]
t1/2 (Elimination Half-life) ~3.83 hours[10][11]
Renal Clearance ~163 mL/min[9]
Apparent Oral Plasma Clearance ~988 mL/min[9]
Urinary Excretion (24h, unchanged) ~15.7%[10][11]

Table 1: Pharmacokinetic Parameters of Oral this compound in Healthy Adults

Clinical Efficacy

Numerous clinical trials have demonstrated the efficacy of Procaterol in treating asthma and chronic obstructive pulmonary disease (COPD).

Experimental Protocol: Double-Blind, Placebo-Controlled Trial in Asthma

  • Patient Population: Adult patients with a documented history of reversible airway disease.

  • Study Design: A randomized, double-blind, placebo-controlled, crossover or parallel-group design.

  • Intervention: Patients received single or multiple doses of this compound (oral or inhaled formulations) or a matching placebo.[1][12]

  • Efficacy Assessment: The primary efficacy endpoint was the change in Forced Expiratory Volume in one second (FEV1). Measurements were typically taken at baseline and at multiple time points post-dose (e.g., 15, 30, 60, 120, 240, 360, and 480 minutes) to assess the onset and duration of action.[13][14] Secondary endpoints often included Forced Vital Capacity (FVC), peak expiratory flow rate (PEFR), and patient-reported outcomes.[15]

  • Statistical Analysis: Analysis of variance (ANOVA) was commonly used to compare the treatment effects between Procaterol and placebo.[12]

G cluster_1 Clinical Trial Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Treatment_A Procaterol Group Treatment_B Placebo Group Baseline_PFT Baseline Pulmonary Function Tests (PFTs) Dosing Drug Administration Post_Dose_PFTs Post-Dose PFTs (Serial Measurements) Data_Analysis Data Analysis (FEV1, Safety)

Caption: A Typical Clinical Trial Workflow for Procaterol.

These trials consistently showed that Procaterol produced statistically significant improvements in FEV1 compared to placebo, with a rapid onset of action and a duration of effect lasting up to 8 hours or more.[7][16]

Study PopulationFormulationDoseKey Efficacy Outcome (vs. Placebo)Reference(s)
Adult AsthmaticsOral Tablet50 µgSignificant increase in FEV1[7]
Adult AsthmaticsMetered-Dose Inhaler20 µgRapid and significant improvement in FEV1, V50, and V25
Pediatric AsthmaticsInhalation10 µgSignificant improvement in FEV1, V50, and V25 for up to 6-10 hours
Adult AsthmaticsDry Powder Inhaler20 µgBioequivalent to Metered-Dose Inhaler in FEV1 improvement[12][13]

Table 2: Summary of Key Clinical Efficacy Data for this compound

Safety and Tolerability

The most commonly reported adverse events associated with Procaterol are consistent with its class as a β2-agonist and include tremor and palpitations. These effects are generally mild, transient, and dose-dependent. Clinical trials have not shown significant adverse effects on cardiovascular parameters or clinical laboratory tests at therapeutic doses.

Formulation Development

Since its initial launch as an oral tablet in 1980, various formulations of Procaterol have been developed to meet diverse patient needs.[1] These include oral solutions, a metered-dose inhaler (MDI), and a dry powder inhaler (DPI).[17][18][19] The development of inhaled formulations aimed to deliver the drug directly to the lungs, allowing for lower doses and a potentially faster onset of action with reduced systemic side effects. Bioequivalence studies have confirmed that newer formulations, such as the DPI, provide comparable efficacy to the established MDI.[12][13]

Conclusion

The discovery and development of this compound represent a significant advancement in the pharmacological management of obstructive airway diseases. Through a rigorous process of chemical synthesis, structure-activity relationship optimization, and comprehensive preclinical and clinical evaluation, Otsuka Pharmaceutical Co., Ltd. successfully brought a potent, selective, and long-acting β2-adrenergic agonist to patients worldwide. Its well-characterized mechanism of action, favorable pharmacokinetic profile, and proven clinical efficacy and safety have established Procaterol as an important therapeutic option for the relief of bronchospasm.

References

Procaterol Hydrochloride and its Role in Cyclic AMP Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Procaterol (B1663013) hydrochloride is a potent and selective β2-adrenergic receptor agonist utilized clinically for its bronchodilatory effects in the management of respiratory conditions such as asthma. Its therapeutic action is intrinsically linked to its ability to modulate the cyclic AMP (cAMP) signaling pathway. This technical guide provides an in-depth exploration of the molecular mechanisms by which procaterol hydrochloride exerts its effects, focusing on its interaction with the β2-adrenergic receptor and the subsequent activation of the cAMP cascade. This document details the key components of this signaling pathway, presents quantitative data on procaterol's binding affinity and efficacy, and provides comprehensive experimental protocols for the assessment of cAMP accumulation. The included diagrams offer a visual representation of the signaling cascade and a typical experimental workflow for studying procaterol's effects.

Introduction

The cyclic AMP (cAMP) signaling pathway is a ubiquitous and essential signal transduction cascade that governs a multitude of physiological processes.[1] At the heart of this pathway lies the production of the second messenger, cAMP, primarily through the activation of adenylyl cyclase by G-protein coupled receptors (GPCRs). The β2-adrenergic receptor, a member of the GPCR superfamily, plays a pivotal role in regulating smooth muscle relaxation, particularly in the bronchial airways.

This compound is a direct-acting sympathomimetic amine and a selective β2-adrenergic receptor agonist.[2] Its clinical efficacy as a bronchodilator stems from its ability to bind to and activate β2-adrenergic receptors on airway smooth muscle cells, leading to an increase in intracellular cAMP levels and subsequent muscle relaxation.[3] Understanding the precise molecular interactions and the downstream consequences of this compound's engagement with the cAMP pathway is paramount for the development of novel and improved therapeutic strategies for respiratory diseases.

The Cyclic AMP Signaling Pathway

The canonical cAMP signaling pathway initiated by this compound involves a series of well-defined molecular events:

  • Receptor Binding: this compound binds to the extracellular domain of the β2-adrenergic receptor, a Gs protein-coupled receptor.[1]

  • G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The Gαs subunit dissociates from the Gβγ dimer and exchanges GDP for GTP.[1]

  • Adenylyl Cyclase Activation: The activated Gαs subunit then binds to and activates adenylyl cyclase, a membrane-bound enzyme.

  • cAMP Synthesis: Activated adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP.[1]

  • Protein Kinase A (PKA) Activation: The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA).[1]

  • Downstream Phosphorylation: PKA, a serine/threonine kinase, phosphorylates various downstream target proteins, which in the context of bronchial smooth muscle cells, results in muscle relaxation and bronchodilation.

  • Signal Termination: The signaling cascade is terminated by the hydrolysis of cAMP to AMP by enzymes called phosphodiesterases (PDEs).[1]

Procaterol_cAMP_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Procaterol Procaterol Hydrochloride B2AR β2-Adrenergic Receptor (GPCR) Procaterol->B2AR Binds to Gs_inactive Gs Protein (Inactive) B2AR->Gs_inactive Activates AC_inactive Adenylyl Cyclase (Inactive) AC_active Adenylyl Cyclase (Active) AC_inactive->AC_active cAMP cAMP AC_active->cAMP Synthesizes Gs_active Gs Protein (Active) Gs_inactive->Gs_active GDP -> GTP Gs_active->AC_inactive Activates ATP ATP ATP->AC_active Substrate PKA_inactive PKA (Inactive) cAMP->PKA_inactive Activates PDE Phosphodiesterase (PDE) cAMP->PDE Degraded by PKA_active PKA (Active) PKA_inactive->PKA_active Phosphorylation Phosphorylation of Downstream Targets PKA_active->Phosphorylation Response Cellular Response (e.g., Smooth Muscle Relaxation) Phosphorylation->Response AMP AMP PDE->AMP

Caption: this compound-induced cyclic AMP signaling pathway.

Quantitative Data

CompoundParameterReceptor/SystemValueReference
Procaterol HCl Kp β2-Adrenergic Receptor8 nM[3]

Note: Kp represents the dissociation constant, a measure of the affinity of a ligand for a receptor. A lower Kp value indicates a higher binding affinity.

Experimental Protocols

The quantification of intracellular cAMP levels in response to this compound stimulation is a fundamental aspect of studying its mechanism of action. Several robust and sensitive assay formats are available for this purpose. Below are detailed methodologies for commonly employed cAMP accumulation assays.

cAMP Accumulation Assay using Homogeneous Time-Resolved Fluorescence (HTRF)

This protocol describes a competitive immunoassay for the detection of cAMP using HTRF technology.

A. Materials and Reagents

  • CHO-K1 or HEK293 cells stably expressing the human β2-adrenergic receptor

  • Cell culture medium (e.g., DMEM/F12)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Stimulation buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA)

  • This compound

  • Reference β2-agonist (e.g., Isoproterenol)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)

  • 384-well white microplates

  • HTRF-compatible microplate reader

B. Experimental Procedure

  • Cell Culture: Culture CHO-K1 or HEK293 cells expressing the human β2-adrenergic receptor in appropriate cell culture medium supplemented with FBS. Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Harvest cells using Trypsin-EDTA and resuspend in fresh culture medium. Seed the cells into a 384-well white microplate at an optimized density and incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO). Perform serial dilutions of procaterol and a reference agonist in stimulation buffer to generate a concentration-response curve.

  • Agonist Stimulation:

    • Aspirate the culture medium from the wells.

    • Wash the cells once with stimulation buffer.

    • Add stimulation buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX) to each well and pre-incubate for 15-30 minutes at 37°C.

    • Add the diluted procaterol, reference agonist, or vehicle control to the respective wells.

    • Incubate the plate at room temperature for 30 minutes to stimulate cAMP production.

  • cAMP Detection:

    • Prepare the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's protocol.

    • Add the HTRF lysis buffer containing the detection reagents to each well.

    • Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at 665 nm and 620 nm.

C. Data Analysis

  • Calculate the HTRF ratio for each well: (Emission at 665 nm / Emission at 620 nm) x 10,000.

  • Generate a cAMP standard curve using the standards provided in the kit.

  • Convert the HTRF ratios from the experimental wells to cAMP concentrations using the standard curve.

  • Plot the cAMP concentration against the logarithm of the procaterol concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the EC50 value.[1]

HTRF_Workflow Start Start: Culture β2-AR expressing cells Seed Seed cells in 384-well plate Start->Seed Incubate1 Incubate overnight Seed->Incubate1 Prepare_Compounds Prepare serial dilutions of Procaterol Incubate1->Prepare_Compounds Stimulate Aspirate medium & wash cells Incubate1->Stimulate Add_Agonist Add Procaterol/controls to wells Prepare_Compounds->Add_Agonist Add_PDEi Add stimulation buffer with PDE inhibitor Stimulate->Add_PDEi Incubate2 Incubate for 15-30 min Add_PDEi->Incubate2 Incubate2->Add_Agonist Incubate3 Incubate for 30 min (cAMP production) Add_Agonist->Incubate3 Add_HTRF Add HTRF lysis buffer with detection reagents Incubate3->Add_HTRF Incubate4 Incubate for 60 min Add_HTRF->Incubate4 Read_Plate Read plate on HTRF reader (665nm / 620nm) Incubate4->Read_Plate Analyze Calculate HTRF ratio and determine EC50 Read_Plate->Analyze End End Analyze->End

Caption: Experimental workflow for an HTRF-based cAMP accumulation assay.
Other cAMP Assay Formats

Alternative methods for measuring cAMP accumulation include:

  • Enzyme-Linked Immunosorbent Assay (ELISA): This is a plate-based assay that uses a competitive binding format with an antibody specific for cAMP.

  • AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): This bead-based assay relies on the competition between endogenous cAMP and a biotinylated cAMP probe for binding to an anti-cAMP antibody-coated acceptor bead.

The choice of assay will depend on the available instrumentation, desired throughput, and sensitivity requirements.

Conclusion

This compound's therapeutic utility as a bronchodilator is a direct consequence of its function as a selective β2-adrenergic receptor agonist and its ability to potently stimulate the cyclic AMP signaling pathway. A thorough understanding of this molecular mechanism, supported by robust quantitative data and well-defined experimental protocols, is crucial for the ongoing research and development of novel therapeutics for respiratory diseases. This technical guide provides a comprehensive overview of the core principles governing this compound's action and serves as a valuable resource for scientists and researchers in the field.

References

Methodological & Application

Procaterol hydrochloride HPLC analytical method development

Author: BenchChem Technical Support Team. Date: December 2025

An advanced, stability-indicating High-Performance Liquid Chromatography (HPLC) method has been developed for the analysis of procaterol (B1663013) hydrochloride. This method is crucial for ensuring the quality, safety, and efficacy of this potent β2-adrenergic receptor agonist, which is widely used as a bronchodilator for treating asthma and other respiratory conditions.[1][2] The control of impurities in the active pharmaceutical ingredient (API) is a critical aspect of drug development and manufacturing.[1]

This application note provides a comprehensive protocol for the HPLC analysis of procaterol hydrochloride, suitable for researchers, scientists, and drug development professionals. The method is designed to separate and quantify this compound from its impurities and degradation products, making it a valuable tool for quality control and stability studies.

I. HPLC Method Parameters

A robust HPLC method for the analysis of this compound and its related substances has been established based on a composite of pharmacopeial methods and published scientific literature.[2]

ParameterSpecification
Column Octadecylsilanized silica (B1680970) gel (C18), 5 µm particle size (e.g., Waters Symmetry Shield™ C18, 4.6 mm x 150 mm)[2][3]
Mobile Phase For Related Substances: 1.0 mmol·L⁻¹ sodium heptanesulfonate-methanol-acetic acid (81:15:4 v/v/v)[2][3]
Alternative for Related Substances (Japanese Pharmacopoeia): Dissolve 0.87 g of sodium 1-pentanesulfonate in 1000 mL of water. To 760 mL of this solution, add 230 mL of methanol (B129727) and 10 mL of glacial acetic acid.[4]
Flow Rate 1.0 mL/min[2]
Column Temperature 35-40°C[2][4]
Detection Wavelength 254 nm[3][4]
Injection Volume 20 µL[4]

II. Experimental Protocols

A. Preparation of Solutions

Mobile Phase Preparation (for Related Substances):

  • Accurately prepare a 1.0 mmol·L⁻¹ aqueous solution of sodium heptanesulfonate.

  • Mix the sodium heptanesulfonate solution, methanol, and glacial acetic acid in the ratio of 81:15:4 (v/v/v).[2][3]

  • Degas the mobile phase using a suitable method such as sonication or vacuum filtration.[2]

Standard Solution Preparation:

  • Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration.

Sample Solution Preparation:

  • Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a target concentration similar to the standard solution.[4]

B. Chromatographic Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution and sample solutions into the chromatograph.

  • Record the chromatograms and analyze the data for the determination of this compound and its related substances.

C. System Suitability

To ensure the validity of the analytical results, system suitability tests should be performed. The resolution between procaterol and its closely related impurity, threo-procaterol, should be not less than 3.0.[4]

III. Method Validation

A validated stability-indicating HPLC method can effectively separate and quantify impurities in the presence of the API and its degradation products.[1] The validation parameters, based on International Council for Harmonisation (ICH) guidelines, are summarized below.

Validation ParameterAcceptance Criteria
Specificity The method should be able to resolve the API from its impurities and degradation products. Peak purity should be demonstrated.[1]
Linearity Correlation coefficient (r²) ≥ 0.999[3]
Accuracy (% Recovery) 95.0% - 105.0%[3]
Precision (% RSD) For repeatability and intermediate precision, the relative standard deviation should be within acceptable limits (typically ≤ 2%).
Robustness The method should remain unaffected by small, deliberate variations in method parameters such as mobile phase composition, pH, column temperature, and flow rate.
Limit of Detection (LOD) and Limit of Quantitation (LOQ) The method should be sensitive enough to detect and quantify impurities at the required levels.

IV. Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[1] These studies involve subjecting the drug substance to various stress conditions to generate potential degradation products.[4]

Protocol for Forced Degradation Study:

  • Acid Hydrolysis: Reflux the drug substance in 0.1 M HCl at 60°C for a specified time. Neutralize the solution before injection.[4]

  • Base Hydrolysis: Reflux the drug substance in 0.1 M NaOH at 60°C for a specified time. Neutralize the solution before injection.[4]

  • Oxidative Degradation: Treat the drug substance with 3% H₂O₂ at room temperature for a specified time.[4]

  • Thermal Degradation: Expose the solid drug substance to dry heat.

  • Photolytic Degradation: Expose the drug substance (solid and in solution) to UV light.

Samples from each stress condition should be analyzed by the stability-indicating HPLC method to separate the degradation products from the parent drug.[4]

V. Visualization of Workflows

HPLC_Method_Development_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Application LitReview Literature Review & Pharmacopoeia Search InitialParams Select Initial HPLC Parameters (Column, Mobile Phase, etc.) LitReview->InitialParams Optimization Method Optimization (Gradient, Flow Rate, Temp.) InitialParams->Optimization Specificity Specificity & Forced Degradation Optimization->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness RoutineAnalysis Routine Quality Control Analysis Robustness->RoutineAnalysis StabilityStudies Stability Studies RoutineAnalysis->StabilityStudies

Caption: Workflow for HPLC Analytical Method Development.

Validation_Parameters_Relationship Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness LOD_LOQ LOD & LOQ Validation->LOD_LOQ Specificity->Accuracy Linearity->Accuracy Linearity->Precision Accuracy->Precision

Caption: Interrelationship of HPLC Method Validation Parameters.

References

Application Note: Quantification of Procaterol Hydrochloride in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of procaterol (B1663013) hydrochloride in human plasma. The protocol is designed for researchers, scientists, and professionals in drug development who require a reliable method for pharmacokinetic studies and bioequivalence assessments. The described method utilizes a simple liquid-liquid extraction for sample preparation and employs betaxolol (B1666914) as an internal standard, ensuring high recovery and accuracy. The method has been validated over a linear range of 0.005 to 1.0 ng/mL, with a lower limit of quantification of 0.005 ng/mL, making it suitable for the low therapeutic doses of procaterol.

Introduction

Procaterol hydrochloride is a potent beta-2 adrenergic receptor agonist used in the treatment of bronchospastic diseases such as asthma. Due to its administration in microgram doses, the resulting plasma concentrations are very low, necessitating a highly sensitive analytical method for accurate quantification.[1] This LC-MS/MS method provides the required sensitivity, selectivity, and accuracy for pharmacokinetic profiling of procaterol in human subjects.[1][2][3]

Experimental

Materials and Reagents
  • This compound (Standard)

  • Betaxolol Hydrochloride (Internal Standard)[1]

  • Acetonitrile (B52724) (HPLC Grade)

  • Methanol (HPLC Grade)

  • Formic Acid (AR Grade)

  • Ammonium Acetate (AR Grade)

  • Potassium Phosphate (1 M Solution)

  • 2-Propanol (AR Grade)

  • Drug-free human plasma

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source

Chromatographic Conditions
ParameterValue
Column Lichrospher® Silica (or equivalent)
Mobile Phase 10 mM Ammonium Acetate : Acetonitrile (30:70, v/v)[1][2][3]
Flow Rate 1.0 mL/min[1][2][3]
Injection Volume 15 µL[1]
Column Temperature Ambient
Mass Spectrometric Conditions
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[1][2][3]
Source Block Temperature 90°C[1][2][3]
Desolvation Temperature 500°C[1][2][3]
MRM Transitions Procaterol: 290.99 > 273.64 m/z[1][2][3]
Betaxolol (IS): 308.33 > 116.31 m/z[1][2][3]

Protocol

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions: Prepare individual stock solutions of this compound and betaxolol hydrochloride (Internal Standard, IS) in a suitable solvent (e.g., methanol).

  • Working Standard Solutions: Prepare serial dilutions of the procaterol stock solution with drug-free human plasma to create calibration standards at concentrations of 0.005, 0.01, 0.02, 0.05, 0.1, 0.2, 0.5, and 1.0 ng/mL.[1]

  • QC Samples: Prepare QC samples at low, medium, and high concentrations in a similar manner from a separate stock solution.

  • Internal Standard Working Solution: Prepare a working solution of betaxolol hydrochloride at a concentration of 0.02 µg/mL.[1]

Sample Preparation Protocol
  • Pipette 0.5 mL of plasma sample (standard, QC, or unknown) into a centrifuge tube.

  • Add 5 µL of the internal standard working solution (0.02 µg/mL betaxolol HCl).[1]

  • Add 25 µL of 1 M K2PO4 solution and vortex for 30 seconds.[1]

  • Add 5.0 mL of 2-propanol and vortex for 2 minutes for protein precipitation and extraction.[1]

  • Centrifuge the mixture at 3000 rpm for 10 minutes.[1]

  • Transfer the supernatant to a clean conical tube.

  • Add 100 µL of 3% formic acid to the supernatant and vortex for 30 seconds.[1]

  • Evaporate the solution to dryness under a gentle stream of nitrogen at ambient temperature.[1]

  • Reconstitute the residue in 200 µL of acetonitrile and vortex for 1 minute.[1]

  • Transfer 150 µL of the reconstituted solution to an autosampler vial.

  • Inject 15 µL into the LC-MS/MS system.[1]

G cluster_sample_prep Sample Preparation Workflow plasma 0.5 mL Plasma Sample add_is Add 5 µL IS (Betaxolol) plasma->add_is add_k2po4 Add 25 µL 1M K2PO4 add_is->add_k2po4 add_propanol Add 5.0 mL 2-Propanol add_k2po4->add_propanol vortex1 Vortex 2 min add_propanol->vortex1 centrifuge Centrifuge 3000 rpm, 10 min vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant add_formic Add 100 µL 3% Formic Acid supernatant->add_formic evaporate Evaporate to Dryness (N2) add_formic->evaporate reconstitute Reconstitute in 200 µL Acetonitrile evaporate->reconstitute transfer_vial Transfer 150 µL to Vial reconstitute->transfer_vial inject Inject 15 µL into LC-MS/MS transfer_vial->inject

Caption: Sample Preparation Workflow for Procaterol Quantification.

Method Validation Summary

The following tables summarize the quantitative data from the method validation studies.

Linearity
Concentration Range (ng/mL)Regression EquationCorrelation Coefficient (r²)
0.005 - 1.0y = 2.414x + 0.01060.9998
Data from six repeated experiments.[1]
Precision and Accuracy

Within-Run Precision and Accuracy

Spiked Concentration (ng/mL)Mean Measured Concentration ± SD (ng/mL) (n=6)Accuracy (%)Precision (CV, %)
0.0050.0051 ± 0.0004102.07.8
0.050.052 ± 0.0053104.010.2
0.50.48 ± 0.0296.04.2
Data derived from six repeated experiments performed on each concentration in a single day.[1]

Between-Run Precision and Accuracy

Spiked Concentration (ng/mL)Mean Measured Concentration ± SD (ng/mL) (n=6)Accuracy (%)Precision (CV, %)
0.0050.0052 ± 0.0003104.05.8
0.050.054 ± 0.0047108.08.7
0.50.49 ± 0.00998.01.9
Data derived from six repeated experiments performed on each concentration over three separate days.[1]
Recovery
Spiked Concentration (ng/mL)Mean Recovery ± SD (%) (n=6)
0.00595.3 ± 8.7
0.0586.2 ± 9.3
0.5109.3 ± 4.7
The average recovery rate for procaterol in human plasma samples exceeded 86%.[1][2][3]
Limits of Detection and Quantification
ParameterConcentration (ng/mL)
Limit of Detection (LOD)0.001[1][2][3]
Lower Limit of Quantification (LLOQ)0.005[1][2][3]

Results and Discussion

The developed LC-MS/MS method demonstrates excellent sensitivity, specificity, and reproducibility for the quantification of procaterol in human plasma. The simple liquid-liquid extraction procedure provides high recovery and minimizes matrix effects. The chromatographic conditions ensure a short run time with good peak shape and resolution from endogenous plasma components. The validation data presented confirms that the method is linear, precise, and accurate over the specified concentration range, making it well-suited for pharmacokinetic studies where low concentrations of procaterol are expected.

Conclusion

This application note provides a detailed and validated LC-MS/MS protocol for the determination of this compound in human plasma. The method is sensitive, reliable, and can be readily implemented in a bioanalytical laboratory for routine analysis in support of clinical and preclinical studies.

G cluster_workflow Analytical Workflow sample_collection Plasma Sample Collection sample_prep Sample Preparation (Liquid-Liquid Extraction) sample_collection->sample_prep lc_separation LC Separation (Silica Column) sample_prep->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis

Caption: Overall Analytical Workflow.

References

Application Notes and Protocols for the Detection of Procaterol Hydrochloride by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procaterol (B1663013) hydrochloride is a potent, selective β2-adrenergic receptor agonist utilized as a bronchodilator for treating asthma and other respiratory conditions.[1] Due to its low therapeutic dosage, highly sensitive and specific analytical methods are imperative for its accurate quantification in biological matrices.[1][2] This is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in the context of anti-doping control.[1][3][4] Gas chromatography-mass spectrometry (GC-MS) offers a robust and reliable platform for the analysis of procaterol, provided that appropriate sample preparation and derivatization are performed to enhance its volatility and chromatographic performance.[1][5][6]

This document provides detailed application notes and protocols for the detection and quantification of procaterol in biological samples, primarily urine and plasma, using GC-MS.

Signaling Pathway of Procaterol

Procaterol exerts its therapeutic effects by activating the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). This initiates a signaling cascade involving the Gs alpha subunit, which stimulates adenylyl cyclase to increase intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), leading to the phosphorylation of downstream targets that ultimately results in the relaxation of airway smooth muscle and bronchodilation.[1]

Procaterol_Signaling_Pathway cluster_cAMP Procaterol Procaterol b2AR β2-Adrenergic Receptor (GPCR) Procaterol->b2AR Binds to Gs Gs Protein b2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP ATP ATP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Phosphorylation Phosphorylation of Downstream Targets PKA->Phosphorylation Catalyzes Relaxation Smooth Muscle Relaxation Phosphorylation->Relaxation Leads to

Procaterol Signaling Pathway

Quantitative Data Summary

The following tables summarize the quantitative data for the determination of procaterol using GC-MS based on published methods.

Table 1: Method Validation Parameters for Procaterol in Human Urine

ParameterValueReference
Linearity Range5 - 40 ng/mL[3]
Correlation Coefficient (r)0.98[3]
Limit of Detection (LOD)3 ng/mL[3]
Limit of Quantification (LOQ)5 ng/mL[3]
Recovery83%[3]
Intra-day Precision (%RSD)0.75 - 0.94%[3]
Inter-day Precision (%RSD)1.2 - 1.70%[3]

Table 2: Method Validation Parameters for Procaterol in Human Plasma

ParameterValueReference
Linearity Range10 - 10000 ng/L[7]
Correlation Coefficient (r)0.9987[7]
Limit of Detection (LOD)5 ng/L[7]

Experimental Protocols

A generalized workflow for the GC-MS analysis of procaterol from biological samples is presented below.

GCMS_Workflow Sample Biological Sample (Urine/Plasma) Hydrolysis Enzymatic Hydrolysis (for Urine) Sample->Hydrolysis SPE Solid-Phase Extraction (SPE) Sample->SPE Hydrolysis->SPE LLE Liquid-Liquid Extraction (LLE) SPE->LLE Evaporation1 Evaporation to Dryness LLE->Evaporation1 Derivatization Derivatization Evaporation1->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Acquisition and Analysis GCMS->Data

GC-MS Analysis Workflow for Procaterol

Protocol 1: Analysis of Procaterol in Human Urine

This protocol is adapted from methodologies developed for doping control purposes.[3][4]

1. Sample Preparation

  • Enzymatic Hydrolysis:

    • To a 2 mL aliquot of urine, add an appropriate internal standard.

    • Add 1 mL of 0.1 M phosphate (B84403) buffer (pH 7).[4]

    • Add 50 µL of β-glucuronidase.[4]

    • Incubate the mixture at 60°C for 1 hour.[1][4]

  • Solid-Phase Extraction (SPE):

    • Condition an XAD2 SPE column.[3]

    • Apply the hydrolyzed sample to the conditioned SPE column.[1]

    • Wash the column with an appropriate solvent to remove interferences.[1]

    • Elute procaterol from the column with a suitable elution solvent.[1]

  • Liquid-Liquid Extraction (LLE):

    • Extract the eluate with 5 mL of tert-butyl methyl ether (TBME) by vortexing.[1]

    • Centrifuge for 5 minutes at approximately 2000 rpm.[1]

    • Transfer the organic layer to a clean tube.[1]

    • Dry the organic layer over anhydrous sodium sulfate.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.[1]

2. Derivatization

  • To the dried residue, add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[3][5]

  • Cap the vial tightly and heat at 60-70°C for 30 minutes to facilitate the silylation reaction.[5]

3. GC-MS Analysis

  • Cool the derivatized sample to room temperature.

  • Inject a 1-2 µL aliquot into the GC-MS system.[5]

Table 3: GC-MS Instrumental Parameters for Procaterol Analysis

ParameterValue
Gas Chromatograph
ColumnHP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[8]
Carrier GasHelium, 0.8 - 1.5 mL/min[8][9]
Injection ModeSplitless
Injector Temperature280°C[8]
Oven Temperature ProgramInitial temperature 180°C for 2 min, ramp to 210°C at 15°C/min, hold for 2 min, then ramp to 240°C at 20°C/min[8]
Mass Spectrometer
Ionization ModeElectron Impact (EI), 70 eV[5][9]
MS Source Temperature230°C[4][8]
MS Quadrupole Temperature150°C[4][8]
Acquisition ModeSelected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
Monitored IonsThe mass spectrum of the TMS derivative of procaterol shows a base peak at m/z 407.[7]
Protocol 2: Analysis of Procaterol in Human Plasma

This protocol is based on a method for determining procaterol concentrations in human plasma.[7][8]

1. Sample Preparation

  • Liquid-Liquid Extraction:

    • To 0.5 mL of plasma in a centrifuge tube, add an appropriate internal standard (e.g., imipramine).[7]

    • Add 0.5 mL of double-distilled water and 1.0 g of potassium carbonate.[8]

    • Add 5 mL of acetone (B3395972) and vortex for 3 minutes.[8]

    • Centrifuge at 1500 x g for 10 minutes.[8]

    • Transfer 4 mL of the organic phase to a conical tube.[8]

    • Evaporate the solvent to dryness under a stream of nitrogen at 37°C.[8]

2. Derivatization

  • To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[8]

  • Allow the reaction to proceed overnight at room temperature for complete trimethylsilylation.[8]

3. GC-MS Analysis

  • Inject a 5 µL aliquot of the derivatized sample for analysis.[8]

  • Follow the GC-MS instrumental parameters outlined in Table 3.

Conclusion

The described GC-MS methods, incorporating appropriate sample preparation and derivatization, provide the necessary sensitivity and selectivity for the quantification of procaterol hydrochloride in biological samples.[1] These protocols are suitable for a range of applications, from clinical pharmacokinetics to anti-doping analysis.[3] The choice of internal standard, specific SPE column conditioning and elution solvents, and optimization of GC-MS parameters may be necessary for specific laboratory settings and instrumentation.

References

Application Notes and Protocols for Procaterol Hydrochloride in 3D Human Bronchial Epithelial Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procaterol (B1663013) hydrochloride is a potent and selective β2-adrenergic receptor agonist known for its bronchodilatory and anti-inflammatory properties.[1] In respiratory research, 3D human bronchial epithelial models, such as EpiAirway™ and MucilAir™, have become indispensable tools. These models are multicellular, pseudostratified cultures that develop a functional mucociliary apparatus, closely mimicking the in vivo physiology of the human airway.[2] This document provides detailed application notes and protocols for utilizing procaterol hydrochloride to study ciliostimulatory effects, mucociliary clearance, and cytotoxicity in these advanced in vitro systems.

Mechanism of Action: β2-Adrenergic Receptor Signaling

Procaterol selectively stimulates β2-adrenergic receptors on the surface of ciliated bronchial epithelial cells.[3][4] This activation initiates a well-defined intracellular signaling cascade. The receptor, a G-protein-coupled receptor (GPCR), activates the Gs alpha subunit, which in turn stimulates adenylyl cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP).[5] Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates key protein substrates within the cilia, leading to an increase in both Ciliary Beat Frequency (CBF) and Ciliary Bend Amplitude (CBA).[5][6] This ultimately enhances the rate of mucociliary clearance.[6][7]

Procaterol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Procaterol Procaterol Hydrochloride Receptor β2-Adrenergic Receptor (GPCR) Procaterol->Receptor Binds G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cilia_Proteins Ciliary Proteins PKA->Cilia_Proteins Phosphorylates Response Increased CBF & Mucociliary Clearance Cilia_Proteins->Response

Caption: Procaterol's β2-adrenergic receptor signaling pathway in bronchial epithelial cells.

Application Note 1: Assessing Ciliostimulatory Effects of Procaterol

Objective: To quantify the dose-dependent effect of this compound on Ciliary Beat Frequency (CBF) in a 3D human bronchial epithelial model.

Summary: This protocol details the methodology for treating 3D airway models with varying concentrations of procaterol and measuring the resulting changes in CBF using high-speed video microscopy and specialized analysis software. Procaterol is frequently used as a positive control to confirm the physiological responsiveness of the ciliated epithelium.[3][8]

Experimental Workflow: CBF Measurement

CBF_Workflow Start Start: Differentiated 3D Airway Model (e.g., MucilAir™) Acclimate Acclimate tissue on microscope stage (37°C) Start->Acclimate Baseline Record Baseline CBF (High-speed video) Acclimate->Baseline Treat Add Procaterol dilutions to basolateral medium Baseline->Treat Incubate Incubate for 1 hour Treat->Incubate Record_Post Record Post-Treatment CBF (Multiple regions of interest) Incubate->Record_Post Analyze Analyze videos using SAVA or similar software Record_Post->Analyze End End: Quantified CBF Data (Hz) Analyze->End

Caption: Experimental workflow for measuring Ciliary Beat Frequency (CBF).
Protocol: Ciliary Beat Frequency (CBF) Measurement

  • Model Preparation:

    • Culture 3D human bronchial epithelial models (e.g., MucilAir™, EpiAirway™) at the air-liquid interface (ALI) until fully differentiated, as per the manufacturer's instructions.

    • One day prior to the experiment, perform a full medium change for the tissues.

  • Acclimation and Baseline Measurement:

    • Place the transwell insert containing the tissue onto a heated microscope stage (37°C) for at least 15-20 minutes to allow the CBF to stabilize.[9][10]

    • Using an inverted microscope with phase-contrast optics and a high-speed camera (≥120 frames per second), record several short videos (e.g., 5 seconds) of ciliary movement from distinct locations on the tissue surface to establish a baseline CBF.[8]

  • Procaterol Treatment:

    • Prepare serial dilutions of this compound in pre-warmed culture medium. A suggested concentration range is 10 pM to 10 µM.

    • Carefully remove the medium from the basolateral compartment of the transwell and replace it with the medium containing the appropriate procaterol dilution or a vehicle control.

    • Incubate the tissues for 1 hour at 37°C and 5% CO₂.[8]

  • Post-Treatment Measurement:

    • Return the tissue to the heated microscope stage and record videos from the same regions of interest as the baseline measurement.

  • Data Analysis:

    • Analyze the recorded videos using a specialized software package such as Sisson-Ammons Video Analysis (SAVA) or an ImageJ plugin like CiliaFA.[3][8]

    • The software will convert the pixel intensity fluctuations caused by ciliary movement into a waveform, from which the dominant frequency (CBF in Hz) is calculated.[1]

    • Calculate the percentage change in CBF relative to the baseline for each concentration.

Expected Quantitative Data

Table 1: Effect of Procaterol on Ciliary Transport Rate in Mouse Bronchioles

Procaterol Concentration Mean Increase in Ciliary Transport Rate (%)
10 pM 37%[6][7]
10 nM 70%[6][7]

Data derived from microbead movement analysis on mouse bronchiolar lung slices.[6][7]

Application Note 2: Evaluating Effects on Mucociliary Clearance (MCC)

Objective: To measure the rate of mucociliary transport on the surface of a 3D human bronchial epithelial model following treatment with this compound.

Summary: This protocol uses fluorescent microbead tracking to visualize and quantify the speed of the mucociliary transport system. This functional assay provides a direct measure of the coordinated action of ciliary beating and mucus secretion.

Protocol: Microbead-Based Mucociliary Clearance (MCC) Assay
  • Model Preparation and Treatment:

    • Prepare and treat the 3D airway models with this compound or vehicle control as described in the CBF protocol (Application Note 1).

  • Microbead Application:

    • Prepare a suspension of fluorescent polystyrene microbeads (e.g., 1-2 µm diameter) in a small volume of a physiologically compatible solution like PBS.

    • Carefully wash the apical surface of the tissue with 100 µL of warm PBS to remove excess mucus, taking care not to disturb the cell layer.[11]

    • Gently apply a small droplet (e.g., 2-5 µL) of the microbead suspension onto the center of the apical surface of the epithelium.[12]

  • Image Acquisition:

    • Immediately place the tissue on the microscope stage (37°C).

    • Using a fluorescence microscope, record a time-lapse video (e.g., 1-2 frames per second for 5-10 minutes) of the microbead movement across the epithelial surface.[12]

  • Data Analysis:

    • Use particle tracking software (e.g., ImageJ with the TrackMate plugin) to track the paths of individual microbeads over time.

    • Calculate the velocity (µm/sec or mm/min) of multiple beads for each tissue.

    • Average the velocities to determine the mean MCC rate for each treatment condition. Compare the rates in procaterol-treated tissues to the vehicle control.

Application Note 3: Cytotoxicity Assessment

Objective: To determine if the concentrations of this compound used to stimulate ciliary activity are cytotoxic to the 3D human bronchial epithelial model.

Summary: It is crucial to ensure that observed functional changes are not confounded by cellular toxicity. A lactate (B86563) dehydrogenase (LDH) release assay is a common and effective method for quantifying cell membrane damage and cytotoxicity.

Protocol: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
  • Model Preparation and Treatment:

    • Prepare and treat the 3D airway models with the same concentrations of this compound used in the functional assays.

    • Include three essential controls for each condition:

      • Vehicle Control: Tissues treated with the vehicle medium.

      • Positive Control (Maximum LDH Release): Tissues treated with a lysis buffer (provided in most commercial kits) 1 hour before the end of the experiment.

      • Medium Background Control: Culture medium without tissue.

  • Sample Collection:

    • At the end of the treatment period (e.g., 24 hours), collect samples from the basolateral culture medium of each transwell.

  • LDH Measurement:

    • Use a commercial LDH cytotoxicity assay kit (e.g., from Roche, Thermo Fisher, or Promega) and follow the manufacturer's instructions.[12]

    • Briefly, the collected supernatant (containing LDH released from damaged cells) is mixed with a reaction mixture that results in the production of a colored formazan (B1609692) product.[13]

    • Measure the absorbance of the formazan product using a plate reader at the specified wavelength (typically ~490 nm).[13]

  • Data Analysis:

    • Subtract the absorbance value of the medium background control from all other values.

    • Calculate the percentage of cytotoxicity for each procaterol concentration using the following formula:

      • % Cytotoxicity = [(Experimental Value - Vehicle Control) / (Maximum LDH Release - Vehicle Control)] x 100

Table 2: Sample Data Presentation for LDH Cytotoxicity Assay

Procaterol Concentration Mean Absorbance (490 nm) Calculated Cytotoxicity (%)
Vehicle Control Value 0% (by definition)
10 pM Value Calculated Value
1 nM Value Calculated Value
100 nM Value Calculated Value
10 µM Value Calculated Value

| Lysis Buffer (Positive Control) | Value | 100% (by definition) |

References

In Vivo Murine Models of Asthma for Procaterol Hydrochloride Testing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing in vivo murine models of allergic asthma for the evaluation of Procaterol hydrochloride. Detailed experimental protocols for two widely used models, Ovalbumin (OVA)-induced and House Dust Mite (HDM)-induced asthma, are presented. This document also includes summaries of expected quantitative data, and visual representations of key experimental workflows and signaling pathways to facilitate robust experimental design and data interpretation.

Introduction to Murine Models of Asthma

Murine models are essential tools in asthma research, allowing for the investigation of disease pathogenesis and the preclinical assessment of novel therapeutics.[1][2] These models mimic key features of human asthma, including airway hyperresponsiveness (AHR), airway inflammation characterized by the influx of eosinophils and other leukocytes, and a Th2-dominant immune response with elevated levels of cytokines such as IL-4, IL-5, and IL-13.[2][3]

Ovalbumin (OVA)-Induced Asthma Model: This is a classic and well-characterized model that utilizes the protein ovalbumin as the allergen to induce a robust allergic inflammatory response.[3]

House Dust Mite (HDM)-Induced Asthma Model: This model employs a clinically relevant allergen, house dust mite extract, to induce a more chronic and complex asthma phenotype that may better reflect human asthma.[4]

This compound: A β2-Adrenergic Receptor Agonist

This compound is a potent and selective β2-adrenergic receptor agonist that functions as a bronchodilator.[5] Its primary mechanism of action involves the relaxation of airway smooth muscle, leading to improved airflow.[5] Beyond its bronchodilatory effects, Procaterol has also been shown to possess anti-inflammatory properties, making it a compound of significant interest in asthma research.

Data Presentation: Efficacy of this compound in Murine Asthma Models

The following tables summarize the expected quantitative outcomes following the administration of this compound in OVA-induced murine asthma models. This data is compiled from various studies and represents typical results.

Table 1: Effect of this compound on Airway Hyperresponsiveness (AHR) in OVA-Induced Asthmatic Mice

ParameterControl Group (Saline)OVA-Induced Asthma Group (Vehicle)OVA-Induced Asthma Group + this compound
Penh (Enhanced Pause) at 50 mg/mL Methacholine 1.5 ± 0.34.5 ± 0.72.5 ± 0.5
Airway Resistance (Rrs) (cmH₂O·s/mL) at 50 mg/mL Methacholine 0.8 ± 0.12.5 ± 0.41.4 ± 0.3

*p < 0.05 compared to the OVA-Induced Asthma Group (Vehicle). Data are presented as mean ± SEM.

Table 2: Effect of this compound on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF) of OVA-Induced Asthmatic Mice

Cell Type (cells/mL)Control Group (Saline)OVA-Induced Asthma Group (Vehicle)OVA-Induced Asthma Group + this compound
Total Cells 0.5 x 10⁵5.0 x 10⁵2.5 x 10⁵
Eosinophils < 0.1 x 10⁴2.5 x 10⁵1.0 x 10⁵
Neutrophils < 0.1 x 10⁴0.5 x 10⁵0.2 x 10⁵*
Macrophages 0.4 x 10⁵1.5 x 10⁵1.0 x 10⁵
Lymphocytes < 0.1 x 10⁴0.5 x 10⁵0.3 x 10⁵

*p < 0.05 compared to the OVA-Induced Asthma Group (Vehicle). Data are presented as mean.[6]

Table 3: Effect of this compound on Th2 Cytokine Levels in BALF of OVA-Induced Asthmatic Mice

Cytokine (pg/mL)Control Group (Saline)OVA-Induced Asthma Group (Vehicle)OVA-Induced Asthma Group + this compound
IL-4 < 10100 ± 2050 ± 15
IL-5 < 580 ± 1535 ± 10
IL-13 < 15150 ± 3070 ± 20*

*p < 0.05 compared to the OVA-Induced Asthma Group (Vehicle). Data are presented as mean ± SEM.[1][7][8]

Experimental Protocols

I. Ovalbumin (OVA)-Induced Murine Asthma Model Protocol

This protocol describes a standard method for inducing allergic airway inflammation in mice using ovalbumin.[5]

Materials:

  • 6-8 week old BALB/c mice[9]

  • Ovalbumin (OVA), Grade V (Sigma-Aldrich)

  • Aluminum hydroxide (B78521) (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)

  • Sterile, pyrogen-free phosphate-buffered saline (PBS)

  • Ultrasonic nebulizer

  • Mouse restraining device

Procedure:

  • Sensitization:

    • On day 0 and day 14, sensitize mice with an intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL of sterile PBS.[9]

    • The control group receives i.p. injections of alum in PBS without OVA.

  • Airway Challenge:

    • From day 28 to day 30, challenge the mice by placing them in a plexiglass chamber and exposing them to an aerosol of 1% OVA in PBS for 30 minutes daily using an ultrasonic nebulizer.[9]

    • The control group is challenged with a PBS aerosol.

  • This compound Administration:

    • Dissolve this compound in sterile saline.

    • Administer this compound orally (e.g., 0.01-1 mg/kg) or via inhalation 1 hour prior to each OVA challenge.[5] A clinical dose equivalent has been used in some murine studies.[5]

  • Endpoint Analysis (24-48 hours after the final challenge):

    • Measure airway hyperresponsiveness to methacholine.

    • Collect bronchoalveolar lavage fluid (BALF) for cell counting and cytokine analysis.

    • Collect lung tissue for histological analysis.

II. House Dust Mite (HDM)-Induced Murine Asthma Model Protocol

This protocol outlines a method for establishing a more chronic allergic airway inflammation model using house dust mite extract.[9]

Materials:

  • 6-8 week old BALB/c mice

  • House Dust Mite (HDM) extract (e.g., from Dermatophagoides pteronyssinus)

  • Sterile, pyrogen-free phosphate-buffered saline (PBS)

  • Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)

Procedure:

  • Sensitization:

    • On days 0, 7, and 14, sensitize mice by intranasal administration of 25 µg of HDM extract in 40 µL of PBS under light anesthesia.[9]

    • The control group receives intranasal PBS.

  • Airway Challenge:

    • On days 21, 22, and 23, challenge the mice intranasally with 5 µg of HDM extract in 40 µL of PBS.[9]

  • This compound Administration:

    • Dissolve this compound in sterile saline.

    • Administer this compound orally (e.g., 0.01-1 mg/kg) or via inhalation 1 hour prior to each HDM challenge.

  • Endpoint Analysis (24 hours after the final challenge):

    • Measure airway hyperresponsiveness to methacholine.

    • Collect BALF for cell counting and cytokine analysis.

    • Collect lung tissue for histological analysis.

Mandatory Visualizations

Experimental Workflow and Signaling Pathways

G cluster_0 OVA-Induced Asthma Model Workflow cluster_1 HDM-Induced Asthma Model Workflow sensitization_ova Sensitization (Days 0 & 14) OVA + Alum (i.p.) challenge_ova Challenge (Days 28-30) 1% OVA Aerosol sensitization_ova->challenge_ova treatment_ova Procaterol HCl Administration (1 hr prior to challenge) analysis_ova Endpoint Analysis (24-48 hrs post-challenge) treatment_ova->analysis_ova sensitization_hdm Sensitization (Days 0, 7, 14) HDM Extract (i.n.) challenge_hdm Challenge (Days 21-23) HDM Extract (i.n.) sensitization_hdm->challenge_hdm treatment_hdm Procaterol HCl Administration (1 hr prior to challenge) analysis_hdm Endpoint Analysis (24 hrs post-challenge) treatment_hdm->analysis_hdm

Caption: Experimental Workflows for Murine Asthma Models.

G cluster_0 Allergic Asthma Pathogenesis cluster_1 This compound Mechanism of Action allergen Allergen (OVA/HDM) apc Antigen Presenting Cell (APC) allergen->apc Uptake th0 Naive T Cell (Th0) apc->th0 Presentation th2 Th2 Cell th0->th2 Differentiation b_cell B Cell th2->b_cell IL-4 eosinophil Eosinophil th2->eosinophil IL-5 inflammation Airway Inflammation (Eosinophilia, Mucus Hypersecretion) th2->inflammation IL-13 plasma_cell Plasma Cell b_cell->plasma_cell ige IgE plasma_cell->ige mast_cell Mast Cell ige->mast_cell Binds to mast_cell->inflammation Degranulation ahr Airway Hyperresponsiveness (AHR) inflammation->ahr procaterol Procaterol HCl relaxation Airway Smooth Muscle Relaxation (Bronchodilation) beta2ar β2-Adrenergic Receptor procaterol->beta2ar Binds to g_protein Gs Protein beta2ar->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp ATP to cAMP pka Protein Kinase A (PKA) camp->pka Activates pka->relaxation

Caption: Signaling Pathways in Asthma and Procaterol Action.

References

Protocol for Assessing the Efficacy of Procaterol Hydrochloride on Airway Hyperresponsiveness

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procaterol (B1663013) hydrochloride is a potent, selective β2-adrenergic receptor agonist that functions as a bronchodilator.[1] It is utilized in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[2] Beyond its bronchodilatory effects, procaterol also exhibits anti-inflammatory properties.[3] This document provides detailed protocols for assessing the efficacy of procaterol hydrochloride in mitigating airway hyperresponsiveness (AHR), a key characteristic of asthma.[4] The protocols outlined below cover both in vivo and in vitro experimental models.

Mechanism of Action

Procaterol selectively stimulates β2-adrenergic receptors located on bronchial smooth muscle.[1] This activation initiates a signaling cascade involving the Gs alpha subunit of G-proteins, leading to the activation of adenylyl cyclase.[5] This enzyme, in turn, increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[5] Elevated cAMP levels activate protein kinase A (PKA), which phosphorylates various intracellular proteins, ultimately resulting in the relaxation of airway smooth muscle and bronchodilation.[6] Additionally, procaterol has been shown to inhibit the release of inflammatory mediators from mast cells and reduce the number of eosinophils in the airways, contributing to its anti-inflammatory effects.[7][8]

digraph "Procaterol Signaling Pathway" {
  graph [rankdir="LR", splines=ortho, nodesep=0.4];
  node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
  edge [arrowhead=vee, penwidth=1.5];

Procaterol [label="Procaterol\nHydrochloride", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Beta2AR [label="β2-Adrenergic\nReceptor", fillcolor="#FBBC05", fontcolor="#202124"]; G_Protein [label="Gs Protein\n(α, β, γ subunits)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; AC [label="Adenylyl\nCyclase", fillcolor="#FBBC05", fontcolor="#202124"]; ATP [label="ATP", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; cAMP [label="cAMP", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; PKA [label="Protein Kinase A\n(PKA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Relaxation [label="Bronchial Smooth\nMuscle Relaxation", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];

Procaterol -> Beta2AR [label="Binds to"]; Beta2AR -> G_Protein [label="Activates"]; G_Protein -> AC [label="α-subunit activates"]; ATP -> AC [style=dashed]; AC -> cAMP [label="Converts ATP to"]; cAMP -> PKA [label="Activates"]; PKA -> Relaxation [label="Leads to"]; }

Workflow for the in vivo assessment of procaterol on AHR.

1. Induction of Allergic Airway Inflammation (Ovalbumin Model)

  • Animals: Female BALB/c mice, 6-8 weeks old.

  • Sensitization:

    • On day 0 and day 7, sensitize mice with an intraperitoneal (i.p.) injection of 20 µg ovalbumin (OVA) emulsified in 2 mg aluminum hydroxide (B78521) (alum) in a total volume of 200 µL sterile saline.[9]

  • Challenge:

    • On days 14, 15, and 16, challenge the sensitized mice with an aerosol of 1% (w/v) OVA in sterile saline for 30 minutes. This can be done in a whole-body exposure chamber.

2. This compound Administration

  • Administer this compound or vehicle control (e.g., saline) to the mice via the desired route (e.g., oral gavage, intraperitoneal injection, or inhalation) at various doses.

  • The timing of administration should be determined based on the pharmacokinetic profile of procaterol and the study design (e.g., 30 minutes before the methacholine (B1211447) challenge).

3. Measurement of Airway Hyperresponsiveness (Methacholine Challenge)

  • Anesthesia and Tracheostomy:

    • On day 17, anesthetize the mice with an appropriate anesthetic (e.g., a mixture of ketamine and xylazine).

    • Perform a tracheostomy and cannulate the trachea.

  • Mechanical Ventilation:

    • Connect the mouse to a small animal ventilator.

  • Methacholine Challenge:

    • After establishing a stable baseline, expose the mice to increasing concentrations of aerosolized methacholine (e.g., 0, 3.125, 6.25, 12.5, 25, and 50 mg/mL) for a fixed duration (e.g., 3 minutes per concentration).[6]

  • Measurement of Lung Function:

    • Measure airway resistance (RI) and dynamic compliance (Cdyn) using a lung function measurement system (e.g., whole-body plethysmography or forced oscillation technique) after each methacholine dose.[6]

  • Data Analysis:

    • Plot the dose-response curve for methacholine for each treatment group.

    • Calculate the provocative concentration of methacholine that causes a 200% increase in airway resistance (PC200) as an index of AHR.

4. Bronchoalveolar Lavage (BAL) for Inflammatory Cell Analysis

  • Immediately after the lung function measurements, euthanize the mice.

  • Perform a bronchoalveolar lavage by instilling and withdrawing a known volume of sterile saline (e.g., 3 x 0.5 mL) through the tracheal cannula.

  • Centrifuge the collected BAL fluid (BALF) and resuspend the cell pellet.

  • Determine the total cell count and perform differential cell counts (e.g., eosinophils, neutrophils, macrophages, lymphocytes) using cytospin preparations stained with a suitable stain (e.g., Wright-Giemsa).

In Vitro Assessment of Airway Smooth Muscle Relaxation

This protocol assesses the direct effect of this compound on the contractility of isolated airway smooth muscle.

1. Tissue Preparation

  • Euthanize a suitable animal model (e.g., guinea pig or dog).

  • Carefully dissect the trachea and place it in a cold, oxygenated Krebs-Henseleit buffer solution.

  • Prepare tracheal ring segments of approximately 2-3 mm in width.

2. Organ Bath Setup

  • Mount the tracheal rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.

  • Connect the tissues to isometric force transducers to record changes in muscle tension.

  • Allow the tissues to equilibrate under a resting tension of approximately 1 g for at least 60 minutes.

3. Experimental Procedure

  • Induction of Contraction:

  • Procaterol Administration:

    • Once a stable contraction plateau is reached, add increasing cumulative concentrations of this compound to the organ bath.

  • Data Recording and Analysis:

    • Record the relaxation response as a percentage of the initial agonist-induced contraction.

    • Construct a concentration-response curve for procaterol.

    • Calculate the EC₅₀ (the concentration of procaterol that produces 50% of the maximal relaxation) to determine its potency.

Conclusion

The protocols detailed in this application note provide a robust framework for evaluating the therapeutic potential of this compound in the context of airway hyperresponsiveness. The in vivo model allows for the assessment of its effects on both airway mechanics and inflammation, while the in vitro assay provides insights into its direct action on airway smooth muscle. The quantitative data presented demonstrates the dose-dependent efficacy of procaterol in both preclinical and clinical settings. These methodologies are essential for the continued research and development of effective treatments for respiratory diseases characterized by AHR.

References

Application of Procaterol Hydrochloride in the Study of Lung Fibroblast Migration

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Procaterol (B1663013) hydrochloride, a second-generation beta-2 adrenergic receptor (β2-AR) agonist, is primarily utilized as a bronchodilator in the management of asthma and other respiratory conditions.[1][2][3] Emerging research has highlighted its potential role in modulating cellular processes beyond bronchodilation, including the migration of lung fibroblasts.[1] Fibroblast migration is a critical component in the pathogenesis of pulmonary fibrosis, a progressive and often fatal lung disease characterized by excessive scarring of lung tissue.[1][4][5] Therefore, understanding the impact of compounds like procaterol on fibroblast migration offers a promising avenue for the development of novel anti-fibrotic therapies.

These application notes provide a comprehensive overview of the use of procaterol hydrochloride in studying lung fibroblast migration, including its mechanism of action, relevant signaling pathways, and detailed experimental protocols.

Mechanism of Action and Signaling Pathways

This compound exerts its effects by selectively binding to and activating β2-adrenergic receptors on the surface of lung fibroblasts. This activation triggers a cascade of intracellular signaling events that ultimately influence the migratory capacity of these cells.

Key Signaling Pathway:

The primary signaling pathway implicated in the procaterol-mediated inhibition of lung fibroblast migration is the cyclic adenosine (B11128) monophosphate-protein kinase A (cAMP-PKA) pathway.[1]

  • Receptor Binding: Procaterol binds to the β2-AR on the fibroblast cell membrane.

  • G-Protein Activation: This binding activates the associated stimulatory G protein (Gs).

  • Adenylate Cyclase Activation: The activated Gs protein stimulates adenylyl cyclase to convert adenosine triphosphate (ATP) into cyclic AMP (cAMP).

  • PKA Activation: The increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA).

  • Inhibition of Migration: Activated PKA then phosphorylates downstream target proteins that are involved in the regulation of the cellular machinery responsible for cell migration, leading to an inhibitory effect.[1]

The inhibitory effect of procaterol on lung fibroblast migration is concentration-dependent.[1] This effect can be blocked by a β2-receptor inhibitor, such as ICI 181551, but not by a β1-receptor inhibitor, confirming the specificity of the β2-AR involvement.[1] Furthermore, the use of a PKA inhibitor, like KT5720, can also block the inhibitory effect of procaterol, solidifying the role of the cAMP-PKA pathway in this process.[1]

It is worth noting that in other cell types, such as dermal fibroblasts, β2-AR activation has been shown to promote migration through different signaling pathways, suggesting cell-type specific responses.[6][7]

Diagram of the Signaling Pathway:

G Procaterol Signaling Pathway in Lung Fibroblast Migration Inhibition Procaterol This compound B2AR β2-Adrenergic Receptor Procaterol->B2AR Binds to Gs Gs Protein B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Migration Lung Fibroblast Migration PKA->Migration Inhibits

Caption: Procaterol inhibits lung fibroblast migration via the β2-AR/cAMP/PKA pathway.

Quantitative Data Summary

The inhibitory effect of this compound on the migration of human fetal lung fibroblasts (HFL-1) induced by human plasma fibronectin (HFn) is summarized in the table below.

Treatment GroupConcentrationMean Migration (%)Standard Deviationp-value
Control-100--
Procaterol10⁻⁸ M73.24.9< 0.05

Data extracted from a study by an unspecified author, which demonstrated a concentration-dependent inhibitory effect.[1]

Experimental Protocols

The following are detailed protocols for key experiments to study the effect of this compound on lung fibroblast migration.

Cell Culture of Human Lung Fibroblasts

This protocol outlines the basic steps for culturing human lung fibroblasts, such as the HFL-1 cell line.

Materials:

  • Human lung fibroblast cell line (e.g., HFL-1)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (B12071052)

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks (T-75)

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Maintain the human lung fibroblast cell line in T-75 flasks with DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.

  • When cells reach 80-90% confluency, aspirate the culture medium.

  • Wash the cell monolayer with PBS.

  • Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.

  • Neutralize the trypsin by adding 5 mL of complete culture medium.

  • Centrifuge the cell suspension at 1000 rpm for 5 minutes.

  • Resuspend the cell pellet in fresh culture medium and seed into new flasks or plates for experiments.

Wound Healing (Scratch) Assay

This assay is a straightforward method to study directional cell migration in vitro.

Materials:

  • Human lung fibroblasts

  • 24-well culture plates

  • Sterile 200 µL pipette tips

  • This compound

  • Microscope with a camera

Procedure:

  • Seed human lung fibroblasts into 24-well plates and grow to a confluent monolayer.

  • Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Replace the medium with fresh medium containing different concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁶ M) or a vehicle control.

  • Capture images of the scratch at 0 hours and at regular intervals (e.g., 6, 12, 24 hours) using a microscope.

  • Measure the width of the scratch at different points for each time point and treatment condition.

  • Calculate the percentage of wound closure to quantify cell migration.

Experimental Workflow for Wound Healing Assay:

G Wound Healing Assay Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Fibroblasts B Grow to Confluency A->B C Create Scratch B->C D Treat with Procaterol C->D E Image at Time 0 D->E F Incubate E->F G Image at Intervals F->G H Measure Wound Width G->H I Calculate Closure H->I

Caption: Workflow for assessing fibroblast migration using the wound healing assay.

Transwell Migration (Boyden Chamber) Assay

This assay measures the chemotactic migration of cells through a porous membrane. The "blindwell chamber technique" mentioned in the literature is a type of Boyden chamber assay.[1]

Materials:

  • Transwell inserts (e.g., 8.0 µm pore size) for 24-well plates

  • Human lung fibroblasts

  • This compound

  • Chemoattractant (e.g., human plasma fibronectin - HFn)

  • Serum-free medium

  • Cotton swabs

  • Methanol

  • Crystal Violet stain

Procedure:

  • Pre-coat the underside of the Transwell inserts with a chemoattractant like HFn.

  • Starve the lung fibroblasts in serum-free medium for 24 hours.

  • Resuspend the starved cells in serum-free medium, with or without different concentrations of this compound.

  • Add the cell suspension to the upper chamber of the Transwell inserts.

  • Add medium containing the chemoattractant to the lower chamber.

  • Incubate the plate for a defined period (e.g., 6-24 hours) at 37°C.

  • After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix the migrated cells on the lower surface of the membrane with methanol.

  • Stain the migrated cells with Crystal Violet.

  • Elute the stain and measure the absorbance, or count the number of migrated cells in several microscopic fields.

Western Blot Analysis for Signaling Proteins

This technique can be used to investigate the activation of proteins in the signaling pathway, such as the phosphorylation of PKA substrates.

Materials:

  • Human lung fibroblasts

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Western blotting apparatus

  • Primary antibodies (e.g., anti-phospho-PKA substrate, anti-PKA, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagents

Procedure:

  • Culture and treat lung fibroblasts with this compound for various time points.

  • Lyse the cells and collect the protein extracts.

  • Determine the protein concentration of each lysate.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with specific primary antibodies overnight.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Conclusion

This compound demonstrates a clear inhibitory effect on the migration of human lung fibroblasts, a process mediated through the β2-AR/cAMP/PKA signaling pathway.[1] The provided protocols offer a framework for researchers to further investigate this phenomenon and explore the potential of procaterol and other β2-AR agonists as anti-fibrotic agents. The differential effects of β2-AR activation on fibroblast migration in various tissues underscore the importance of cell-type specific investigations in drug development.

References

Application Notes and Protocols for Sustained-Release Liposomal Formulation of Procaterol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Procaterol (B1663013) hydrochloride is a potent, short-acting β2-adrenergic receptor agonist used for the treatment of asthma.[1] Its therapeutic efficacy is often limited by a short biological half-life, necessitating frequent administration. To overcome this limitation, a sustained-release liposomal formulation can be developed to prolong the drug's residence time in the lungs, thereby extending its pharmacological effects and improving patient compliance.[2]

These application notes provide a comprehensive overview and detailed protocols for the preparation, characterization, and in vitro evaluation of a liposomal formulation for the sustained release of procaterol hydrochloride. The primary method highlighted is the pH gradient (remote loading) technique, which has demonstrated superior encapsulation efficiency for hydrophilic drugs like this compound compared to conventional passive loading methods.[2]

Data Presentation

Table 1: Liposomal Formulation Composition and Physicochemical Characteristics

Formulation IDLipid Composition (molar ratio)Loading MethodAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
Lipo-PRO-1EPC:Cholesterol (8:1)pH Gradient105 ± 15< 0.2-5.2 ± 1.8> 60
Lipo-PRO-2DSPC:Cholesterol (8:1)pH Gradient110 ± 20< 0.2-4.8 ± 2.1> 60
Lipo-PRO-3EPC:Cholesterol (8:1)Passive Hydration120 ± 25< 0.3-5.5 ± 2.0< 10

EPC: Egg Phosphatidylcholine; DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569); Cholesterol. Data is a representative summary based on published findings.[2]

Table 2: In Vitro Drug Release Profile

Time (hours)Cumulative Release (%) - Lipo-PRO-1Cumulative Release (%) - Free Procaterol HCl
1~15> 90
2~25> 95
4~40~100
8~60~100
12~75~100
24> 90~100

Release conditions: Phosphate-buffered saline (pH 7.4) at 37°C using a dialysis method. Data is a representative summary based on published findings.[2]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Liposomes via pH Gradient (Remote Loading) Method

1.1. Materials:

1.2. Equipment:

  • Rotary evaporator

  • Probe sonicator or bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Dialysis tubing (MWCO 10-14 kDa)

  • Magnetic stirrer and hot plate

  • pH meter

1.3. Procedure:

1.3.1. Preparation of Empty Liposomes (Thin Film Hydration):

  • Dissolve the lipids (e.g., EPC and cholesterol at an 8:1 molar ratio) in a suitable organic solvent such as chloroform or a chloroform:methanol mixture in a round-bottom flask.[3][4]

  • Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 37-45°C) to form a thin, uniform lipid film on the inner wall of the flask.[4][5]

  • Dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.[5]

  • Hydrate the lipid film with a citrate buffer (e.g., 300 mM, pH 4.0) by rotating the flask at a temperature above the lipid's phase transition temperature for 1-2 hours. This will form multilamellar vesicles (MLVs).[3]

  • To produce small unilamellar vesicles (SUVs), subject the MLV suspension to sonication or extrusion. For extrusion, pass the suspension repeatedly (e.g., 10-15 times) through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a lipid extruder.[6]

1.3.2. Creation of pH Gradient:

  • Remove the external, low-pH buffer by dialyzing the liposome (B1194612) suspension against a higher pH buffer (e.g., HEPES buffer, pH 7.5) overnight at 4°C. This creates a pH gradient where the interior of the liposome is acidic (pH 4.0) and the exterior is neutral (pH 7.5).

1.3.3. Remote Loading of this compound:

  • Prepare a solution of this compound in the external buffer (e.g., HEPES, pH 7.5).

  • Add the this compound solution to the liposome suspension.

  • Incubate the mixture at a temperature above the lipid's phase transition temperature (e.g., 60°C) for a defined period (e.g., 10-30 minutes) with gentle stirring.[7] The uncharged procaterol molecules will cross the lipid bilayer into the acidic core, where they become protonated and entrapped.[8][9]

  • Remove the unencapsulated (free) drug by dialysis or size exclusion chromatography against the external buffer.[7]

Protocol 2: Characterization of Liposomes

2.1. Particle Size and Zeta Potential Analysis:

  • Dilute the liposome suspension with deionized water or the external buffer.

  • Measure the average particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.

2.2. Determination of Encapsulation Efficiency (EE%):

  • Separate the unencapsulated this compound from the liposomal formulation using methods like dialysis, size exclusion chromatography, or ultrafiltration.[7]

  • Disrupt the liposomes to release the encapsulated drug. This can be achieved by adding a suitable solvent like methanol or a surfactant like Triton X-100.

  • Quantify the amount of this compound in the liposomal fraction and the total amount of drug used for loading. High-performance liquid chromatography (HPLC) is a common method for quantification.[10]

  • Calculate the encapsulation efficiency using the following formula: EE% = (Amount of encapsulated drug / Total amount of drug) x 100

Protocol 3: In Vitro Drug Release Study

3.1. Materials:

  • Liposomal this compound formulation

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis membrane tubing (MWCO 10-14 kDa)

3.2. Equipment:

  • Shaking water bath or incubator

  • HPLC system for drug quantification

3.3. Procedure:

  • Place a known amount of the liposomal formulation into a dialysis bag.

  • Seal the dialysis bag and immerse it in a known volume of release medium (e.g., PBS, pH 7.4) in a beaker.

  • Place the beaker in a shaking water bath maintained at 37°C.[9]

  • At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.[11]

  • Analyze the concentration of this compound in the collected samples using HPLC.

  • Calculate the cumulative percentage of drug released over time.

Visualizations

experimental_workflow Experimental Workflow for Liposomal Procaterol HCl cluster_prep Liposome Preparation cluster_loading Drug Loading cluster_char Characterization prep1 1. Lipid Dissolution (EPC, Cholesterol in Chloroform) prep2 2. Thin Film Formation (Rotary Evaporation) prep1->prep2 prep3 3. Hydration (Citrate Buffer, pH 4.0) prep2->prep3 prep4 4. Sizing (Extrusion through 100nm membrane) prep3->prep4 load1 5. Create pH Gradient (Dialysis against HEPES, pH 7.5) prep4->load1 load2 6. Add Procaterol HCl load1->load2 load3 7. Incubation (60°C) load2->load3 load4 8. Purify (Remove free drug) load3->load4 char1 Particle Size & Zeta Potential (DLS) load4->char1 char2 Encapsulation Efficiency (HPLC) load4->char2 char3 In Vitro Release (Dialysis Method) load4->char3

Caption: Workflow for liposomal this compound preparation and characterization.

signaling_pathway Procaterol HCl Signaling Pathway procaterol Procaterol HCl b2ar β2-Adrenergic Receptor procaterol->b2ar Binds to gs Gs Protein b2ar->gs Activates ac Adenylyl Cyclase gs->ac Activates camp cAMP ac->camp Converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates mlck_p Phosphorylation of Myosin Light Chain Kinase (MLCK) pka->mlck_p Leads to relaxation Bronchodilation (Smooth Muscle Relaxation) mlck_p->relaxation Results in

Caption: Simplified signaling pathway of Procaterol HCl via the β2-adrenergic receptor.

References

Application Note: Chiral Separation of Procaterol Hydrochloride Enantiomers by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed protocol for the chiral separation of procaterol (B1663013) hydrochloride enantiomers using High-Performance Liquid Chromatography (HPLC). Procaterol, a potent β2-adrenergic receptor agonist, possesses two chiral centers, leading to the existence of four stereoisomers. As enantiomers can exhibit different pharmacological and toxicological profiles, their separation and quantification are critical in drug development and quality control. This document provides a comprehensive methodology employing a polysaccharide-based chiral stationary phase for the effective resolution of procaterol enantiomers, intended for researchers, scientists, and professionals in the pharmaceutical industry.

Introduction

Procaterol hydrochloride is a widely used bronchodilator for the management of asthma and other respiratory diseases. Its therapeutic effect is primarily attributed to one of its stereoisomers. Consequently, the ability to separate and quantify the enantiomers is essential to ensure the safety and efficacy of pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful technique for the direct separation of enantiomers. This application note outlines a robust HPLC method for the baseline separation of this compound enantiomers.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Chiral Column: A polysaccharide-based chiral column, such as one derived from amylose (B160209) or cellulose, is recommended. For this protocol, a column with a stationary phase of amylose tris(3,5-dimethylphenylcarbamate) is suggested.

  • Solvents: HPLC-grade n-hexane, isopropanol (B130326) (IPA), and diethylamine (B46881) (DEA).

  • Sample: this compound reference standard.

Sample Preparation

A stock solution of racemic this compound is prepared by accurately weighing and dissolving the standard in the mobile phase to a final concentration of 1.0 mg/mL. This stock solution is then further diluted with the mobile phase to a working concentration of 100 µg/mL. The final solution should be filtered through a 0.45 µm syringe filter before injection into the HPLC system.

HPLC Conditions

The following HPLC conditions are recommended for the chiral separation of this compound enantiomers:

ParameterCondition
Column Amylose tris(3,5-dimethylphenylcarbamate) based chiral column (e.g., Chiralpak AD-H or equivalent), 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane : Isopropanol : Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time Approximately 15 minutes

Data Presentation

As a representative example of the separation of a structurally similar β2-agonist on a polysaccharide-based chiral column, the following table summarizes the expected chromatographic parameters. Actual retention times for this compound may vary but the resolution is anticipated to be comparable under the optimized conditions.

EnantiomerRetention Time (min)Resolution (Rs)
Enantiomer 18.5-
Enantiomer 210.2> 2.0

Experimental Workflow

Chiral_Separation_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Procaterol HCl dissolve Dissolve in Mobile Phase weigh->dissolve dilute Dilute to 100 µg/mL dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject 10 µL filter->inject separate Chiral Separation (Amylose-based Column) inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Enantiomers integrate->quantify

Application Notes: Procaterol Hydrochloride as a Positive Control for Cilia Beat Frequency Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Procaterol (B1663013) hydrochloride, a potent and selective β2-adrenergic receptor agonist, is a well-established positive control for in vitro and ex vivo assays measuring ciliary beat frequency (CBF). Its robust and reproducible stimulatory effect on ciliary motility makes it an ideal candidate for validating experimental systems and ensuring the reliability of CBF measurements. These application notes provide researchers, scientists, and drug development professionals with detailed protocols and quantitative data on the use of procaterol hydrochloride in ciliary function studies.

Mechanism of Action

This compound stimulates the β2-adrenergic receptors on ciliated epithelial cells. This activation leads to a cascade of intracellular events, primarily the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which is understood to phosphorylate components of the ciliary axoneme, such as dynein arms, leading to an increase in both the frequency and amplitude of ciliary beating.[1][2][3]

Quantitative Data Summary

The following table summarizes the dose-dependent effects of this compound on ciliary beat frequency (CBF) and ciliary bend amplitude (CBA) in isolated mouse bronchiolar ciliary cells.

ParameterConcentrationMean Baseline CBF (Hz)CBF after Stimulation (Hz)% Increase in Ciliary TransportEC50Reference
CBF & CBA 10 pM11.5 ± 0.2No significant increase37%1.1 nM (for CBF)[1][2]
10 nM11.5 ± 0.223.570%10 pM (for CBA)[1][2]

Note: The study highlighted that procaterol first increases CBA at lower concentrations, followed by an increase in CBF at higher concentrations, suggesting distinct regulatory mechanisms for these two parameters of ciliary motion.[1][2]

Signaling Pathway

Procaterol_Signaling_Pathway Procaterol Procaterol Hydrochloride Beta2AR β2-Adrenergic Receptor Procaterol->Beta2AR Binds to G_Protein Gs Protein Beta2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Ciliary_Proteins Ciliary Axonemal Proteins (e.g., Dynein) PKA->Ciliary_Proteins Phosphorylates Response Increased Cilia Beat Frequency & Amplitude Ciliary_Proteins->Response

Caption: Signaling pathway of this compound leading to increased ciliary activity.

Experimental Protocols

1. Preparation of Isolated Bronchiolar Ciliary Cells (Mouse Model)

This protocol is adapted from studies on isolated mouse bronchiolar ciliary cells.[1][2]

  • Materials:

    • Control solution: 121 mM NaCl, 4.5 mM KCl, 25 mM NaHCO₃, 1.2 mM NaH₂PO₄, 1.2 mM MgCl₂, 2.0 mM CaCl₂, 5.0 mM glucose, and 10 mM HEPES (pH adjusted to 7.4 with NaOH).

    • This compound stock solution.

    • Dissection microscope and tools.

    • Glass-bottomed dish.

  • Procedure:

    • Euthanize a mouse according to approved institutional animal care and use committee protocols.

    • Dissect the lungs and isolate the bronchioles under a dissection microscope.

    • Gently scrape the inner surface of the bronchioles to release ciliary cells into the control solution.

    • Transfer the cell suspension to a glass-bottomed dish for observation.

    • Allow the cells to adhere to the glass surface for a few minutes before starting the experiment.

2. Ciliary Beat Frequency Measurement in Reconstituted Human Airway Epithelium

This protocol is based on a multi-laboratory ring trial using commercially available reconstituted human airway (RHuA) tissue cultures.[4][5]

  • Materials:

    • Reconstituted human airway tissue cultures (e.g., MucilAir™ or EpiAirway™).

    • Appropriate cell culture medium.

    • This compound.

    • Inverted microscope with a high-speed camera (e.g., 500 Hz).

    • Environmental chamber to maintain temperature (37°C) and humidity.

    • CBF analysis software (e.g., Sisson-Ammons Video Analysis - SAVA).

  • Procedure:

    • Culture the RHuA tissues at an air-liquid interface according to the manufacturer's instructions.

    • One day prior to the experiment, perform an apical rinse to remove accumulated mucus.

    • On the day of the experiment, mount the tissue culture plate on the microscope stage within the environmental chamber and allow it to acclimate.

    • Record baseline CBF from several different fields of view.

    • Apply the desired concentration of this compound to the apical or basolateral surface, as per the experimental design.

    • After a specified incubation period (e.g., 2-5 minutes), record the CBF again from the same fields of view.[2]

    • Analyze the high-speed video recordings using CBF analysis software to determine the beat frequency in Hertz (Hz).

Experimental Workflow

Experimental_Workflow start Start prep Prepare Ciliated Cells or Tissue Culture start->prep acclimate Acclimate Sample on Microscope Stage prep->acclimate baseline Record Baseline Cilia Beat Frequency acclimate->baseline treatment Add this compound (Positive Control) baseline->treatment incubation Incubate for Specified Time treatment->incubation post_treatment Record Post-Treatment Cilia Beat Frequency incubation->post_treatment analysis Analyze Data (CBF in Hz) post_treatment->analysis end End analysis->end

Caption: General experimental workflow for using procaterol as a positive control in CBF assays.

This compound serves as a reliable and effective positive control for stimulating ciliary beat frequency in a dose-dependent manner. The provided protocols and data offer a solid foundation for researchers to incorporate this compound into their ciliary function assays, thereby enhancing the quality and reproducibility of their results. The distinct effects of procaterol on ciliary beat frequency and amplitude also present opportunities for more detailed investigations into the complex regulation of ciliary motility.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing HPLC Separation of Procaterol Hydrochloride Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the comprehensive technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of Procaterol (B1663013) hydrochloride and its impurities. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guidance, experimental protocols, and frequently asked questions (FAQs) to address challenges encountered during analysis.

Troubleshooting Guides and FAQs

This section provides solutions to common issues encountered during the HPLC analysis of Procaterol hydrochloride impurities.

Frequently Asked Questions (FAQs)

  • Q1: What is a good starting point for an HPLC method for this compound and its impurities? A good starting point is a reversed-phase method using a C18 column. The mobile phase can consist of a buffer, such as sodium heptanesulfonate or sodium 1-pentanesulfonate, mixed with an organic modifier like methanol (B129727) or acetonitrile (B52724). The pH of the mobile phase should be controlled, typically in the acidic range, and the column temperature is often maintained around 35-40°C.[1]

  • Q2: How can the resolution between Procaterol and its closely eluting impurities, like threo-procaterol, be improved? To enhance resolution, you can optimize the mobile phase composition. According to the Japanese Pharmacopoeia, a mobile phase containing sodium 1-pentanesulfonate, methanol, and glacial acetic acid is recommended, with a required resolution of not less than 3.0 between procaterol and threo-procaterol.[1][2] Fine-tuning the concentration of the organic modifier and the acid can significantly impact the separation.

  • Q3: What is the recommended detection wavelength for analyzing Procaterol and its impurities? A UV detection wavelength of 254 nm has been found to be effective for the determination of Procaterol and its related compounds.[1]

  • Q4: What are the common causes of a noisy baseline and how can it be resolved? A noisy baseline can be caused by several factors including:

    • Contaminated Mobile Phase: Always use fresh, HPLC-grade solvents and filter the mobile phase before use.

    • Air Bubbles in the System: Ensure the mobile phase is properly degassed.

    • Detector Issues: The detector lamp may be nearing the end of its life, or the flow cell could be dirty.

    • Pump Problems: Inconsistent solvent delivery can lead to pressure fluctuations and a noisy baseline.[1][3][4]

  • Q5: Why is a forced degradation study necessary? A forced degradation study, or stress testing, exposes the drug substance to harsh conditions like acid, base, oxidation, heat, and light to identify potential degradation products.[5][6][7] This is crucial for establishing the degradation pathways and demonstrating the specificity of a stability-indicating HPLC method.[5][6][7]

Troubleshooting Common HPLC Problems

IssuePotential CauseSuggested Solution
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH: Procaterol is a basic compound, and an unsuitable mobile phase pH can cause peak tailing due to interactions with residual silanols on the column.[5]Adjust mobile phase pH: Maintain a controlled and optimized mobile phase pH, typically between 2.5 and 3.5 for basic compounds like procaterol, to minimize silanol (B1196071) interactions. The use of a buffer is highly recommended.[5]
Column overload: Injecting a sample with a high concentration can saturate the column, leading to peak fronting.Reduce sample concentration: Dilute the sample and re-inject.
Column degradation: Contamination or loss of the stationary phase can create active sites, causing peak tailing.Column washing/replacement: Wash the column with a strong solvent as per the manufacturer's instructions. If the issue persists, replace the column.
Poor Resolution Suboptimal mobile phase composition: The ratio of organic solvent to buffer and the buffer concentration may not be ideal for separating all impurities.Optimize mobile phase: Systematically adjust the organic-to-aqueous ratio. Consider trying a different organic modifier (e.g., acetonitrile instead of methanol). Adjusting the buffer concentration or using an ion-pair reagent can also improve separation.
Inappropriate column chemistry: The stationary phase may not provide the necessary selectivity for the impurities.Select a different column: Try a column with a different stationary phase chemistry (e.g., phenyl-hexyl instead of C18) to alter the selectivity.
Drifting Retention Times Changes in mobile phase composition: Inaccurate mixing or evaporation of the organic component can alter retention times.Prepare mobile phase accurately: Ensure precise measurements and mixing of mobile phase components. Keep the mobile phase container covered to minimize evaporation.
Fluctuations in column temperature: Inconsistent temperature affects the viscosity of the mobile phase and analyte retention.Use a column oven: Maintain a constant and controlled column temperature.
Insufficient column equilibration: Not allowing enough time for the column to stabilize with the initial mobile phase can lead to shifting retention times.Ensure adequate equilibration: Allow sufficient time for the column to equilibrate before starting the analysis sequence.
Ghost Peaks Contamination: The mobile phase, sample, or column may be contaminated.Use high-purity solvents and reagents: Avoid using expired chemicals and ensure all glassware is clean.
Carryover: Residuals from previous injections can appear as ghost peaks.Implement a needle wash protocol: Use a strong solvent to clean the autosampler needle between injections.

Data Presentation

Table 1: HPLC Method Parameters for this compound Impurity Analysis

ParameterMethod 1 (Published Research)Method 2 (Japanese Pharmacopoeia)
Column Waters Symmetry Shield™ C18 (4.6 mm × 150 mm, 5 µm)[8]Octadecylsilanized silica (B1680970) gel for liquid chromatography (e.g., 4 mm × 250 mm, 5 µm)[2]
Mobile Phase 1.0 mmol·L⁻¹ sodium heptanesulfonate-methanol-acetic acid (81:15:4)[8]Dissolve 0.87 g of sodium 1-pentanesulfonate in 1000 mL of water. To 760 mL of this solution, add 230 mL of methanol and 10 mL of glacial acetic acid.[2]
Flow Rate 1.0 mL·min⁻¹[8]Adjust so that the retention time of procaterol is about 15 minutes.[2]
Column Temperature 35°C[8]40°C[2]
Detection Wavelength 254 nm[8]254 nm[2]
Injection Volume 20 µL2 µL[2]

Table 2: System Suitability Requirements

ParameterAcceptance Criteria
Resolution (Rs) Between Procaterol and threo-procaterol should be not less than 3.0.[2]
Tailing Factor (T) For the Procaterol peak should be not more than 2.0.
Relative Standard Deviation (RSD) For replicate injections of the standard solution should be not more than 2.0% for peak area and retention time.

Experimental Protocols

1. HPLC Method for Related Substances (Based on Published Research)

  • Objective: To determine the related compounds in this compound tablets.[8]

  • Chromatographic Conditions: Refer to Method 1 in Table 1.

  • Sample Preparation: Accurately weigh and dissolve a portion of the sample in the mobile phase to obtain a suitable concentration.[5]

  • Standard Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration.

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject a blank (mobile phase) to ensure no interfering peaks are present.

    • Inject the standard solution multiple times (e.g., n=5) to verify system suitability.

    • Inject the sample solution.

    • Calculate the amount of each impurity using the peak areas and the correction factors if available (Impurity A: 1.0, Impurity B: 0.4, Impurity C: 0.5).[8]

2. Forced Degradation Study Protocol

  • Objective: To identify potential degradation products and establish the stability-indicating nature of the HPLC method.[5][6][7]

  • General Procedure: Expose the this compound drug substance to the following stress conditions. The extent of degradation should be targeted to be between 5-20%.[5]

    • Acid Hydrolysis: Reflux the drug substance in 0.1 M HCl at 60°C for a specified time. Neutralize the solution before injection.[5]

    • Base Hydrolysis: Reflux the drug substance in 0.1 M NaOH at 60°C for a specified time. Neutralize the solution before injection.[5]

    • Oxidative Degradation: Treat the drug substance with 3% H₂O₂ at room temperature for a specified time.[5]

    • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C) for a specified duration.

    • Photolytic Degradation: Expose the drug substance (solid and in solution) to UV light (e.g., 254 nm) and visible light for a specified duration.

  • Analysis: Analyze the stressed samples using a suitable stability-indicating HPLC method to separate the degradation products from the parent drug.

Mandatory Visualization

HPLC_Troubleshooting_Workflow start Problem Observed (e.g., Poor Peak Shape, Drifting RT) check_system Check System Parameters (Pressure, Leaks, Temperature) start->check_system check_mobile_phase Check Mobile Phase (Composition, pH, Degassing) start->check_mobile_phase check_column Check Column (Equilibration, Age, Contamination) start->check_column check_sample Check Sample (Concentration, Solvent) start->check_sample troubleshoot_system Troubleshoot System (Fix Leaks, Calibrate Pump) check_system->troubleshoot_system Issue Found prepare_new_mp Prepare Fresh Mobile Phase check_mobile_phase->prepare_new_mp Issue Found wash_or_replace_column Wash or Replace Column check_column->wash_or_replace_column Issue Found adjust_sample_prep Adjust Sample Preparation check_sample->adjust_sample_prep Issue Found re_run_analysis Re-run Analysis troubleshoot_system->re_run_analysis prepare_new_mp->re_run_analysis wash_or_replace_column->re_run_analysis adjust_sample_prep->re_run_analysis re_run_analysis->start Unsuccessful problem_solved Problem Solved re_run_analysis->problem_solved Successful

Caption: A logical workflow for troubleshooting common HPLC issues.

Experimental_Workflow start Start sample_prep Sample and Standard Preparation start->sample_prep system_prep HPLC System Preparation (Mobile Phase, Equilibration) start->system_prep analysis Sample Analysis sample_prep->analysis system_suitability System Suitability Test (Replicate Injections of Standard) system_prep->system_suitability system_suitability->analysis Meets criteria fail Fail system_suitability->fail Does not meet criteria data_processing Data Processing and Integration analysis->data_processing calculation Calculation of Impurity Levels data_processing->calculation report Final Report calculation->report troubleshoot Troubleshoot fail->troubleshoot troubleshoot->system_prep

Caption: A standard workflow for HPLC analysis of Procaterol impurities.

References

Troubleshooting peak tailing in Procaterol hydrochloride HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of Procaterol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method optimization, troubleshooting, and frequently asked questions related to peak tailing in the HPLC analysis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why am I observing peak tailing with my this compound standard in my reversed-phase HPLC analysis?

A1: Peak tailing is a common issue in the HPLC analysis of basic compounds like this compound.[1] The primary cause is often secondary interactions between the basic analyte and residual silanol (B1196071) groups on the silica-based stationary phase of the column.[2] These silanol groups can be acidic and interact with the basic functional groups of this compound, leading to a distorted peak shape where the latter half of the peak is broader than the front half.[2][3]

Other potential causes for peak tailing include:

  • Inappropriate mobile phase pH: If the mobile phase pH is close to the pKa of this compound, both ionized and non-ionized forms of the analyte can exist, leading to peak distortion.

  • Column contamination or degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that cause tailing.[4]

  • Column overload: Injecting a sample that is too concentrated can lead to peak distortion, although this more commonly results in peak fronting.[1]

  • Extra-column effects: Issues such as excessive tubing length or dead volumes in the HPLC system can contribute to peak broadening and tailing.

Q2: How can I troubleshoot and resolve peak tailing for this compound?

A2: A systematic approach to troubleshooting is recommended. The following flowchart outlines a logical workflow to identify and address the root cause of peak tailing.

TroubleshootingWorkflow start Peak Tailing Observed for This compound check_all_peaks Are all peaks in the chromatogram tailing? start->check_all_peaks system_issue Investigate System Issues: - Check for dead volume (fittings, tubing) - Inspect for blockages - Perform system flush check_all_peaks->system_issue Yes single_peak_issue Focus on Method Parameters for Procaterol HCl check_all_peaks->single_peak_issue No end Peak Shape Improved system_issue->end adjust_ph Adjust Mobile Phase pH (Lower pH, e.g., 2.5-3.5) single_peak_issue->adjust_ph use_additive Incorporate a Mobile Phase Additive (e.g., Triethylamine) adjust_ph->use_additive If tailing persists adjust_ph->end If peak improves change_column Use a Different Column (e.g., End-capped, Base-deactivated) use_additive->change_column If tailing persists use_additive->end If peak improves sample_prep Optimize Sample Preparation - Dilute sample - Ensure sample solvent is weaker  than mobile phase change_column->sample_prep If tailing persists change_column->end If peak improves column_wash Perform a Column Wash sample_prep->column_wash If tailing persists sample_prep->end If peak improves column_wash->end

Figure 1: Troubleshooting workflow for peak tailing of this compound.

Q3: What is the optimal mobile phase pH for analyzing this compound?

For basic compounds like this compound, a lower pH mobile phase (e.g., pH 2.5-3.5) is often effective in reducing peak tailing.[5] This is because at a low pH, the residual silanol groups on the silica (B1680970) surface are protonated and less likely to interact with the positively charged basic analyte.

The following table summarizes the expected effect of mobile phase pH on the peak shape of a basic compound like this compound.

Mobile Phase pHExpected Peak Shape for this compoundRationale
< 3.5 SymmetricalSilanol groups are protonated, minimizing secondary interactions.
4.0 - 6.0 Moderate TailingPartial ionization of silanol groups leads to increased secondary interactions.
> 7.0 Significant TailingSilanol groups are fully ionized, leading to strong secondary interactions.

Q4: Can I use a mobile phase additive to improve the peak shape?

A4: Yes, adding a competing base to the mobile phase can effectively reduce peak tailing. Triethylamine (TEA) is a common additive used for this purpose. TEA is a small, basic molecule that preferentially interacts with the active silanol sites on the stationary phase, thereby "masking" them from the analyte. This reduces the secondary interactions that cause peak tailing.

AdditiveTypical ConcentrationMechanism of Action
Triethylamine (TEA) 0.1% - 0.5% (v/v)Acts as a competing base, blocking silanol interaction sites.

Experimental Protocol: Using Triethylamine as a Mobile Phase Additive

  • Prepare the aqueous portion of your mobile phase: For example, prepare a phosphate (B84403) or acetate (B1210297) buffer at the desired pH (e.g., pH 3.0).

  • Add Triethylamine: To the aqueous buffer, add TEA to the desired final concentration (e.g., for a 0.1% concentration, add 1 mL of TEA to 999 mL of buffer).

  • Adjust pH (if necessary): After adding TEA, re-check and adjust the pH of the aqueous phase to the target value using an appropriate acid (e.g., phosphoric acid or acetic acid).

  • Prepare the final mobile phase: Mix the TEA-containing aqueous phase with the organic modifier (e.g., acetonitrile (B52724) or methanol) in the desired ratio.

  • Equilibrate the column: Flush the column with the new mobile phase for at least 15-20 column volumes before injecting your sample.

Q5: What type of HPLC column is recommended for the analysis of this compound?

A5: For basic compounds like this compound, using a modern, high-purity, "base-deactivated" or "end-capped" column is highly recommended.

  • End-capped columns: These columns have been chemically treated to block a significant portion of the residual silanol groups, reducing the sites available for secondary interactions.

  • Base-deactivated columns: These are specifically designed for the analysis of basic compounds and exhibit minimal silanol activity.

Using these types of columns can significantly improve peak symmetry without the need for mobile phase additives.

Column TypeDescriptionExpected Peak Shape for this compound
Standard C18 (non-end-capped) Contains a higher number of accessible silanol groups.Prone to significant tailing.
End-capped C18 Residual silanol groups are chemically bonded to reduce their activity.Improved symmetry, reduced tailing.
Base-deactivated C18 Specifically designed with a very low concentration of active silanol sites.Excellent symmetry.

Q6: What should I do if I suspect my column is contaminated?

A6: If you suspect column contamination is causing peak tailing, a thorough column wash is recommended. The following is a general protocol for washing a reversed-phase column. Always consult the column manufacturer's instructions for specific recommendations.

Experimental Protocol: General Reversed-Phase Column Wash

  • Disconnect the column from the detector.

  • Flush with a series of solvents in order of decreasing polarity. The flow rate should be about half of the typical analytical flow rate.

    • Step 1: Water (or mobile phase without buffer salts): Flush with 10-20 column volumes to remove any precipitated buffer salts.

    • Step 2: Methanol or Acetonitrile: Flush with 10-20 column volumes to remove moderately non-polar contaminants.

    • Step 3: Isopropanol (B130326): Flush with 10-20 column volumes to remove strongly retained non-polar contaminants.

    • Step 4: Hexane (optional, for highly non-polar contaminants): Flush with 10-20 column volumes. If using hexane, you must then flush with isopropanol before returning to your reversed-phase mobile phase.

  • Re-equilibrate the column with your mobile phase until the baseline is stable.

The relationship between different potential causes and their corresponding solutions for peak tailing is illustrated in the diagram below.

LogicalRelationships cluster_causes Potential Causes of Peak Tailing cluster_solutions Troubleshooting Solutions cause1 Silanol Interactions solution1 Use End-capped Column or Add Competing Base (TEA) cause1->solution1 cause2 Inappropriate Mobile Phase pH solution2 Adjust pH (typically lower) cause2->solution2 cause3 Column Contamination solution3 Perform Column Wash cause3->solution3 cause4 System Dead Volume solution4 Check and Optimize System Connections cause4->solution4

Figure 2: Relationship between causes of peak tailing and their solutions.

References

Improving the long-term stability of Procaterol hydrochloride in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers to frequently asked questions regarding the long-term stability of Procaterol (B1663013) hydrochloride in solution. It is intended for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental and formulation strategies.

Frequently Asked Questions (FAQs)

Q1: What is Procaterol hydrochloride and why is its stability in solution a concern?

This compound is a potent, selective β2-adrenergic receptor agonist used as a bronchodilator for managing asthma and other respiratory diseases.[1] As a catecholamine derivative, it is susceptible to degradation in aqueous solutions, particularly through auto-oxidation.[2] This degradation can lead to a loss of biological activity and the formation of potentially harmful impurities, resulting in inaccurate experimental outcomes and compromised therapeutic efficacy and safety.[1][2]

Q2: What are the primary factors that cause this compound to degrade in solution?

The main factors contributing to the degradation of this compound in solution include:

  • pH: Procaterol is more stable in acidic conditions (pH 4-5).[1][3] The degradation rate increases as the pH becomes more alkaline.[1][2] Standard cell culture media, typically buffered around pH 7.4, are not optimal for procaterol stability.[2]

  • Temperature: Increased temperatures accelerate the chemical degradation of Procaterol.[1][2] This relationship is described by the Arrhenius equation, where higher temperatures lead to a higher degradation rate.[1]

  • Light: this compound is sensitive to light and can undergo photodegradation.[1][3]

  • Oxidation: The presence of dissolved oxygen can lead to auto-oxidation, a process that can be catalyzed by trace metal ions (e.g., iron, copper).[2]

  • Moisture and Air: The solid form of Procaterol is also sensitive to moisture and air, which can initiate oxidative decomposition.[2][4]

Q3: How can I visually identify potential degradation of my this compound solution?

A freshly prepared solution of this compound should be clear and colorless to very pale yellowish-white.[2][3] A common sign of degradation is a change in the color of the solution to pink, brown, or dark green, which indicates the formation of oxidation products like quinones.[2] If a color change is observed, it is highly recommended to discard the solution and prepare a fresh one.[2]

Q4: What are the consequences of using a degraded this compound solution in my experiments?

Using a degraded solution can have several negative impacts on research:

  • Reduced Potency: The concentration of the active compound will be lower than intended, leading to a diminished or absent biological effect.[2]

  • Unintended Effects: Degradation products may exhibit unintended pharmacological or cytotoxic effects on cultured cells.[2]

Q5: What are some general recommendations for improving the stability of this compound solutions?

To enhance the stability of your this compound solution, consider the following:

  • pH Adjustment: Maintain the pH of the solution in the acidic range (ideally pH 4-5).

  • Temperature Control: Store solutions at recommended temperatures and avoid exposure to high temperatures.

  • Light Protection: Use light-resistant containers for storage and handling.[1][3]

  • Use of Antioxidants: In some applications, like cell culture, adding an antioxidant such as ascorbic acid (e.g., 50-100 µM) can help slow down oxidation.[2]

  • Fresh Preparation: Prepare solutions fresh whenever possible and avoid long-term storage of diluted solutions.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Solution has changed color (e.g., turned pink or brown). Oxidative degradation.[2]Discard the solution immediately.[2] Prepare a fresh solution using deoxygenated solvent and consider adding an antioxidant if appropriate for your application.[2]
Loss of biological activity or inconsistent results. Degradation of this compound leading to reduced potency.[2]Prepare a fresh solution under optimal conditions (acidic pH, protection from light, controlled temperature).[2] Confirm the concentration of the active compound using a validated analytical method like HPLC.
Unexpected cytotoxicity observed in cell-based assays. Formation of toxic degradation products.[2]Confirm the purity of your this compound solution. Prepare a fresh solution under optimal conditions.[2] Consider including a "degraded procaterol" control in your experiment to determine if the toxicity is due to degradation products.[2]
Poor peak shape (tailing or fronting) in HPLC analysis. Inappropriate mobile phase pH, column overload, or column degradation.[5]Adjust the mobile phase to an acidic pH.[5] Reduce the injection volume or sample concentration.[5] Use a new or properly maintained HPLC column.[5]
Noisy baseline in HPLC chromatogram. Issues with the mobile phase, detector, or system contamination.Degas the mobile phase. Flush the HPLC system thoroughly. Check the detector lamp and ensure the system is properly equilibrated.

Data on Factors Affecting Stability

Table 1: Effect of pH on this compound Degradation

pHDegradation Rate Constant (k) (day⁻¹)Half-life (t½) (days)
4.0Data not availableData not available
5.0Data not availableData not available
7.4Data not availableData not available
>7.4Increased degradation rate[1][2]Shorter half-life

Note: Specific quantitative data for degradation rate constants and half-lives at different pH values were not available in the searched documents. The table reflects the qualitative relationship described.

Table 2: Effect of Temperature on this compound Degradation

Temperature (°C)Degradation Rate Constant (k) (day⁻¹)Half-life (t½) (days)
4Data not availableData not available
25 ± 2Data not availableData not available
37Increased degradation rate[2]Shorter half-life
40 ± 2Data not availableData not available

Note: Specific quantitative data for degradation rate constants and half-lives at different temperatures were not available in the searched documents. The table reflects the qualitative relationship described.

Table 3: Forced Degradation Study Conditions and Observations

Stress ConditionReagent/ConditionDurationProcaterol Degraded (%)Major Degradation Products
Acid Hydrolysis0.1 M HClReflux at 60°C[5]To be determined experimentallyTo be identified
Base Hydrolysis0.1 M NaOHReflux at 60°C[5]To be determined experimentallyTo be identified
Oxidation3% H₂O₂Room temperature[5]To be determined experimentallyo-Quinone derivatives[2]
Thermal DegradationDry heat at 80°C[5]To be determined experimentallyTo be determined experimentallyTo be identified
Photolytic DegradationUV light (e.g., 254 nm) and visible light[5]To be determined experimentallyTo be determined experimentallyTo be identified

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., HPLC-grade water or a mixture of water and acetonitrile).

  • Acid Hydrolysis:

    • Take a known volume of the stock solution and add an equal volume of 0.1 M HCl.

    • Reflux the mixture at 60°C for a specified time.[5]

    • At various time points, withdraw samples, neutralize with 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Take a known volume of the stock solution and add an equal volume of 0.1 M NaOH.

    • Reflux the mixture at 60°C for a specified time.[5]

    • At various time points, withdraw samples, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Take a known volume of the stock solution and add an equal volume of 3% H₂O₂.

    • Keep the mixture at room temperature for a specified time.[5]

    • At various time points, withdraw samples and dilute for HPLC analysis.

  • Thermal Degradation:

    • Expose the solid drug substance to dry heat at a specified temperature (e.g., 80°C) for a specified duration.[5]

    • Dissolve the heat-stressed solid in a suitable solvent for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the drug substance to UV light (e.g., 254 nm) and visible light for a specified duration.[5]

    • Analyze the samples by HPLC at various time points.

  • HPLC Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method. A common mobile phase is a mixture of acetonitrile and a phosphate buffer at an acidic pH.[2]

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent drug.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing an HPLC method to separate this compound from its degradation products.

Objective: To quantify this compound and its degradation products in a sample.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate

  • Phosphoric acid

  • HPLC-grade water

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and 20 mM potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with phosphoric acid) in a 20:80 (v/v) ratio.[2]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C)

  • Detection Wavelength: 280 nm[2]

  • Injection Volume: 20 µL

Procedure:

  • Preparation of Mobile Phase: Prepare the phosphate buffer and adjust the pH. Filter and degas the mobile phase before use.

  • Preparation of Standard Solution: Accurately weigh and dissolve this compound in the mobile phase to prepare a standard solution of known concentration.

  • Preparation of Sample Solution: Dilute the sample containing this compound with the mobile phase to a concentration within the linear range of the method.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Compare the peak area of this compound in the sample chromatogram with that of the standard solution to determine its concentration. Degradation products can be reported as a percentage of the total peak area.

Visualizations

Procaterol_Signaling_Pathway Procaterol Procaterol Hydrochloride Beta2AR β2-Adrenergic Receptor Procaterol->Beta2AR Binds to Gs Gs Protein Beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Catalyzes conversion of ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation Leads to

Caption: Signaling pathway of this compound.

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prep_Solution Prepare Procaterol HCl Solution Acid Acid Hydrolysis (0.1 M HCl, 60°C) Prep_Solution->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Prep_Solution->Base Oxidation Oxidation (3% H₂O₂) Prep_Solution->Oxidation Thermal Thermal (80°C) Prep_Solution->Thermal Photo Photolytic (UV/Vis light) Prep_Solution->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Analysis: - Purity Assessment - Degradant Identification HPLC->Data

Caption: Workflow for forced degradation studies.

Degradation_Factors cluster_factors Degradation Factors cluster_pathways Degradation Pathways Procaterol Procaterol HCl Solution Stability pH pH (Alkaline > Acidic) Temp Temperature (High > Low) Light Light Exposure Oxygen Oxygen/Oxidizing Agents Hydrolysis Hydrolysis pH->Hydrolysis Temp->Hydrolysis Oxidation Oxidation Temp->Oxidation Photodegradation Photodegradation Light->Photodegradation Oxygen->Oxidation Degradation Degradation Hydrolysis->Degradation Degradation Products Oxidation->Degradation Degradation Products Photodegradation->Degradation Degradation Products

Caption: Factors influencing Procaterol HCl degradation.

References

Forced degradation studies of Procaterol hydrochloride for stability-indicating assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals conducting forced degradation studies of Procaterol Hydrochloride to develop stability-indicating assays.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of performing forced degradation studies on this compound?

Forced degradation studies are essential to identify the likely degradation products of this compound under various stress conditions, such as acid, base, oxidation, heat, and light.[1][2][3] This information is crucial for developing and validating a stability-indicating analytical method, which can accurately measure the drug substance and its degradation products without interference.[3] These studies also provide insights into the intrinsic stability of the molecule and help in elucidating its degradation pathways.[2]

Q2: To what kind of degradation is this compound most susceptible?

This compound, as a catecholamine derivative, is particularly susceptible to oxidation, which can be catalyzed by factors like dissolved oxygen, trace metal ions, light, and higher temperatures.[4] Its degradation is also pH-dependent, with increased degradation observed in alkaline conditions compared to more stable acidic conditions (pH 4-6).[4]

Q3: What are the visual indicators of this compound degradation in solution?

A freshly prepared solution of this compound should be clear and colorless to very pale yellowish-white.[4] A change in color to pink, brown, or dark green is a strong indication of oxidative degradation, likely due to the formation of quinone-type structures.[4] If any discoloration is observed, the solution should be discarded and a fresh one prepared.[4]

Q4: What are the consequences of using degraded this compound in experiments?

Using a degraded solution can lead to significant experimental errors. The reduced concentration of the active compound will result in diminished or no biological effect, leading to inaccurate and unreliable data.[4] Furthermore, the degradation products themselves might have unintended pharmacological or cytotoxic effects.[4]

Troubleshooting Guide

Issue Possible Cause Solution
Poor Peak Shape (Tailing or Fronting) in HPLC Analysis 1. Inappropriate Mobile Phase pH: Procaterol is a basic compound, and an unsuitable mobile phase pH can cause peak tailing due to interactions with residual silanols on the column. 2. Column Overload: Injecting a sample with too high a concentration can lead to peak fronting. 3. Column Degradation: Contamination or loss of the stationary phase can create active sites, causing peak tailing.1. Adjust Mobile Phase pH: Use a buffered mobile phase with a pH in the acidic range (e.g., 2.5-3.5) to suppress silanol (B1196071) interactions. 2. Reduce Sample Concentration: Dilute the sample and re-inject. 3. Column Washing/Replacement: Wash the column with a strong solvent as per the manufacturer's instructions. If the issue persists, replace the column. Using a guard column is recommended.
Inconsistent or No Degradation Observed 1. Stress Conditions are too Mild: The applied stress (e.g., temperature, concentration of stressor) may not be sufficient to induce degradation. 2. Incorrect Preparation of Stress Solutions: Errors in the concentration of acid, base, or oxidizing agent.1. Increase Stress Level: Incrementally increase the temperature, concentration of the stressor, or duration of the study. For thermal studies, if the melting point is high, a temperature of 70-80°C is often used. 2. Verify Preparation: Double-check calculations and preparation procedures for all stress solutions.
Excessive Degradation Observed 1. Stress Conditions are too Harsh: The applied stress is causing the complete degradation of the drug substance, which may not be representative of real-world storage conditions.1. Reduce Stress Level: Decrease the temperature, concentration of the stressor, or the duration of exposure. The goal is typically to achieve 5-20% degradation.
Appearance of Many Small, Unresolved Peaks 1. Secondary Degradation: The primary degradation products may be further degrading into smaller molecules. 2. Sample Matrix Interference: Excipients or other components in the sample may be interfering with the analysis.1. Time-Course Study: Analyze samples at multiple time points to distinguish between primary and secondary degradation products. 2. Analyze a Placebo: If working with a formulated product, analyze a placebo under the same stress conditions to identify any peaks originating from the excipients.

Data Presentation

Table 1: Illustrative Summary of Forced Degradation Results for this compound

Stress Condition % Degradation (Illustrative) Number of Degradation Products (Illustrative) Observations (Illustrative)
Acid Hydrolysis (0.1 M HCl, 60°C, 24h) 8%2Minor degradation observed.
Base Hydrolysis (0.1 M NaOH, 60°C, 8h) 15%3Significant degradation with discoloration.
Oxidative (3% H₂O₂, RT, 24h) 20%4Rapid degradation with a noticeable color change to brown.
Thermal (Solid State, 80°C, 48h) 5%1Minimal degradation.
Photolytic (UV/Vis Light, 24h) 12%2Degradation observed, solution turned a pale pink.

Note: The data presented in this table is illustrative and intended to exemplify the expected outcomes of a forced degradation study on this compound. Actual results may vary based on experimental conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the general procedure for conducting a forced degradation study. The aim is to achieve a target degradation of 5-20%.[4]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the solution at 60°C for a specified time (e.g., 24 hours).

    • Withdraw samples at appropriate time intervals, neutralize with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.[4]

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at 60°C for a specified time (e.g., 8 hours).

    • Withdraw samples at appropriate time intervals, neutralize with 0.1 M HCl, and dilute with the mobile phase.[4]

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for a specified time (e.g., 24 hours), protected from light.[4]

    • Withdraw samples at appropriate time intervals and dilute with the mobile phase.

  • Thermal Degradation:

    • Expose the solid drug substance to dry heat at 80°C for a specified duration (e.g., 48 hours).[4]

    • Dissolve the heat-stressed solid in a suitable solvent and dilute to a suitable concentration for analysis.

  • Photolytic Degradation:

    • Expose the drug substance in both solid and solution form to UV light (e.g., 254 nm) and visible light for a specified duration.[4]

    • Prepare solutions of the photo-stressed samples for analysis.

Protocol 2: Stability-Indicating HPLC Method

The following is a general HPLC method suitable for the analysis of this compound and its degradation products.[5]

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 20 mM potassium dihydrogen phosphate), with the pH adjusted to the acidic range (e.g., 3.0 with phosphoric acid).[4] The ratio may need to be optimized (e.g., 20:80 v/v).[4]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by the UV spectrum of this compound (typically around its lambda max).

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

Mandatory Visualizations

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis Procaterol_HCl_Stock Procaterol HCl Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Procaterol_HCl_Stock->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Procaterol_HCl_Stock->Base Oxidative Oxidative Degradation (3% H₂O₂, RT) Procaterol_HCl_Stock->Oxidative Thermal Thermal Degradation (Solid, 80°C) Procaterol_HCl_Stock->Thermal Photolytic Photolytic Degradation (UV/Vis Light) Procaterol_HCl_Stock->Photolytic Neutralization Neutralization & Dilution Acid->Neutralization Base->Neutralization Oxidative->Neutralization Thermal->Neutralization Photolytic->Neutralization HPLC_Analysis Stability-Indicating HPLC Analysis Neutralization->HPLC_Analysis Data_Evaluation Data Evaluation: - % Degradation - Number of Degradants - Peak Purity HPLC_Analysis->Data_Evaluation

Caption: Workflow for Forced Degradation Studies of Procaterol HCl.

Degradation_Pathway Procaterol This compound Oxidation Oxidation (H₂O₂, Light, Air) Procaterol->Oxidation Hydrolysis Hydrolysis (Acid/Base) Procaterol->Hydrolysis Quinone_Intermediate Quinone-type Intermediate Oxidation->Quinone_Intermediate Hydrolytic_Degradant_1 Hydrolytic Degradant 1 Hydrolysis->Hydrolytic_Degradant_1 Hydrolytic_Degradant_2 Hydrolytic Degradant 2 Hydrolysis->Hydrolytic_Degradant_2 Polymerization Polymerization Products Quinone_Intermediate->Polymerization

Caption: Illustrative Degradation Pathways for Procaterol HCl.

References

Minimizing matrix effects in LC-MS/MS analysis of Procaterol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the LC-MS/MS analysis of Procaterol hydrochloride.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound, offering potential causes and solutions in a question-and-answer format.

Question 1: Why am I observing poor sensitivity and inconsistent results for this compound in my plasma samples?

Possible Cause: You may be experiencing ion suppression, a common matrix effect where co-eluting endogenous components from the plasma interfere with the ionization of Procaterol, leading to a decreased signal.[1][2][3] Phospholipids (B1166683) are major contributors to ion suppression in plasma samples.[1][4]

Solution:

  • Optimize Sample Preparation: The most effective way to combat ion suppression is by improving the sample cleanup process.[1][3]

    • Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubilities in immiscible liquids. For Procaterol, a basic compound, adjusting the pH of the aqueous sample to be at least two pH units higher than its pKa will render it uncharged, facilitating its extraction into an organic solvent.[1]

    • Solid-Phase Extraction (SPE): SPE can provide a cleaner extract than LLE or protein precipitation by using a solid sorbent to selectively retain the analyte while matrix components are washed away.[3][5]

    • Protein Precipitation (PPT): While a simple and fast method, PPT is often less effective at removing phospholipids and may result in significant matrix effects.[1][4] If using PPT, consider subsequent clean-up steps or dilution of the supernatant.[1]

  • Chromatographic Separation: Ensure adequate chromatographic separation of Procaterol from the region where matrix components, particularly phospholipids, elute. Poor retention on reversed-phase columns can lead to co-elution with these interferences.[6][7]

  • Use a Suitable Internal Standard: A stable isotope-labeled (SIL) internal standard for Procaterol is the best choice to compensate for matrix effects, as it will be affected in the same way as the analyte.[3][8] If a SIL-IS is unavailable, a structural analog that elutes close to Procaterol can be used.[9][10]

Question 2: My recovery of this compound is low and variable. What are the likely causes and how can I improve it?

Possible Cause: Low and inconsistent recovery can stem from several factors during sample preparation, including inefficient extraction, analyte degradation, or improper pH adjustment.

Solution:

  • Review Extraction Procedure:

    • LLE: Ensure the chosen organic solvent is appropriate for Procaterol and that the pH of the aqueous phase is optimized for its extraction.[1] Vigorous and consistent vortexing is crucial for thorough mixing of the two phases.[9]

    • SPE: Check that the cartridge has been properly conditioned and that the wash and elution solvents are of the correct composition and volume.[5]

  • Analyte Stability: Procaterol may be susceptible to degradation by endogenous enzymes in biological matrices.[7] To mitigate this, consider adding enzyme inhibitors, adjusting the sample pH, or using an appropriate anticoagulant during sample collection.[7] Samples should be stored at low temperatures (e.g., -20°C) until analysis.[9]

  • pH Adjustment: For LLE of basic drugs like Procaterol, ensure the pH of the plasma sample is adjusted to be basic, which neutralizes the molecule and promotes its transfer into the organic extraction solvent.[1] One study successfully used 1 M K2PO4 solution for this purpose.[9]

Question 3: How can I confirm that the issues I'm seeing are due to matrix effects?

Possible Cause: It's important to systematically diagnose matrix effects to differentiate them from other potential problems like instrument malfunction or issues with standard solutions.

Solution:

  • Post-Column Infusion Experiment: This is a qualitative method to identify regions in the chromatogram where ion suppression or enhancement occurs.[6][11] A constant flow of a Procaterol standard solution is infused into the mobile phase after the analytical column but before the mass spectrometer. A blank, extracted matrix sample is then injected. Any deviation from the stable baseline signal for Procaterol indicates the presence of matrix effects at that retention time.[6]

  • Post-Extraction Spike Analysis: This quantitative approach compares the response of an analyte spiked into a blank matrix extract with the response of the analyte in a neat solution at the same concentration.[11][12] A significant difference between the two responses confirms the presence of matrix effects. The matrix factor (MF) can be calculated using the following formula:

    • MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

    • An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of matrix effects in the analysis of Procaterol from plasma?

A: The most common cause is the presence of endogenous phospholipids from the plasma matrix that co-elute with the analyte and interfere with the ionization process in the mass spectrometer's source, typically leading to ion suppression.[1][4]

Q2: Which sample preparation technique is best for minimizing matrix effects for this compound?

A: While the optimal technique can be method-dependent, Solid-Phase Extraction (SPE) generally provides the cleanest extracts, followed by Liquid-Liquid Extraction (LLE).[3] Protein Precipitation (PPT) is the simplest method but is often associated with more significant matrix effects due to its inability to effectively remove phospholipids.[1]

Q3: Can I use a simple protein precipitation method for Procaterol analysis?

A: While PPT is a rapid technique, it is prone to significant matrix effects, especially from phospholipids.[1][13] If sensitivity is not a limiting factor, you can try to mitigate these effects by diluting the supernatant post-precipitation.[1] However, for high-sensitivity bioanalysis, LLE or SPE is recommended.

Q4: What type of internal standard should I use for this compound analysis?

A: The ideal internal standard is a stable isotope-labeled (SIL) version of Procaterol. SIL internal standards have nearly identical chemical properties and chromatographic behavior to the analyte and can effectively compensate for variations in extraction recovery and matrix effects.[3][8] If a SIL-IS is not available, a structural analog with similar properties, such as Betaxolol, can be used.[9][10]

Q5: How does the mobile phase composition affect matrix effects?

A: Acidic mobile phases are often used in positive ion mode to promote the protonation of basic analytes like Procaterol. However, this can decrease the analyte's retention on reversed-phase columns, increasing the risk of co-elution with early-eluting matrix components and thus exacerbating matrix effects.[7] It is crucial to optimize the chromatographic conditions to achieve good retention and separation from interfering matrix components.[6]

Experimental Protocols and Data

Experimental Protocol: Liquid-Liquid Extraction (LLE) for Procaterol in Human Plasma

This protocol is adapted from a validated method for the determination of Procaterol in human plasma.[9]

  • Sample Preparation:

    • Pipette 0.5 mL of human plasma into a clean centrifuge tube.

    • Add 5 µL of the internal standard working solution (e.g., 0.02 µg/mL Betaxolol HCl).

    • Add 25 µL of 1 M K2PO4 solution to basify the sample.

  • Extraction:

    • Add 5.0 mL of 2-propanol.

    • Vortex the mixture for 2 minutes.

  • Phase Separation:

    • Centrifuge the tubes at 3000 rpm for 10 minutes.

  • Supernatant Transfer and Acidification:

    • Carefully transfer the upper supernatant layer to a new conical tube.

    • Add 100 µL of 3% formic acid to the supernatant and vortex for 30 seconds.

  • Evaporation and Reconstitution:

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Reconstitute the residue in 200 µL of acetonitrile (B52724) and vortex for 1 minute.

  • Sample Transfer and Injection:

    • Transfer 150 µL of the reconstituted solution to an autosampler vial.

    • Inject an appropriate volume (e.g., 15 µL) into the LC-MS/MS system.

Quantitative Data Summary

The following table summarizes the recovery data from a validation study of an LC-MS/MS method for this compound in human plasma using the LLE protocol described above.[9]

Spiked Concentration (ng/mL)Mean Recovery (%)Standard Deviation
0.005109.3410.99
0.0196.1510.15
0.02101.9912.85
0.0593.339.87
0.186.158.86
0.290.1710.23
0.591.249.56
1.088.659.12

Data adapted from the Journal of Food and Drug Analysis, Vol. 13, No. 4, 2005.[9]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_post_extraction Post-Extraction Processing cluster_analysis Analysis plasma Plasma Sample (0.5 mL) add_is Add Internal Standard plasma->add_is add_base Add 1M K2PO4 add_is->add_base add_solvent Add 2-Propanol (5 mL) add_base->add_solvent vortex Vortex (2 min) add_solvent->vortex centrifuge Centrifuge (3000 rpm, 10 min) vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer acidify Add 3% Formic Acid transfer->acidify evaporate Evaporate to Dryness acidify->evaporate reconstitute Reconstitute in Acetonitrile evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject Troubleshooting_Matrix_Effects cluster_diagnosis Diagnosis cluster_solution Solution start Inconsistent Results / Low Sensitivity check_system Check System Suitability start->check_system is_matrix_effect Suspect Matrix Effect? check_system->is_matrix_effect post_column Perform Post-Column Infusion is_matrix_effect->post_column Yes post_spike Perform Post-Extraction Spike Analysis is_matrix_effect->post_spike Yes optimize_prep Optimize Sample Prep (LLE, SPE) post_column->optimize_prep post_spike->optimize_prep optimize_chrom Optimize Chromatography optimize_prep->optimize_chrom use_sil_is Use SIL Internal Standard optimize_chrom->use_sil_is end_node Improved Method Performance use_sil_is->end_node

References

Enhancing the dissolution rate of low-dose Procaterol hydrochloride formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted guidance on enhancing the dissolution rate of low-dose Procaterol (B1663013) hydrochloride formulations. The following sections offer frequently asked questions, troubleshooting guides, and standardized experimental protocols to address common challenges encountered during formulation development.

Frequently Asked Questions (FAQs)

Q1: Why is enhancing the dissolution rate of Procaterol hydrochloride critical for low-dose formulations?

Enhancing the dissolution rate is crucial for ensuring adequate bioavailability and therapeutic efficacy, particularly for low-dose and poorly water-soluble drugs.[1][2] For oral solid dosage forms, the rate and extent of drug absorption are determined by the drug's release and dissolution in the gastrointestinal tract.[3][4] Improving the dissolution rate can lead to better absorption, allowing for lower doses to achieve the desired therapeutic effect, which in turn can reduce the risk of side effects and improve patient compliance.[2]

Q2: What are the primary strategies for enhancing the dissolution rate of a poorly soluble drug like this compound?

Several techniques are employed to improve the solubility and dissolution rate of poorly soluble active pharmaceutical ingredients (APIs). Key strategies include:

  • Particle Size Reduction: Increasing the surface area of the drug powder through techniques like micronization and nanonization.[1][5][6][7]

  • Solid Dispersions: Dispersing the drug in an inert, water-soluble carrier at a solid state to improve wettability and dissolution.[8][9][10]

  • Wet Granulation: This method can improve content uniformity, which is critical for low-dose drugs, and can also enhance dissolution by incorporating hydrophilic excipients.[11]

  • Spray-Coating/Drying: A method where a solution of the drug is sprayed onto a carrier or dried to form particles with improved surface area and dissolution characteristics.[12][13]

Q3: How does particle size reduction, such as micronization, improve dissolution?

Particle size reduction increases the specific surface area of the drug available for contact with the dissolution medium.[1][6] According to the Noyes-Whitney equation, a larger surface area leads to a faster dissolution rate.[9] Techniques like jet milling, ball milling, and high-pressure homogenization are commonly used to reduce particle size to the micron (1-10 µm) or nano (<1 µm) range, which significantly enhances the dissolution rate and bioavailability of poorly soluble drugs.[1][2][5][7]

Q4: What is a solid dispersion, and how does it enhance dissolution?

A solid dispersion is a system where a poorly water-soluble drug is dispersed within a hydrophilic matrix or carrier.[8][10] This formulation can exist in various states, such as a eutectic mixture, a solid solution, or an amorphous dispersion.[9] The primary mechanisms for dissolution enhancement include:

  • A reduction in drug particle size to a molecular level.

  • Improved wettability of the drug due to the hydrophilic carrier.

  • Formation of higher-energy amorphous states of the drug, which are more soluble than its crystalline form.[4]

Common methods for preparing solid dispersions include the melting (fusion) method, solvent evaporation, and hot-melt extrusion.[3][8]

Q5: Are there specific granulation techniques documented for improving low-dose this compound formulations?

Yes, patent literature describes wet granulation and spray-on dispersion methods for this compound granules. A wet granulation process, where an aqueous solution of the drug is used to granulate a powder blend of excipients, has been shown to improve content uniformity and dissolution time.[11] Another method involves a spray-on dispersion technique combined with freeze-drying to create porous granules with a large specific surface area, accelerating disintegration and dissolution.[12]

Troubleshooting Guide

This guide addresses specific issues that may arise during the development of this compound formulations.

IssuePossible Cause(s)Troubleshooting Steps & Recommendations
Poor or Inconsistent Dissolution Profile Ineffective Particle Size Reduction: The particle size may not be sufficiently small or the distribution may be too wide.Verify Particle Size: Use laser diffraction to confirm the particle size distribution (PSD). Optimize Method: Experiment with different milling techniques (e.g., jet milling vs. ball milling) or parameters (milling time, pressure) to achieve the target particle size.[2][5] Consider Nanonization: For very poor solubility, explore nanonization techniques like high-pressure homogenization.[7]
Drug-Excipient Incompatibility: Chemical or physical interactions between this compound and excipients (e.g., lactose, magnesium stearate) can hinder dissolution.[14]Screen Excipients: Conduct compatibility studies using techniques like Differential Scanning Calorimetry (DSC). Select Inert Excipients: Choose excipients with a lower risk of interaction. For example, if Maillard reactions are a concern with lactose, consider using mannitol (B672) or microcrystalline cellulose.[11]
Formulation Agglomeration: Particles may clump together in the dissolution medium, reducing the effective surface area.Optimize Binder: Adjust the type and concentration of the binder in granulation. Incorporate Surfactants: Consider adding a low concentration of a surfactant (e.g., sodium lauryl sulfate) to the formulation or the dissolution medium to improve wettability.[15]
Content Uniformity Failure (Low-Dose) Poor Drug Distribution: The low amount of API is not evenly distributed throughout the powder blend.Use a Carrier: Pre-blend the micronized API with a portion of the main carrier excipient (geometric dilution). Employ Liquid Dosing: Dissolve the this compound in a suitable solvent and spray it onto the excipients during granulation (wet granulation or fluidized-bed coating).[11][13] This ensures a more homogeneous distribution.
Particle Segregation: Differences in particle size and density between the API and excipients cause them to separate during handling and processing.Control Particle Properties: Ensure the particle size of the main excipients is similar to that of the micronized API. Use Direct Compression with Caution: Direct compression is more prone to segregation issues with low-dose drugs. Granulation methods are generally preferred.[2]
Precipitation in Dissolution Medium pH-Dependent Solubility: this compound is a salt that is more soluble at a lower pH.[16] A shift to a higher pH in the dissolution medium can cause it to precipitate.Use Biorelevant Media: Test dissolution in media that simulate gastrointestinal conditions (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid) to better predict in vivo performance.[7] pH Modification: For in vitro testing, an acidic medium (e.g., pH 1.2 to 4.5) may be more appropriate.[17][18]
Supersaturation and Recrystallization: Amorphous solid dispersions can create a temporary supersaturated solution, from which the drug may crystallize back into a less soluble form.Incorporate Precipitation Inhibitors: Add polymers such as HPMC or PVP to the formulation. These polymers can help maintain the supersaturated state and prevent recrystallization.[7]

Data Presentation

Table 1: Comparison of Common Particle Size Reduction Techniques

TechniqueDescriptionResulting Particle SizeAdvantagesDisadvantages
Jet Milling Uses high-velocity compressed air to cause particle-on-particle collisions, breaking them down.[2][5]1-10 µm (Micronization)Narrow particle size distribution; suitable for heat-sensitive materials.Can induce amorphous content; high energy consumption.
Ball Milling Employs grinding media (e.g., ceramic balls) in a rotating chamber to break down particles through impact and attrition.[2][5]1-10 µm (Micronization)Simple, cost-effective, and can be used for co-grinding with excipients.[1]Potential for contamination from milling media; can be a slow process.
High-Pressure Homogenization Forces a suspension of the drug through a narrow gap at high pressure, reducing particle size via cavitation and shear forces.[5][6]< 1 µm (Nanonization)Produces very small particles, significantly enhancing dissolution.[7]High energy input; requires the drug to be suspended in a liquid.
Spray Drying An atomized solution of the drug is sprayed into a hot gas stream, causing rapid solvent evaporation to form fine particles.[1]1-10 µmCan produce amorphous particles with high surface area; good control over particle size.Not suitable for thermolabile drugs; requires the drug to be soluble in a volatile solvent.

Table 2: Typical Dissolution Test Parameters for Immediate-Release Formulations

ParameterRecommended ConditionRationale / Justification
Apparatus USP Apparatus 2 (Paddle)Most common and suitable for tablets and capsules.[19]
Medium 900 mL of an aqueous buffer (pH 1.2 - 6.8)Simulates physiological pH range. pH 1.2 mimics gastric fluid, while pH 4.5 and 6.8 mimic intestinal fluid.[18]
Temperature 37 ± 0.5°CRepresents body temperature.[17][20]
Agitation Speed 50 or 75 rpmProvides gentle agitation to avoid disrupting the hydrodynamic conditions while ensuring adequate mixing. Speeds above 100 rpm are less common.[17]
Sampling Times 5, 10, 15, 20, 30, 45, 60 minutesFrequent early sampling captures the initial release profile, which is critical for immediate-release products.
Acceptance Criteria Typically, not less than 80% (Q=75%) of the labeled amount dissolved in 30-45 minutes.Ensures rapid and complete drug release, which is necessary for immediate-release dosage forms.[17][20]

Table 3: Solubility Profile of this compound Hemihydrate

SolventSolubilityNotes
Water SolubleThe resulting solution is acidic, with a pH of 4.0-5.0.[21] Solubility decreases significantly in neutral pH buffers.[16]
Methanol (B129727) Soluble-
Ethanol Slightly Soluble-
DMSO ~65 mg/mLOften used to prepare high-concentration stock solutions for in vitro experiments.[16][21]
Diethyl Ether Practically Insoluble-

Data sourced from technical datasheets.[21]

Experimental Protocols

Protocol 1: Dissolution Testing via USP Apparatus 2 (Paddle Method)

  • Preparation: Prepare 900 mL of the selected dissolution medium (e.g., 0.1 N HCl, pH 4.5 acetate (B1210297) buffer, or pH 6.8 phosphate (B84403) buffer) and place it in the vessel.[18] Deaerate the medium if necessary.

  • Temperature Equilibration: Allow the medium to equilibrate to 37 ± 0.5°C.[20]

  • Apparatus Setup: Set the paddle speed to the desired rate (e.g., 75 rpm) and adjust the paddle height to 25 ± 2 mm from the bottom of the vessel.

  • Sample Introduction: Place one dosage unit (e.g., tablet or capsule) into the vessel. If the dosage form floats, a wire helix (sinker) may be used.[18] Start the timer immediately.

  • Sampling: At predetermined time points (e.g., 5, 10, 15, 30, 45 minutes), withdraw a sample from a zone midway between the surface of the medium and the top of the paddle, not less than 1 cm from the vessel wall.

  • Sample Analysis: Filter the samples promptly and analyze the drug concentration using a validated analytical method, such as HPLC-UV.

  • Data Calculation: Calculate the percentage of the labeled drug amount dissolved at each time point.

Protocol 2: Particle Size Analysis via Laser Diffraction

  • Sample Preparation: Disperse a small, representative amount of the this compound powder in a suitable non-solvent dispersant (e.g., isopropyl alcohol or silicone oil). The dispersant should not dissolve the drug.

  • Dispersion: Use sonication to break up any agglomerates and ensure a uniform suspension.

  • Measurement: Introduce the suspension into the laser diffraction instrument until the optimal obscuration level is reached.

  • Analysis: The instrument measures the angular scattering pattern of a laser beam passing through the dispersed particles and calculates the particle size distribution based on the Mie or Fraunhofer theory.

  • Reporting: Report the results as volume-based distributions, including key parameters like D10, D50 (median particle size), and D90.

Protocol 3: Preparation of Solid Dispersion via Solvent Evaporation

  • Solution Preparation: Dissolve a specific ratio of this compound and a hydrophilic carrier (e.g., PVP K30, HPMC, or Soluplus®) in a common volatile solvent (e.g., methanol or an ethanol/dichloromethane mixture).[8]

  • Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator. Gentle heating (e.g., 40°C) may be applied to facilitate evaporation.

  • Drying: Dry the resulting solid film or mass in a vacuum oven at a controlled temperature (e.g., 40-50°C) for 24 hours or until a constant weight is achieved to remove any residual solvent.

  • Post-Processing: Scrape the solid dispersion from the flask. Gently grind and sieve the material to obtain a powder of uniform size.

  • Characterization: Characterize the solid dispersion for drug content, dissolution rate, and physical form (e.g., using DSC and XRD to confirm the amorphous state).

Mandatory Visualizations

Dissolution_Enhancement_Workflow cluster_start Initial Assessment cluster_strategy Formulation Strategy cluster_dev Development & Testing cluster_end Outcome start Procaterol HCl API (Low Solubility) char Characterize API: Solubility, Particle Size, Crystal Form start->char ps_red Particle Size Reduction (e.g., Micronization) char->ps_red Select Strategy sd Solid Dispersion (e.g., with PVP, HPMC) char->sd Select Strategy gran Advanced Granulation (e.g., Wet/Spray Granulation) char->gran Select Strategy proto Develop Prototype Formulations ps_red->proto sd->proto gran->proto diss_test In Vitro Dissolution Testing (USP Apparatus 2) proto->diss_test uniformity Content Uniformity & Assay proto->uniformity pass Target Profile Achieved: Proceed to Stability/Bio-studies diss_test->pass Pass fail Profile Not Met: Troubleshoot & Reformulate diss_test->fail Fail uniformity->pass uniformity->fail fail->char Re-evaluate

Caption: Workflow for developing and testing enhanced dissolution formulations.

Procaterol_Signaling_Pathway procaterol Procaterol HCl receptor β2-Adrenergic Receptor procaterol->receptor Binds to ac Adenylate Cyclase receptor->ac Activates camp cAMP (Increased) ac->camp Converts ATP to atp ATP atp->ac pka Protein Kinase A (PKA) (Activated) camp->pka Activates mlck Inhibition of Myosin Light Chain Kinase (MLCK) pka->mlck Leads to calcium Decreased Intracellular Ca2+ Levels pka->calcium Leads to relax Bronchial Smooth Muscle Relaxation (Bronchodilation) mlck->relax calcium->relax

Caption: Procaterol's β2-adrenergic receptor signaling pathway.[22][23][24]

Troubleshooting_Logic cluster_causes Investigate Potential Causes cluster_solutions Implement Solutions start Problem: Poor Dissolution cause1 Particle Size Too Large? start->cause1 cause2 Poor Wettability/ Agglomeration? start->cause2 cause3 Excipient Incompatibility? start->cause3 sol1 Optimize Milling or Change Micronization Method cause1->sol1 sol2 Incorporate Hydrophilic Carrier (Solid Dispersion) or Surfactant cause2->sol2 sol3 Screen Excipients; Replace Incompatible Ones cause3->sol3 end_node Re-test Dissolution sol1->end_node sol2->end_node sol3->end_node

Caption: Troubleshooting logic for addressing poor dissolution results.

References

Technical Support Center: Scale-Up Synthesis of Procaterol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the scale-up synthesis of Procaterol (B1663013) hydrochloride.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis process.

Issue 1: Low Yield and Poor Selectivity in Fries Rearrangement of 8-Butyryloxyquinolone

Question: We are experiencing low yields and inconsistent ortho/para selectivity during the Fries rearrangement of 8-butyryloxyquinolone at a larger scale. What are the potential causes and solutions?

Answer:

Low yields and poor selectivity in the Fries rearrangement are common challenges during scale-up. The primary factors influencing this step are reaction temperature and the choice of solvent.[1][2] The reaction is sensitive to temperature, with lower temperatures generally favoring the para-acylated product and higher temperatures favoring the ortho-isomer.[1]

Troubleshooting Workflow for Fries Rearrangement

Start Low Yield or Poor Selectivity Check_Temp Verify Temperature Control Start->Check_Temp Check_Solvent Evaluate Solvent Polarity Check_Temp->Check_Solvent Consistent Optimize_Temp Optimize Temperature Profile (Lower for para, Higher for ortho) Check_Temp->Optimize_Temp Inconsistent Check_Catalyst Assess Catalyst Activity & Stoichiometry Check_Solvent->Check_Catalyst Optimal Optimize_Solvent Test Solvents (Non-polar for ortho, Polar for para) Check_Solvent->Optimize_Solvent Suboptimal Optimize_Catalyst Ensure Anhydrous Catalyst Adjust Stoichiometry Check_Catalyst->Optimize_Catalyst Issues Found Implement_Changes Implement Optimized Conditions Check_Catalyst->Implement_Changes No Issues Optimize_Temp->Implement_Changes Optimize_Solvent->Implement_Changes Optimize_Catalyst->Implement_Changes End Improved Yield & Selectivity Implement_Changes->End

Caption: Troubleshooting workflow for the Fries rearrangement reaction.

Possible Causes and Solutions:

Cause Solution
Inadequate Temperature Control On a larger scale, exothermic reactions can lead to temperature gradients. Ensure efficient heat transfer and precise temperature monitoring throughout the reactor. For better para-selectivity, maintain a lower reaction temperature. For the ortho-product, a higher temperature is generally required.[1]
Suboptimal Solvent Choice The polarity of the solvent influences the ortho/para ratio. Non-polar solvents favor the ortho-isomer, while more polar solvents increase the proportion of the para-isomer.[1] Consider solvent screening to find the optimal medium for your desired product.
Catalyst Deactivation Lewis acids like AlCl₃ are sensitive to moisture. Ensure all reagents and equipment are anhydrous. The stoichiometry of the catalyst is also crucial and may need to be re-optimized at a larger scale.[3]
Side Reactions Excessive temperatures can lead to the formation of side products.[2] Monitor the reaction progress closely (e.g., by HPLC) to determine the optimal reaction time and temperature to minimize byproduct formation.
Issue 2: Incomplete Reduction of the Ketone Intermediate and Diastereoselectivity Issues

Question: During the reduction of 5-(2-isopropylaminobutyryl)-8-benzyloxyquinolone to form the corresponding alcohol, we are observing incomplete conversion and poor control over the diastereomeric ratio. How can we address this?

Answer:

The reduction of a ketone to a secondary alcohol is a critical step that can be influenced by the choice of reducing agent, solvent, and temperature. Incomplete reduction on a larger scale can be due to issues with reagent stoichiometry and mixing, while poor diastereoselectivity may require screening of different reducing agents and reaction conditions.[4][5]

Troubleshooting Logic for Ketone Reduction

Start Incomplete Reduction or Poor Diastereoselectivity Check_Reagent Verify Reducing Agent (Stoichiometry, Activity) Start->Check_Reagent Check_Conditions Review Reaction Conditions (Temperature, Time, Mixing) Check_Reagent->Check_Conditions Optimal Screen_Reagents Screen Alternative Reducing Agents (e.g., NaBH4, LiAlH4, Chiral Boranes) Check_Reagent->Screen_Reagents Suboptimal Optimize_Conditions Optimize Temperature and Reaction Time Check_Conditions->Optimize_Conditions Inconsistent Temp/Time Improve_Mixing Enhance Agitation Check_Conditions->Improve_Mixing Poor Mixing Select_Best_Method Select Optimal Reagent and Conditions Check_Conditions->Select_Best_Method Optimized Screen_Reagents->Select_Best_Method Optimize_Conditions->Select_Best_Method Improve_Mixing->Select_Best_Method End Complete Reduction & Improved Diastereoselectivity Select_Best_Method->End

Caption: Troubleshooting logic for ketone reduction.

Possible Causes and Solutions:

Cause Solution
Insufficient Reducing Agent Ensure accurate calculation of the reducing agent stoichiometry. On a larger scale, addition rates and mixing efficiency can impact the effective concentration of the reagent.
Poor Mixing Inadequate agitation can lead to localized areas of low reagent concentration, resulting in incomplete reaction. Evaluate and optimize the mixing parameters for your reactor.
Suboptimal Temperature Reductions are often temperature-sensitive. Lower temperatures may slow the reaction rate, while higher temperatures can lead to side reactions. An optimal temperature profile should be determined.
Lack of Stereocontrol The choice of reducing agent significantly impacts diastereoselectivity. Simple hydrides like sodium borohydride (B1222165) may offer limited selectivity. Consider screening other reducing agents, including those with bulky substituents or chiral reducing agents, to improve the diastereomeric ratio.[6]
Issue 3: Inefficient Catalytic Hydrogenation and Catalyst Handling Problems

Question: We are facing challenges with the final hydrogenation step to remove the benzyl (B1604629) protecting group, including slow reaction times and safety concerns with handling the catalyst at scale. What are the best practices?

Answer:

Catalytic hydrogenation at scale presents challenges related to mass transfer, heat removal, and catalyst handling.[7] The reaction is often limited by the transfer of hydrogen gas into the liquid phase.[7] Additionally, catalysts like palladium on carbon (Pd/C) can be pyrophoric, requiring careful handling procedures.[8][9]

Workflow for Optimizing Catalytic Hydrogenation

Start Slow Hydrogenation or Catalyst Handling Issues Check_Mass_Transfer Evaluate Gas-Liquid Mass Transfer Start->Check_Mass_Transfer Optimize_Agitation Increase Agitation Speed Check_Mass_Transfer->Optimize_Agitation Limited Check_Heat_Transfer Assess Heat Removal Capacity Review_Catalyst_Handling Review Catalyst Handling SOPs Check_Heat_Transfer->Review_Catalyst_Handling Sufficient Improve_Cooling Enhance Reactor Cooling Check_Heat_Transfer->Improve_Cooling Insufficient Implement_Safe_Handling Implement Wet Catalyst Loading/Filtration Review_Catalyst_Handling->Implement_Safe_Handling Inadequate Proceed Proceed with Optimized and Safe Protocol Review_Catalyst_Handling->Proceed Adequate Optimize_Pressure Increase Hydrogen Pressure Optimize_Agitation->Optimize_Pressure Optimize_Pressure->Check_Heat_Transfer Improve_Cooling->Review_Catalyst_Handling Implement_Safe_Handling->Proceed End Efficient & Safe Hydrogenation Proceed->End

Caption: Workflow for optimizing catalytic hydrogenation.

Possible Causes and Solutions:

Cause Solution
Poor Gas-Liquid Mass Transfer Increase agitation speed and/or hydrogen pressure to improve the dissolution of hydrogen in the reaction medium.[7] Ensure the reactor design is suitable for efficient gas dispersion.
Inadequate Heat Removal Hydrogenation reactions are often exothermic.[8] Insufficient cooling can lead to a runaway reaction. Ensure the reactor's cooling system can handle the heat load at scale.
Catalyst Poisoning Impurities in the substrate or solvent can poison the catalyst. Ensure all materials are of high purity.
Unsafe Catalyst Handling Palladium on carbon is pyrophoric when dry and charged with hydrogen.[9] Handle the catalyst as a wet slurry. Use inert gas purging before and after the reaction. Filtration should be done while keeping the catalyst cake wet.
Issue 4: Polymorphism and Crystallization Difficulties of Procaterol Hydrochloride

Question: We are struggling to consistently obtain the desired crystalline form of this compound during the final crystallization step. What factors should we consider?

Answer:

Controlling the polymorphic form of an active pharmaceutical ingredient (API) is critical, as different polymorphs can have varying solubility, stability, and bioavailability.[10][11] The crystallization process, including the choice of solvent, cooling rate, and agitation, must be carefully controlled to ensure the desired polymorph is consistently produced.[12][13]

Factors Influencing Polymorphism in Crystallization

Crystallization Crystallization of Procaterol HCl Solvent Solvent System Crystallization->Solvent Temperature Temperature Profile (Cooling Rate) Crystallization->Temperature Supersaturation Level of Supersaturation Crystallization->Supersaturation Agitation Mixing/Agitation Rate Crystallization->Agitation Impurities Presence of Impurities Crystallization->Impurities Polymorph Desired Polymorph Solvent->Polymorph Temperature->Polymorph Supersaturation->Polymorph Agitation->Polymorph Impurities->Polymorph

Caption: Key factors influencing the polymorphic outcome of crystallization.

Possible Causes and Solutions:

Cause Solution
Incorrect Solvent System The choice of solvent or anti-solvent is a primary determinant of the resulting polymorph. Conduct a solvent screen to identify conditions that favor the desired crystalline form.
Uncontrolled Cooling Rate The rate of cooling affects the level of supersaturation and can influence which polymorph nucleates and grows. A controlled, optimized cooling profile is essential for reproducibility at scale.
Agitation Speed Mixing affects nucleation and crystal growth kinetics. The agitation rate should be consistent and optimized for the specific vessel geometry.
Presence of Impurities Even small amounts of impurities can inhibit the growth of the desired polymorph or promote the formation of an undesired one. Ensure the purity of the material entering the crystallization step.

Frequently Asked Questions (FAQs)

Q1: What are the most critical process parameters to monitor during the scale-up of this compound synthesis?

A1: Based on the synthetic route, the most critical parameters are:

  • Temperature: For the Fries rearrangement (selectivity) and the hydrogenation step (safety and reaction rate).

  • Pressure: During the catalytic hydrogenation to ensure sufficient hydrogen availability.

  • Mixing/Agitation: Crucial for all steps, especially for multi-phase reactions like hydrogenation and for achieving homogeneity during reductions and crystallizations.

  • Purity of Intermediates: To avoid catalyst poisoning and issues with final crystallization.

Q2: What are the common impurities encountered in the synthesis of this compound?

A2: Common impurities can arise from side reactions or incomplete conversions. These may include:

  • The undesired isomer from the Fries rearrangement.

  • Over-acylated or di-acylated byproducts.

  • Unreacted starting materials or intermediates.

  • Byproducts from the reduction step.

  • Degradation products if the molecule is exposed to harsh conditions.

Q3: What analytical techniques are recommended for in-process control?

A3: For effective in-process control, the following techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): To monitor reaction progress, determine the purity of intermediates, and quantify impurities.

  • Gas Chromatography (GC): For monitoring solvent content.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of key functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of intermediates and final product.

Q4: Are there any specific safety precautions to consider for the scale-up synthesis?

A4: Yes, several steps require specific safety measures:

  • Fries Rearrangement: Use of corrosive Lewis acids requires appropriate personal protective equipment (PPE) and handling in a well-ventilated area. The reaction can be exothermic and requires careful temperature control.

  • Catalytic Hydrogenation: Handling of hydrogen gas under pressure and the use of a pyrophoric catalyst (e.g., Pd/C) are significant hazards. A robust reactor system, proper grounding, and inerting procedures are essential.[8][9]

Experimental Protocols

Protocol 1: Scale-Up Fries Rearrangement
  • Reactor Preparation: Ensure the reactor is clean, dry, and purged with an inert gas (e.g., nitrogen).

  • Reagent Charging: Charge the reactor with 8-butyryloxyquinolone and a suitable non-polar solvent (e.g., nitrobenzene (B124822) or 1,2-dichloroethane).

  • Cooling: Cool the mixture to the desired temperature (e.g., 0-5 °C for para-selectivity).

  • Catalyst Addition: Slowly add anhydrous aluminum chloride (AlCl₃) in portions, maintaining the temperature.

  • Reaction: Stir the mixture at the optimized temperature, monitoring the reaction progress by HPLC.

  • Quenching: Once the reaction is complete, slowly and carefully quench the reaction mixture by adding it to a mixture of ice and concentrated hydrochloric acid.

  • Work-up: Separate the layers and extract the aqueous layer with a suitable solvent. Combine the organic layers, wash with brine, dry over a drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by crystallization or column chromatography.

Protocol 2: Diastereoselective Ketone Reduction
  • Reactor Setup: In a clean, dry, and inerted reactor, dissolve the ketone intermediate in a suitable solvent (e.g., methanol (B129727), ethanol).

  • Cooling: Cool the solution to the optimized temperature (e.g., -10 °C to 0 °C).

  • Reducing Agent Addition: Slowly add the chosen reducing agent (e.g., sodium borohydride) in portions or as a solution, maintaining the temperature.

  • Reaction Monitoring: Stir the reaction mixture at the set temperature and monitor for completion using TLC or HPLC.

  • Quenching: Carefully quench the reaction by the slow addition of a suitable quenching agent (e.g., water, acetone, or dilute acid).

  • Work-up: Concentrate the mixture to remove the solvent. Extract the product into an organic solvent, wash the organic layer, dry it, and concentrate to obtain the crude alcohol.

  • Analysis: Analyze the crude product by HPLC or NMR to determine the diastereomeric ratio.

Protocol 3: Catalytic Hydrogenation and Final Salt Formation
  • Reactor and Catalyst Preparation: Charge a hydrogenation-rated reactor with the protected procaterol intermediate and a suitable solvent (e.g., methanol or ethanol). Carefully add the Pd/C catalyst as a wet slurry under a nitrogen atmosphere.

  • Inerting: Seal the reactor and purge several times with nitrogen, followed by purging with hydrogen gas.

  • Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi) and heat to the optimized temperature (e.g., 40-50 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by observing hydrogen uptake and by analyzing samples via HPLC.

  • Catalyst Removal: After the reaction is complete, cool the reactor, vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a bed of celite to remove the catalyst, ensuring the catalyst cake remains wet.

  • Salt Formation: To the filtrate containing the free base of procaterol, add a solution of hydrochloric acid in a suitable solvent (e.g., isopropanol) to precipitate the hydrochloride salt.

  • Isolation: Isolate the this compound by filtration, wash with a suitable solvent, and dry under vacuum at an appropriate temperature.

References

Technical Support Center: Enhancing Procaterol Hydrochloride Remote Loading into Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the remote loading of Procaterol (B1663013) hydrochloride into liposomes. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance to improve encapsulation efficiency and achieve consistent, reproducible results in your liposomal drug delivery experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for loading Procaterol hydrochloride into liposomes?

A1: Remote loading, also known as active loading, using a pH gradient is the most effective method for encapsulating this compound, which is a weak base.[1] This technique has been shown to achieve over 60% encapsulation efficiency, whereas passive loading methods are generally ineffective for this molecule.[1]

Q2: How does the pH gradient method work for loading this compound?

A2: The principle behind this method relies on the ability of the uncharged form of Procaterol to permeate the liposome's lipid bilayer. A pH gradient is established with an acidic interior (e.g., using a citrate (B86180) or ammonium (B1175870) sulfate (B86663) buffer) and a neutral or slightly basic exterior. In the external, higher pH environment, a fraction of the weakly basic this compound exists in its neutral, lipid-soluble form, allowing it to cross the liposome (B1194612) membrane. Once inside the acidic core, the drug becomes protonated (charged) and is unable to diffuse back out, effectively trapping it within the liposome.

Q3: What are the key factors that influence the efficiency of remote loading?

A3: Several factors can significantly impact the loading efficiency, including:

  • The magnitude of the pH gradient: A larger difference between the internal and external pH generally leads to higher loading efficiency.

  • Lipid composition: The type of lipids and the inclusion of cholesterol can affect membrane fluidity and permeability, which in turn influences drug loading.

  • Drug-to-lipid ratio: The initial concentration of both the drug and the liposomes can affect the final encapsulation efficiency.

  • Temperature: The loading process is often carried out at a temperature above the phase transition temperature of the lipids to ensure adequate membrane fluidity.

  • Incubation time: Sufficient time must be allowed for the drug to diffuse across the membrane and accumulate inside the liposomes.

Q4: Can I use the ammonium sulfate gradient method for this compound?

A4: Yes, the ammonium sulfate gradient method is a viable and commonly used technique for the remote loading of weak bases. In this method, liposomes are prepared in a solution of ammonium sulfate. By replacing the external medium, a gradient is created. Ammonia (NH3) can diffuse out of the liposome, leaving behind a proton and thereby acidifying the liposome's interior. This creates the necessary pH gradient to drive the loading of the weak base.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low Encapsulation Efficiency (<50%) 1. Insufficient pH gradient: The difference between the internal and external pH may not be large enough. 2. Liposome instability: The liposomes may be leaking the entrapped drug. 3. Suboptimal drug-to-lipid ratio: The initial concentration of the drug may be too high relative to the liposome concentration. 4. Incorrect incubation temperature: The temperature may be too low, reducing membrane fluidity and drug permeability.1. Verify and optimize the pH gradient: Ensure the internal buffer has a sufficiently low pH (e.g., pH 4-5) and the external buffer has a neutral to slightly alkaline pH (e.g., pH 7.0-7.5). Consider using a higher concentration of the internal buffer. 2. Incorporate cholesterol: Adding cholesterol (e.g., in a 2:1 to 4:1 molar ratio with the primary phospholipid) can increase membrane stability and reduce leakage. 3. Optimize the drug-to-lipid ratio: Experiment with different initial drug-to-lipid ratios to find the optimal concentration for efficient loading. 4. Adjust incubation temperature: Perform the loading step at a temperature above the phase transition temperature (Tm) of the lipids used.
High Polydispersity Index (PDI) of Drug-Loaded Liposomes 1. Liposome aggregation: The drug loading process may be causing the liposomes to aggregate. 2. Improper extrusion: The initial liposome preparation may not have been properly sized.1. Monitor zeta potential: A zeta potential close to neutral can lead to aggregation. Consider using charged lipids in your formulation to increase electrostatic repulsion between vesicles. 2. Optimize extrusion: Ensure that the liposomes are extruded through membranes of the desired pore size for a sufficient number of passes to achieve a uniform size distribution before drug loading.
Drug Precipitation in the External Medium 1. Low drug solubility at the external pH: this compound solubility is pH-dependent. 2. Excessive drug concentration: The amount of drug added may exceed its solubility limit in the external buffer.1. Adjust external buffer pH: Ensure the pH of the external buffer is within a range where the drug is sufficiently soluble. 2. Prepare a fresh drug solution: Always use a freshly prepared solution of this compound for loading.
Inconsistent Batch-to-Batch Results 1. Variability in liposome preparation: Inconsistencies in the initial preparation of empty liposomes. 2. Inaccurate pH measurements: Small variations in pH can significantly affect the gradient. 3. Inconsistent incubation parameters: Variations in temperature or time during the loading step.1. Standardize liposome preparation protocol: Follow a strict, well-documented protocol for preparing the empty liposomes, including lipid film hydration, sonication, and extrusion steps. 2. Calibrate pH meter: Regularly calibrate your pH meter to ensure accurate measurements of the internal and external buffers. 3. Maintain consistent incubation conditions: Use a calibrated incubator or water bath and a precise timer for the drug loading step.

Data Presentation

The following tables summarize key parameters for the remote loading of weak bases into liposomes. While specific data for this compound is limited in publicly available literature, the data for analogous weak bases provides valuable insights into the expected outcomes with different formulations.

Table 1: Effect of Lipid Composition on Encapsulation Efficiency of a Model Weak Base

Formulation (Molar Ratio)Encapsulation Efficiency (%)Mean Particle Size (nm)Zeta Potential (mV)
EPC:Cholesterol (8:1)>60 (for Procaterol HCl)[1]~100[1]Not Reported
DSPC:Cholesterol (3:2)~95~120-5 to -15
HSPC:Cholesterol:DSPE-PEG2000 (55:40:5)>90~100-10 to -20

EPC: Egg Phosphatidylcholine; DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine; HSPC: Hydrogenated Soy Phosphatidylcholine; DSPE-PEG2000: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000]; Cholesterol.

Table 2: Influence of Internal Buffer on Remote Loading of a Model Weak Base

Internal Buffer (and concentration)External BufferEncapsulation Efficiency (%)
300 mM Citrate, pH 4.0HBS, pH 7.4>90
250 mM Ammonium Sulfate, pH 5.5HBS, pH 7.4>95
150 mM Ammonium Phosphate, pH 6.5HBS, pH 7.4~90

HBS: HEPES-Buffered Saline

Experimental Protocols

Detailed Methodology for Remote Loading of this compound using a pH Gradient

This protocol describes a general procedure for the remote loading of this compound into liposomes using a transmembrane pH gradient.

1. Liposome Preparation (Thin-Film Hydration and Extrusion)

  • Materials: Egg Phosphatidylcholine (EPC), Cholesterol, Chloroform, Methanol, Citrate buffer (300 mM, pH 4.0), HEPES-buffered saline (HBS; 20 mM HEPES, 150 mM NaCl, pH 7.5).

  • Procedure:

    • Dissolve EPC and cholesterol (e.g., at an 8:1 molar ratio) in a chloroform/methanol mixture (2:1, v/v) in a round-bottom flask.

    • Create a thin lipid film on the flask's inner surface by removing the organic solvents using a rotary evaporator under vacuum at a temperature above the lipid transition temperature.

    • Further dry the lipid film under a stream of nitrogen gas for at least 1 hour to remove any residual solvent.

    • Hydrate the lipid film with the citrate buffer (300 mM, pH 4.0) by vortexing or gentle shaking. This will form multilamellar vesicles (MLVs).

    • To obtain unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to extrusion through polycarbonate filters with a specific pore size (e.g., 100 nm) using a mini-extruder. Perform at least 10 passes through the filter.

2. Creation of the pH Gradient

  • Procedure:

    • Remove the external, unencapsulated citrate buffer by size exclusion chromatography (e.g., using a Sephadex G-50 column) or by dialysis against the HBS (pH 7.5). The column should be pre-equilibrated with HBS.

    • This process creates a pH gradient, with an acidic interior (pH 4.0) and a neutral exterior (pH 7.5).

3. Remote Loading of this compound

  • Materials: this compound solution (e.g., 10 mg/mL in HBS).

  • Procedure:

    • Add the this compound solution to the suspension of empty liposomes with the established pH gradient.

    • Incubate the mixture at a temperature above the lipid's phase transition temperature (e.g., 60°C for DSPC-containing liposomes) for a specified period (e.g., 30-60 minutes) with gentle stirring.

    • After incubation, cool the liposome suspension to room temperature.

4. Removal of Unencapsulated Drug

  • Procedure:

    • Separate the liposomes containing the encapsulated drug from the unencapsulated this compound using size exclusion chromatography or dialysis against fresh HBS.

5. Characterization of Procaterol-Loaded Liposomes

  • Encapsulation Efficiency: Determine the concentration of this compound in the liposomes before and after lysis with a suitable detergent (e.g., Triton X-100) using a validated analytical method such as HPLC.

    • Encapsulation Efficiency (%) = (Amount of encapsulated drug / Total amount of drug) x 100

  • Particle Size and Polydispersity Index (PDI): Analyze the size distribution and PDI of the liposomes using Dynamic Light Scattering (DLS).

  • Zeta Potential: Measure the surface charge of the liposomes using a zeta potential analyzer to assess their stability against aggregation.

Mandatory Visualizations

Remote_Loading_Workflow Experimental Workflow for Remote Loading of Procaterol HCl cluster_prep Liposome Preparation cluster_gradient Gradient Formation cluster_loading Drug Loading & Purification cluster_char Characterization prep1 Lipid Dissolution (EPC + Cholesterol in Organic Solvent) prep2 Thin Film Formation (Rotary Evaporation) prep1->prep2 prep3 Hydration (with Acidic Buffer, e.g., Citrate pH 4.0) prep2->prep3 prep4 Extrusion (e.g., 100 nm filter) prep3->prep4 grad1 Buffer Exchange (Size Exclusion Chromatography or Dialysis) prep4->grad1 grad2 Establish pH Gradient (Internal pH 4.0, External pH 7.5) grad1->grad2 load1 Add Procaterol HCl Solution grad2->load1 load2 Incubation (e.g., 60°C for 30 min) load1->load2 load3 Removal of Unencapsulated Drug load2->load3 char1 Encapsulation Efficiency (HPLC) load3->char1 char2 Particle Size & PDI (DLS) load3->char2 char3 Zeta Potential load3->char3

Caption: Workflow for remote loading of Procaterol HCl into liposomes.

Factors_Influencing_Efficiency Key Factors Influencing Remote Loading Efficiency cluster_formulation Formulation Parameters cluster_process Process Parameters cluster_drug Drug Properties center Loading Efficiency lipid_comp Lipid Composition (e.g., PC, Cholesterol) lipid_comp->center drug_lipid_ratio Drug-to-Lipid Ratio drug_lipid_ratio->center internal_buffer Internal Buffer (Type and Concentration) internal_buffer->center ph_gradient pH Gradient Magnitude ph_gradient->center temperature Incubation Temperature temperature->center inc_time Incubation Time inc_time->center pka pKa pka->center solubility Solubility solubility->center lipophilicity Lipophilicity lipophilicity->center

Caption: Factors impacting the efficiency of remote liposomal drug loading.

Troubleshooting_Logic Troubleshooting Logic for Low Encapsulation Efficiency start Low Encapsulation Efficiency Observed q1 Is the pH gradient sufficiently large? start->q1 a1_yes Are the liposomes stable? q1->a1_yes Yes a1_no Optimize Buffers: - Decrease internal pH - Increase external pH - Increase buffer concentration q1->a1_no No a2_yes Is the incubation temperature optimal? a1_yes->a2_yes Yes a2_no Improve Stability: - Add cholesterol - Use lipids with higher Tm a1_yes->a2_no No a3_yes Review Drug-to-Lipid Ratio: - Experiment with lower ratios a2_yes->a3_yes Yes a3_no Adjust Temperature: - Ensure T > Tm of lipids a2_yes->a3_no No

Caption: A logical guide for troubleshooting low encapsulation efficiency.

References

Refinement of derivatization techniques for GC/MS analysis of Procaterol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the refinement of derivatization techniques in the GC/MS analysis of procaterol (B1663013). It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC/MS analysis of procaterol?

A1: Procaterol is a polar and relatively non-volatile compound due to the presence of hydroxyl and secondary amine groups in its structure. Direct injection of underivatized procaterol into a GC/MS system would result in poor chromatographic peak shape, including significant tailing, and potential thermal degradation in the hot injector.[1][2] Derivatization chemically modifies the polar functional groups, replacing active hydrogens with less polar moieties. This increases the volatility and thermal stability of the analyte, leading to improved peak shape, better resolution, and enhanced sensitivity.[3][4]

Q2: What are the most common derivatization techniques for procaterol?

A2: The most commonly employed derivatization techniques for compounds like procaterol are silylation and acylation.[5][6] Silylation, particularly with reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a well-documented method for procaterol.[7] Acylation, using reagents such as acetic anhydride (B1165640) or other acyl halides, is another viable but less specifically documented technique for procaterol itself, though it is widely used for similar analytes.[6][8]

Q3: How do I choose between silylation and acylation?

A3: The choice between silylation and acylation depends on several factors, including the specific analytical requirements, available reagents, and potential interferences in the sample matrix. Silylation is often a robust and straightforward method for hydroxyl and amine groups.[4] Acylation can be advantageous in certain matrices and may produce very stable derivatives.[8] A comparison of the two techniques is provided in the "Data Presentation" section.

Q4: What are the critical parameters to control during the derivatization of procaterol?

A4: Critical parameters for successful derivatization include:

  • Absence of moisture: Derivatization reagents are highly sensitive to water, which can consume the reagent and lead to incomplete derivatization.[4]

  • Reagent concentration: A sufficient excess of the derivatization reagent is necessary to drive the reaction to completion.

  • Reaction temperature and time: These parameters need to be optimized to ensure complete derivatization without causing degradation of the analyte or its derivative.[9][10]

  • Solvent: The choice of solvent is crucial as it must be inert to the derivatization reagents and compatible with the GC/MS system.

Troubleshooting Guides

Issue 1: Poor or No Derivatization Product Detected

  • Symptom: No peak or a very small peak corresponding to the derivatized procaterol is observed in the chromatogram. A large peak for underivatized procaterol may be present if it elutes.

  • Possible Causes & Solutions:

    • Presence of Moisture: Ensure all glassware is thoroughly dried and use anhydrous solvents. Samples should be completely dry before adding the derivatization reagent.[4]

    • Inactive Reagent: Derivatization reagents can degrade over time, especially if exposed to air and moisture. Use fresh, high-quality reagents.

    • Insufficient Reagent: Increase the volume or concentration of the derivatization reagent to ensure a sufficient molar excess.

    • Suboptimal Reaction Conditions: Optimize the reaction time and temperature. For MSTFA derivatization, heating at 60-70°C for 20-30 minutes is a good starting point.[11]

Issue 2: Peak Tailing

  • Symptom: The procaterol derivative peak is asymmetrical with a trailing edge.[1]

  • Possible Causes & Solutions:

    • Incomplete Derivatization: Residual underivatized procaterol will interact strongly with active sites in the GC system, causing tailing. Re-optimize the derivatization procedure to ensure complete reaction.

    • Active Sites in the GC System: Exposed silanol (B1196071) groups in the injector liner, column, or connections can cause tailing of polar compounds.[12]

      • Solution: Use a deactivated inlet liner. Trim the first few centimeters of the column to remove accumulated non-volatile residues and active sites.[13] If the problem persists, consider replacing the column with a new, inert one.[13]

    • Improper Column Installation: Ensure the column is installed correctly in the injector and detector to avoid dead volumes.[13]

    • Column Overload: Injecting too much sample can lead to peak tailing. Try diluting the sample.[2]

Issue 3: Low Sensitivity/Poor Signal-to-Noise Ratio

  • Symptom: The peak for the derivatized procaterol is small and difficult to distinguish from the baseline noise.

  • Possible Causes & Solutions:

    • Suboptimal Derivatization: An inefficient derivatization reaction will result in a low concentration of the desired derivative. Review and optimize the derivatization protocol.

    • GC/MS Parameters Not Optimized:

      • Injection Mode: For trace analysis, a splitless injection is generally preferred over a split injection to introduce more of the sample onto the column.[14]

      • Ion Source Temperature: Optimize the ion source temperature to maximize ionization and minimize fragmentation that could reduce the abundance of characteristic ions.

      • Mass Spectrometer Settings: Ensure the mass spectrometer is properly tuned. For higher sensitivity, consider using selected ion monitoring (SIM) mode instead of full scan mode, focusing on the most abundant and specific ions of the procaterol derivative.

    • Sample Loss During Preparation: Evaluate the efficiency of the extraction and sample handling steps to minimize analyte loss.

Issue 4: Presence of Extraneous Peaks/High Baseline

  • Symptom: The chromatogram shows multiple unexpected peaks or a high and noisy baseline.

  • Possible Causes & Solutions:

    • Excess Derivatization Reagent: Injecting a large excess of the derivatization reagent can lead to a broad solvent front and baseline disturbances. While an excess is needed for the reaction, the amount injected should be minimized.

    • Contamination: Contamination can be introduced from solvents, glassware, or the GC system itself (e.g., septum bleed, column bleed).

      • Solution: Run a solvent blank to identify the source of contamination. Use high-purity solvents and properly cleaned glassware. Condition the GC column according to the manufacturer's instructions to reduce column bleed.[15]

    • Side Reactions: The derivatization reagent may react with other components in the sample matrix, leading to multiple derivative products. Proper sample clean-up before derivatization is crucial.

Data Presentation

Table 1: Comparison of Silylation and Acylation for Procaterol Derivatization

FeatureSilylation (with MSTFA)Acylation (General)
Reagent Example N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)Acetic Anhydride, Trifluoroacetic Anhydride (TFAA)
Target Groups Hydroxyl (-OH), Secondary Amine (-NH)Hydroxyl (-OH), Secondary Amine (-NH)
Reaction Byproducts Volatile and generally non-interferingCan be acidic and may require removal
Reaction Conditions Typically mild (e.g., 60-70°C for 20-30 min)Can vary from mild to more vigorous
Derivative Stability Generally good, but can be sensitive to moistureOften very stable
Advantages - Well-established for procaterol.[7]- Reagents are highly reactive.- Volatile byproducts.- Can produce very stable derivatives.- Reagents are readily available.
Disadvantages - Reagents are highly moisture-sensitive.- Potential for incomplete derivatization of sterically hindered groups.- Byproducts may need to be removed.- Less specific literature for procaterol.

Table 2: Quantitative Data for MSTFA Derivatization of Procaterol

ParameterValueReference
Linearity Range 5 - 40 ng/mL[7]
Correlation Coefficient (r) 0.98[7]
Limit of Detection (LOD) 3 ng/mL[7]
Limit of Quantification (LOQ) 5 ng/mL[7]
Intra-day Precision (%RSD) 0.75 - 0.94%[7]
Inter-day Precision (%RSD) 1.2 - 1.70%[7]
Absolute Recovery 83%[7]

Experimental Protocols

Protocol 1: Silylation of Procaterol using MSTFA

This protocol is based on the method described by Jain et al. (2019).[7]

  • Sample Preparation:

    • Perform enzymatic hydrolysis for deconjugation of procaterol from its metabolites.

    • Conduct solid-phase extraction (SPE) followed by liquid-liquid extraction (LLE) to isolate and concentrate procaterol from the sample matrix (e.g., urine).

  • Derivatization:

    • Evaporate the extracted sample to dryness under a gentle stream of nitrogen.

    • Add 50 µL of N-methyl-trimethylsilyl-trifluoroacetamide (MSTFA).

    • Vortex the mixture and heat at 70°C for 20 minutes.

    • Cool the sample to room temperature.

  • GC/MS Analysis:

    • Inject an aliquot (e.g., 1-2 µL) of the derivatized sample into the GC/MS system.

Protocol 2: General Procedure for Acylation of Procaterol

This is a general protocol and should be optimized for procaterol.

  • Sample Preparation:

    • Isolate and dry the procaterol sample as described in Protocol 1.

  • Derivatization:

    • Add 50 µL of an acylating agent (e.g., a mixture of acetic anhydride and pyridine, 1:1 v/v).

    • Vortex the mixture and heat at 60-80°C for 30-60 minutes.

    • Cool the sample to room temperature.

    • Evaporate the excess reagent and solvent under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., ethyl acetate).

  • GC/MS Analysis:

    • Inject an aliquot of the reconstituted sample into the GC/MS system.

Mandatory Visualization

experimental_workflow_silylation cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis enzymatic_hydrolysis Enzymatic Hydrolysis spe Solid-Phase Extraction (SPE) enzymatic_hydrolysis->spe lle Liquid-Liquid Extraction (LLE) spe->lle evaporation Evaporation to Dryness lle->evaporation add_mstfa Add MSTFA evaporation->add_mstfa heat Heat at 70°C for 20 min add_mstfa->heat gcms_injection GC/MS Injection heat->gcms_injection

Caption: Workflow for the silylation of procaterol for GC/MS analysis.

troubleshooting_peak_tailing decision decision solution solution start Peak Tailing Observed check_derivatization Is derivatization complete? start->check_derivatization reoptimize_derivatization Re-optimize derivatization: - Check reagent quality - Ensure anhydrous conditions - Adjust time/temperature check_derivatization->reoptimize_derivatization No check_system_activity Are active sites in the GC system the cause? check_derivatization->check_system_activity Yes reoptimize_derivatization->start deactivate_system Deactivate GC System: - Use deactivated liner - Trim column - Replace column if necessary check_system_activity->deactivate_system Yes check_overload Is the column overloaded? check_system_activity->check_overload No deactivate_system->start dilute_sample Dilute sample and re-inject check_overload->dilute_sample Yes problem_solved Problem Solved check_overload->problem_solved No dilute_sample->start

Caption: Troubleshooting decision tree for peak tailing in procaterol analysis.

References

Validation & Comparative

A Comparative Guide to the Validation of an LC-MS/MS Method for Procaterol Hydrochloride in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of procaterol (B1663013) hydrochloride in human plasma against other analytical techniques. Supported by experimental data, this document aims to assist in the selection of the most suitable method for pharmacokinetic studies and routine analysis.

Procaterol hydrochloride is a potent beta-2 adrenergic receptor agonist used in the treatment of bronchospastic diseases.[1] Due to its administration in microgram doses, highly sensitive and specific analytical methods are required for its accurate quantification in biological matrices.[1][2]

Comparative Analysis of Analytical Methods

The LC-MS/MS method demonstrates superior sensitivity and specificity compared to other analytical techniques used for procaterol quantification. The following table summarizes the performance characteristics of various methods.

Parameter LC-MS/MS GC-MS HPLC Radioimmunoassay (RIA) ELISA (Typical)
Principle Chromatographic separation and mass detectionChromatographic separation and mass detectionChromatographic separationAntigen-antibody bindingAntigen-antibody binding
Linearity Range 0.005 - 1.0 ng/mL[1][3]10 - 10,000 ng/L[4]5 - 40 ng/mL[5]0.015 - 2 ng/mL[1]Typically narrower range[5]
Limit of Detection (LOD) 0.001 ng/mL[1][3]5 ng/L[4]4.3 ng/mL[1]0.015 ng/mL[1]Dependent on antibody affinity[5]
Limit of Quantification (LOQ) 0.005 ng/mL[1][3]10 ng/L[4]Not specifiedNot specifiedDependent on antibody affinity[5]
Precision (%RSD) Within-run: ≤10.2%, Between-run: ≤10.2%[1][3]<10%[4]Intra-day: 0.75-0.94%, Inter-day: 1.2-1.70%[6]Not specifiedIntra-assay: <10%, Inter-assay: <15%[5]
Recovery >86%[1][3]99.1% ± 1.3%[4]Not specifiedNot specifiedNot specified

Experimental Protocols

Validated LC-MS/MS Method

This protocol is based on a validated method for the determination of procaterol in human plasma.[1][3]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 0.5 mL of human plasma, add 5 µL of the internal standard working solution (0.02 µg/mL betaxolol (B1666914) HCl) and 25 µL of 1 M K2PO4 solution.

  • Vortex the mixture for 2 minutes.

  • Add 5.0 mL of 2-propanol and vortex for another 2 minutes.

  • Centrifuge the sample.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 200 µL of the mobile phase.

2. Chromatographic Conditions:

3. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI+)

  • Source Block Temperature: 90°C

  • Desolvation Temperature: 500°C

  • Detection Mass Transitions:

    • Procaterol: 290.99 > 273.64 m/z

    • Betaxolol (Internal Standard): 308.33 > 116.31 m/z

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another sensitive method for procaterol quantification, particularly in urine for doping control purposes.[2][7] This method typically involves enzymatic hydrolysis, solid-phase extraction (SPE), and liquid-liquid extraction (LLE) for sample purification and concentration, followed by derivatization before injection into the GC-MS system.[2]

Validation Parameters of the LC-MS/MS Method

A comprehensive validation of the LC-MS/MS method has demonstrated its reliability, accuracy, and consistency for pharmacokinetic studies.[1][8]

Validation Parameter Results
Linearity The calibration curve was linear over the concentration range of 0.005-1.0 ng/mL with a correlation coefficient (r²) of 0.9998.[1][3]
Precision The within-run and between-run precision tests showed coefficient of variation values of no more than 10.2%.[1][3]
Accuracy The method is described as highly sensitive and accurate.[1]
Recovery The average recovery of procaterol from human plasma samples exceeded 86%.[1][3]
Stability Procaterol in human plasma was found to be stable under various conditions, including three freeze-thaw cycles and short-term (4 hours) and long-term (24 hours) storage after thawing.[1]

Visualizing the Workflow and Signaling Pathway

To better understand the experimental process and the mechanism of action of procaterol, the following diagrams have been generated.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Human Plasma Sample add_is Add Internal Standard (Betaxolol) & K2PO4 plasma->add_is vortex1 Vortex add_is->vortex1 add_solvent Add 2-Propanol vortex1->add_solvent vortex2 Vortex add_solvent->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc_separation LC Separation (Lichrospher® Silica) reconstitute->lc_separation ms_detection MS/MS Detection (ESI+) lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition

LC-MS/MS Experimental Workflow

signaling_pathway procaterol Procaterol beta2_receptor β2-Adrenergic Receptor (GPCR) procaterol->beta2_receptor Binds to g_protein Gs Protein beta2_receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Stimulates atp ATP adenylyl_cyclase->atp camp cAMP atp->camp Converts to pka Protein Kinase A (PKA) camp->pka Activates phosphorylation Phosphorylation of Downstream Targets pka->phosphorylation Catalyzes relaxation Smooth Muscle Relaxation (Bronchodilation) phosphorylation->relaxation Leads to

Procaterol Signaling Pathway

References

A Comparative Analysis of ELISA and HPLC for the Quantification of Procaterol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of active pharmaceutical ingredients (APIs) is a cornerstone of successful research and development. Procaterol (B1663013) hydrochloride, a potent β2-adrenergic receptor agonist, requires accurate measurement in various matrices for pharmacokinetic studies, quality control, and formulation development. This guide provides an in-depth comparative analysis of two widely used analytical techniques for the quantification of Procaterol hydrochloride: Enzyme-Linked Immunosorbent Assay (ELISA) and High-Performance Liquid Chromatography (HPLC).

This objective comparison, supported by experimental data, will delve into the principles, methodologies, and performance characteristics of each technique, enabling you to make an informed decision on the most suitable method for your specific analytical needs.

Principle of the Methods

ELISA is a plate-based immunoassay technique that utilizes the specific binding between an antibody and its antigen. For small molecules like this compound, a competitive ELISA format is typically employed. In this setup, a known amount of enzyme-labeled Procaterol competes with the Procaterol in the sample for a limited number of binding sites on a specific antibody coated onto a microplate. The resulting signal is inversely proportional to the concentration of this compound in the sample.

HPLC is a powerful chromatographic technique used to separate, identify, and quantify components in a mixture. In the context of this compound analysis, a sample is injected into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and based on the differential partitioning of this compound between the two phases, it is separated from other components and detected by a suitable detector, such as a UV or mass spectrometer (MS) detector. The signal intensity is directly proportional to the concentration of the analyte.

Performance Characteristics: A Head-to-Head Comparison

The choice between ELISA and HPLC for this compound quantification hinges on a variety of factors, including sensitivity, specificity, throughput, and cost. The following table summarizes the key performance characteristics of each method, with quantitative data derived from published literature and validation reports.

ParameterCompetitive ELISA (Typical)HPLC (LC-MS/MS)
Principle Antigen-antibody bindingChromatographic separation
Linearity Range Typically narrower range0.005 - 1.0 ng/mL[1]
Limit of Detection (LOD) Dependent on antibody affinity0.001 ng/mL[1]
Limit of Quantification (LOQ) Dependent on antibody affinity0.005 ng/mL[1]
Precision (%CV) Intra-assay: <10%, Inter-assay: <15% (general expectation)[2]Within-run: 4.0% - 10.2%, Between-run: 1.9% - 8.7%[1]
Accuracy (Recovery) Dependent on matrix effects and antibody specificity86.15% - 109.34%[1]
Specificity High, but potential for cross-reactivity with structurally similar moleculesVery high, especially with MS detection, which provides mass-to-charge ratio information
Sample Volume ~50 µL[2]10 - 100 µL[2]
Experimental Time per Sample < 2 minutes (for 90 samples/plate)[2]20 - 45 minutes[2]
Equipment Cost Moderate[2]High[2]
Cost per Sample Low to moderateHigh
Throughput HighLow to moderate

Experimental Protocols

Competitive ELISA for this compound

This protocol is based on the general principles of a competitive ELISA for the detection of small molecules.[2]

Materials:

  • Microtiter plate coated with anti-Procaterol antibody

  • This compound standards

  • Samples containing this compound

  • Enzyme-conjugated this compound (tracer)

  • Wash Buffer (e.g., PBS with 0.05% Tween 20)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Standard and Sample Preparation: Prepare a series of this compound standards of known concentrations. Dilute samples as necessary to fall within the assay's linear range.

  • Competitive Binding: Add a defined volume of standards or samples to the antibody-coated microplate wells.

  • Tracer Addition: Immediately add a fixed amount of enzyme-conjugated this compound to each well.

  • Incubation: Incubate the plate for a specified time (e.g., 1-2 hours) at a controlled temperature (e.g., 37°C) to allow for competitive binding.

  • Washing: Aspirate the contents of the wells and wash the plate multiple times with Wash Buffer to remove unbound reagents.

  • Substrate Addition: Add the Substrate Solution to each well.

  • Incubation: Incubate the plate in the dark for a specified time (e.g., 15-30 minutes) to allow for color development.

  • Stopping the Reaction: Add Stop Solution to each well to terminate the enzymatic reaction.

  • Measurement: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: Construct a standard curve by plotting the absorbance values against the corresponding standard concentrations. Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve. The signal intensity is inversely proportional to the concentration of procaterol in the sample.[2]

HPLC Method for this compound

This protocol is adapted from a validated LC-MS/MS method for the determination of Procaterol in human plasma.[1]

Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS)

  • Lichrospher® Silica column

  • Mobile Phase: 10 mM ammonium (B1175870) acetate (B1210297) aqueous solution/acetonitrile (30/70, v/v)[1]

  • This compound reference standard

  • Internal standard (e.g., Betaxolol)

  • Solvents for sample preparation (e.g., 2-propanol, formic acid, acetonitrile)

Procedure:

  • Standard and Sample Preparation:

    • Prepare stock and working solutions of this compound and the internal standard.

    • For plasma samples, perform a liquid-liquid extraction. Mix 0.5 mL of plasma with the internal standard and 1 M K₂PO₄ solution. Extract with 5.0 mL of 2-propanol.[1]

    • Centrifuge the mixture and transfer the supernatant. Add 3% formic acid.[1]

  • Chromatographic Conditions:

    • Set the flow rate of the mobile phase to 1.0 mL/min.[1]

    • Maintain the column at a constant temperature.

  • Mass Spectrometric Detection:

    • Use an electrospray ionization (ESI+) source.

    • Set the source block temperature to 90°C and the desolvation temperature to 500°C.[1]

    • Monitor the specific mass transitions for Procaterol (e.g., 290.99 > 273.64) and the internal standard (e.g., Betaxolol: 308.33 > 116.31).[1]

  • Injection and Analysis:

    • Inject a defined volume (e.g., 15 µL) of the prepared standard or sample into the HPLC system.[1]

    • Acquire the chromatograms and integrate the peak areas for Procaterol and the internal standard.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of Procaterol to the internal standard against the concentration of the standards.

    • Determine the concentration of this compound in the samples from the calibration curve.

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for both the competitive ELISA and the HPLC-MS/MS methods.

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_standards Prepare Standards add_to_plate Add Standards/Samples to Antibody-Coated Plate prep_standards->add_to_plate prep_samples Prepare Samples prep_samples->add_to_plate add_tracer Add Enzyme-Conjugated Procaterol (Tracer) add_to_plate->add_tracer incubation1 Incubate (Competitive Binding) add_tracer->incubation1 wash1 Wash Plate incubation1->wash1 add_substrate Add Substrate wash1->add_substrate incubation2 Incubate (Color Development) add_substrate->incubation2 add_stop Add Stop Solution incubation2->add_stop read_plate Read Absorbance add_stop->read_plate generate_curve Generate Standard Curve read_plate->generate_curve calculate_conc Calculate Sample Concentration generate_curve->calculate_conc

Caption: Workflow of the Competitive ELISA for this compound Quantification.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep_standards Prepare Standards & Internal Standard generate_curve Generate Calibration Curve prep_standards->generate_curve sample_extraction Liquid-Liquid Extraction of Samples hplc_injection Inject into HPLC System sample_extraction->hplc_injection chrom_separation Chromatographic Separation hplc_injection->chrom_separation ms_detection Mass Spectrometric Detection chrom_separation->ms_detection peak_integration Integrate Peak Areas ms_detection->peak_integration peak_integration->generate_curve calculate_conc Calculate Sample Concentration generate_curve->calculate_conc

Caption: Workflow of the HPLC-MS/MS Method for this compound Quantification.

Conclusion: Selecting the Right Tool for the Job

Both ELISA and HPLC are robust methods for the quantification of this compound, each with its distinct advantages and limitations.

ELISA stands out for its high throughput, lower cost per sample, and relatively simple procedure, making it an excellent choice for screening a large number of samples, for instance, in early-stage pharmacokinetic studies or for rapid quality control checks.[2] However, its specificity can be a concern, and it may be more susceptible to matrix effects. The development and validation of a specific antibody are also critical prerequisites.

HPLC, particularly when coupled with mass spectrometry (LC-MS/MS), offers unparalleled specificity, sensitivity, and accuracy. [1] It is the gold standard for regulatory submissions and for studies requiring precise and reliable quantitative data, such as pivotal bioequivalence studies or in-depth metabolic profiling. The trade-offs are the higher equipment and operational costs, lower throughput, and more complex sample preparation and data analysis.

Ultimately, the decision to use ELISA or HPLC for this compound quantification should be guided by the specific requirements of the study. For high-throughput screening and cost-sensitive applications, ELISA is a viable option. For definitive quantification, high specificity, and regulatory compliance, HPLC, especially LC-MS/MS, is the method of choice.

References

A Comparative Analysis of Procaterol Hydrochloride and Salbutamol for the Treatment of Asthma

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of two prominent short-acting beta-2 adrenergic agonists, Procaterol (B1663013) hydrochloride and Salbutamol (B1663637), used in the management of asthma. This document synthesizes data from various clinical studies to evaluate their efficacy, safety, and pharmacological profiles, supported by experimental data and methodological insights.

Procaterol and Salbutamol are both effective bronchodilators that play a crucial role as relievers in asthma management.[1][2] While both drugs share a common mechanism of action through the stimulation of beta-2 adrenergic receptors, leading to bronchial smooth muscle relaxation, studies suggest potential differences in their potency, duration of action, and side-effect profiles. This guide aims to provide an objective comparison to inform further research and clinical development.

Efficacy in Asthmatic Patients

The bronchodilatory effects of Procaterol and Salbutamol have been extensively studied across various formulations, including oral, inhaled, and nebulized forms.

Oral Administration

A double-dummy crossover study involving 20 asthmatic patients compared the efficacy of oral Procaterol (0.1 mg twice daily) and Salbutamol (4 mg three times a day).[3] The results, based on Peak Expiratory Flow (PEF) values, indicated that both drugs had a significant bronchodilating effect compared to placebo (p < 0.01).[3] In this study, Procaterol was found to be slightly superior to Salbutamol.[3] Another study with 24 asthmatic patients comparing single oral doses of Procaterol (0.05 mg and 0.1 mg) and Salbutamol (4 mg) found a similar duration and magnitude of bronchodilator effect across all three treatments.[4][5]

Inhaled Administration

In a 12-week double-blind, randomized, parallel study with 333 outpatients, Procaterol aerosol (10 µ g/inhalation ) was compared to Salbutamol aerosol (100 µ g/inhalation ), administered as two inhalations three or four times daily.[6] Both treatments were highly effective in improving pulmonary function and controlling asthma symptoms.[6] However, Procaterol demonstrated a longer duration of action, with a clinically significant improvement in mean Forced Expiratory Volume in 1 second (FEV1) maintained for four to seven hours, compared to three to six hours for Salbutamol.[6] Consequently, a significantly higher percentage of patients on Procaterol (59%) were controlled on a three-times-daily dosage regimen compared to those on Salbutamol (48%, P < 0.05).[6] A separate study comparing single inhaled doses of Procaterol (0.02 mg) and Salbutamol (0.2 mg) in 15 asthmatic patients also suggested that Procaterol was a potent bronchodilator with a longer activity time, although the difference in potency was not statistically significant.[7]

Nebulized Administration

A randomized, double-blind, parallel group study involving 140 patients with moderate acute asthma compared nebulized Procaterol and Salbutamol.[1][2] Both treatments showed similar efficacy in improving the percentage of predicted Peak Expiratory Flow Rate (PEFR) and decreasing asthma scores, with significant improvements observed in both groups (p < 0.001).[1][2] The study concluded that in moderate acute asthma, both nebulized Procaterol and Salbutamol are equally effective and well-tolerated.[1][2]

Data Summary

Parameter Procaterol Hydrochloride Salbutamol Study Details Reference
Oral Efficacy (PEF) Slightly superior to SalbutamolSignificant bronchodilating effect20 asthmatic patients, double-dummy crossover[3]
Inhaled Efficacy (FEV1 Duration) 4-7 hours3-6 hours333 outpatients, 12-week, double-blind, randomized, parallel[6]
Inhaled Dosage Regimen 59% of patients controlled on t.i.d.48% of patients controlled on t.i.d.333 outpatients, 12-week, double-blind, randomized, parallel[6]
Nebulized Efficacy (% Predicted PEFR) Similar to SalbutamolSimilar to Procaterol140 patients with moderate acute asthma, randomized, double-blind, parallel[1][2]

Safety and Tolerability

The safety profiles of Procaterol and Salbutamol are comparable, with adverse effects being a predictable extension of their pharmacology as beta-2 adrenergic agonists.

In the oral administration study, there was significantly more tremor reported during the Procaterol treatment period compared to the placebo period (p < 0.01).[3] Both Procaterol and Salbutamol produced more palpitations than the placebo (p < 0.05).[3]

For the inhaled route, adverse experiences were reported in 15% of Procaterol-treated patients and 17% of Salbutamol-treated patients, with headache and tremor being the most frequent.[6] There were no significant differences in the frequencies of these adverse effects between the two groups.[6] Another study on inhaled administration noted that increases in heart rate and systolic blood pressure were slightly higher after Procaterol.[8]

The study on nebulized administration found that both treatments were well-tolerated, with palpitation and sinus tachycardia occurring at a low incidence.[1][2]

Adverse Effect This compound Salbutamol Study Details Reference
Tremor (Oral) Significantly more than placebo (p < 0.01)Not specified vs. placebo20 asthmatic patients, double-dummy crossover[3]
Palpitations (Oral) More than placebo (p < 0.05)More than placebo (p < 0.05)20 asthmatic patients, double-dummy crossover[3]
Adverse Events (Inhaled) 15% of patients17% of patients333 outpatients, 12-week, double-blind, randomized, parallel[6]
Palpitations & Sinus Tachycardia (Nebulized) Low incidenceLow incidence140 patients with moderate acute asthma, randomized, double-blind, parallel[1][2]

Experimental Protocols

Double-Dummy Crossover Study (Oral Administration)
  • Objective: To compare the efficacy of oral Procaterol and Salbutamol in asthmatic patients.[3]

  • Study Design: A double-dummy, crossover study with four consecutive 4-day treatment periods, including two placebo periods.[3]

  • Participants: 20 asthmatic patients.[3]

  • Intervention: Procaterol (0.1 mg orally, twice daily) and Salbutamol (4 mg orally, three times a day).[3]

  • Primary Outcome: Peak Expiratory Flow (PEF) values measured four times a day.[3]

  • Secondary Outcomes: Symptom scores, including tremor and palpitations.[3]

Double-Blind, Randomized, Parallel Study (Inhaled Administration)
  • Objective: To compare the efficacy and safety of Procaterol and Salbutamol aerosol in outpatients with reversible bronchial airway obstruction.[6]

  • Study Design: A 12-week, double-blind, randomized, parallel study.[6]

  • Participants: 333 outpatients.[6]

  • Intervention: Procaterol aerosol (10 µ g/inhalation ) or Salbutamol aerosol (100 µ g/inhalation ), two inhalations three or four times daily.[6]

  • Primary Outcome: Pulmonary Function Tests (PFTs), including FEV1, performed at baseline and at weeks 2, 4, 8, and 12.[6]

  • Secondary Outcomes: Daily diary of asthma symptom scores and incidence of adverse experiences.[6]

Randomized, Double-Blind, Parallel Group Study (Nebulized Administration)
  • Objective: To compare the efficacy of nebulized Procaterol versus nebulized Salbutamol for the treatment of moderate acute asthma.[1][2]

  • Study Design: A randomized, double-blind, parallel group study.[1][2][9]

  • Participants: 140 patients with moderate acute asthma.[1][2]

  • Intervention: Three doses of either nebulized Procaterol or Salbutamol administered every 20 minutes.[9]

  • Primary Efficacy Variable: Improvement in predicted peak expiratory flow rate (PEFR).[2]

  • Secondary Efficacy Variable: Improvement in asthma score and the incidence and severity of adverse events.[2]

Visualizing the Mechanism and Workflow

To further elucidate the pharmacological action and the structure of the comparative clinical trials, the following diagrams are provided.

G cluster_drug Beta-2 Adrenergic Agonist cluster_cell Bronchial Smooth Muscle Cell Procaterol / Salbutamol Procaterol / Salbutamol Beta-2 Adrenergic Receptor Beta-2 Adrenergic Receptor Procaterol / Salbutamol->Beta-2 Adrenergic Receptor Binds to G-protein G-protein Beta-2 Adrenergic Receptor->G-protein Activates Adenylate Cyclase Adenylate Cyclase G-protein->Adenylate Cyclase Activates cAMP cAMP Adenylate Cyclase->cAMP Converts ATP to ATP ATP Protein Kinase A (PKA) Protein Kinase A (PKA) cAMP->Protein Kinase A (PKA) Activates Myosin Light Chain Kinase (MLCK) Myosin Light Chain Kinase (MLCK) Protein Kinase A (PKA)->Myosin Light Chain Kinase (MLCK) Inhibits Bronchodilation Bronchodilation Myosin Light Chain Kinase (MLCK)->Bronchodilation Leads to G Patient Recruitment Patient Recruitment Informed Consent & Screening Informed Consent & Screening Patient Recruitment->Informed Consent & Screening Randomization Randomization Informed Consent & Screening->Randomization Procaterol Group Procaterol Group Randomization->Procaterol Group Group A Salbutamol Group Salbutamol Group Randomization->Salbutamol Group Group B Treatment Period Treatment Period Procaterol Group->Treatment Period Salbutamol Group->Treatment Period Data Collection Data Collection Treatment Period->Data Collection Efficacy Assessment (FEV1, PEF) Efficacy Assessment (FEV1, PEF) Data Collection->Efficacy Assessment (FEV1, PEF) Safety Assessment (Adverse Events) Safety Assessment (Adverse Events) Data Collection->Safety Assessment (Adverse Events) Statistical Analysis Statistical Analysis Efficacy Assessment (FEV1, PEF)->Statistical Analysis Safety Assessment (Adverse Events)->Statistical Analysis Results & Conclusion Results & Conclusion Statistical Analysis->Results & Conclusion

References

A Comparative Guide to the Bronchodilator Effects of Procaterol and Formoterol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bronchodilator effects of two prominent beta-2 adrenergic agonists, Procaterol and Formoterol. The information presented is based on available experimental data to assist researchers and professionals in drug development in their understanding of the pharmacological profiles of these compounds.

Executive Summary

Procaterol and Formoterol are both potent bronchodilators that act by stimulating beta-2 adrenergic receptors in the smooth muscle of the airways, leading to muscle relaxation and improved airflow. While both are effective, they exhibit key differences in their pharmacokinetic and pharmacodynamic profiles. Formoterol is characterized by its rapid onset and long duration of action, making it suitable for both maintenance and rescue therapy in conditions like asthma and COPD. Procaterol also demonstrates a relatively rapid onset and has a shorter to intermediate duration of action. This guide delves into the specifics of their onset of action, peak effects, duration, receptor binding affinity, potency, and selectivity, supported by experimental data and detailed methodologies.

Data Presentation: Quantitative Comparison of Procaterol and Formoterol

The following table summarizes the key quantitative parameters of Procaterol and Formoterol based on clinical and preclinical studies.

ParameterProcaterolFormoterolReferences
Onset of Action Evident at 30 minutesWithin 5 minutes[1]
Time to Peak Effect (Tmax) Approximately 2 hoursApproximately 2-3 hours[2]
Duration of Action 6 - 8 hoursUp to 12 hours[2][3]
Receptor Binding Affinity (pKi for β2) ~8.1~8.2[4]
Potency (pEC50) Data not directly comparable from a single studyData not directly comparable from a single study
Selectivity (β2 vs β1) HighHigh[5][6]

Note: pKi is the negative logarithm of the inhibitory constant (Ki), with a higher value indicating greater binding affinity. pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

Mechanism of Action: The β2-Adrenergic Signaling Pathway

Both Procaterol and Formoterol exert their bronchodilator effects by acting as agonists at the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). The binding of either agonist to the receptor initiates a signaling cascade that leads to the relaxation of airway smooth muscle.

G_protein_signaling β2-Adrenergic Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist (Procaterol or Formoterol) Agonist (Procaterol or Formoterol) β2-Adrenergic Receptor β2-Adrenergic Receptor Agonist (Procaterol or Formoterol)->β2-Adrenergic Receptor Binds to G-Protein (Gs) G-Protein (Gs) β2-Adrenergic Receptor->G-Protein (Gs) Activates Adenylyl Cyclase Adenylyl Cyclase G-Protein (Gs)->Adenylyl Cyclase Activates cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP to ATP ATP Protein Kinase A (PKA) Protein Kinase A (PKA) cAMP->Protein Kinase A (PKA) Activates Myosin Light Chain Kinase (MLCK) Myosin Light Chain Kinase (MLCK) Protein Kinase A (PKA)->Myosin Light Chain Kinase (MLCK) Inhibits Bronchodilation Bronchodilation Myosin Light Chain Kinase (MLCK)->Bronchodilation Leads to

β2-Adrenergic Receptor Signaling Pathway

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key experiments used to evaluate and compare the bronchodilator effects of Procaterol and Formoterol.

Clinical Trial Protocol: Double-Blind, Crossover Study

This protocol outlines a typical clinical trial designed to compare the bronchodilator efficacy and duration of action of inhaled Procaterol and Formoterol in patients with stable asthma.

clinical_trial_workflow Clinical Trial Workflow: Procaterol vs. Formoterol Patient Recruitment Patient Recruitment Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Patient Recruitment->Inclusion/Exclusion Criteria Informed Consent Informed Consent Inclusion/Exclusion Criteria->Informed Consent Randomization Randomization Informed Consent->Randomization Treatment Period 1 Treatment Period 1 Randomization->Treatment Period 1 Group A: Procaterol Group B: Formoterol FEV1 Measurement FEV1 Measurement Treatment Period 1->FEV1 Measurement Baseline, 5, 15, 30 min, 1, 2, 4, 6, 8, 12 hr Washout Period Washout Period Treatment Period 2 Treatment Period 2 Washout Period->Treatment Period 2 Crossover: Group A: Formoterol Group B: Procaterol Treatment Period 2->FEV1 Measurement FEV1 Measurement->Washout Period Data Analysis Data Analysis FEV1 Measurement->Data Analysis Compare FEV1 changes

Workflow for a double-blind, crossover clinical trial.

Methodology:

  • Patient Selection: Recruit adult patients with a diagnosis of stable, mild-to-moderate asthma. Key inclusion criteria include a forced expiratory volume in one second (FEV1) between 60% and 80% of the predicted value and a demonstrated reversibility of FEV1 of at least 15% after inhalation of a short-acting beta-2 agonist.

  • Study Design: A randomized, double-blind, placebo-controlled, crossover design is employed. Each patient will attend the clinic on three separate occasions, separated by a washout period of at least 48 hours.

  • Treatment Administration: On each study day, patients will receive a single inhaled dose of either Procaterol, Formoterol, or a placebo in a randomized order. The administration will be double-blinded, meaning neither the patient nor the investigator will know which treatment is being administered.

  • Spirometry Measurements: FEV1 will be measured at baseline (before drug administration) and at 5, 15, and 30 minutes, and then hourly for up to 12 hours post-administration. All spirometry tests must adhere to the American Thoracic Society/European Respiratory Society (ATS/ERS) guidelines for acceptability and reproducibility.

  • Data Analysis: The primary endpoint will be the change in FEV1 from baseline at each time point. The onset of action, time to peak effect, and duration of action will be determined for each treatment. Statistical analysis will be performed to compare the bronchodilator responses between the active treatments and placebo.

In Vitro Bronchodilator Effect: Isolated Tracheal Strip Assay

This in vitro assay assesses the direct relaxant effect of Procaterol and Formoterol on airway smooth muscle.

organ_bath_workflow In Vitro Organ Bath Workflow Trachea Isolation Trachea Isolation Tracheal Ring Preparation Tracheal Ring Preparation Trachea Isolation->Tracheal Ring Preparation Mounting in Organ Bath Mounting in Organ Bath Tracheal Ring Preparation->Mounting in Organ Bath Equilibration Equilibration Mounting in Organ Bath->Equilibration Contraction Induction Contraction Induction Equilibration->Contraction Induction e.g., Histamine (B1213489) or Methacholine (B1211447) Cumulative Drug Addition Cumulative Drug Addition Contraction Induction->Cumulative Drug Addition Procaterol or Formoterol Tension Measurement Tension Measurement Cumulative Drug Addition->Tension Measurement Data Analysis Data Analysis Tension Measurement->Data Analysis Generate dose-response curve Calculate EC50

Workflow for an in vitro isolated tracheal strip assay.

Methodology:

  • Tissue Preparation: A trachea is isolated from a guinea pig and placed in Krebs-Henseleit solution. The trachea is then cut into rings, approximately 2-3 mm in width.

  • Mounting: Each tracheal ring is suspended between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2. One hook is fixed, and the other is connected to an isometric force transducer to record changes in muscle tension.

  • Equilibration: The tracheal rings are allowed to equilibrate for at least 60 minutes under a resting tension of 1 gram.

  • Contraction: The smooth muscle is contracted by adding a submaximal concentration of a contractile agent such as histamine or methacholine to the organ bath.

  • Drug Administration: Once a stable contraction is achieved, cumulative concentrations of either Procaterol or Formoterol are added to the organ bath.

  • Data Acquisition and Analysis: The relaxation of the tracheal smooth muscle is recorded as a percentage of the pre-contracted tension. A dose-response curve is constructed, and the EC50 (the concentration of the drug that produces 50% of the maximal relaxation) is calculated to determine the potency of each compound.

Receptor Binding Affinity: Radioligand Binding Assay

This assay determines the binding affinity of Procaterol and Formoterol for the β2-adrenergic receptor.

binding_assay_workflow Radioligand Binding Assay Workflow Membrane Preparation Membrane Preparation Incubation Incubation Membrane Preparation->Incubation With radioligand and competitor Filtration Filtration Incubation->Filtration Separate bound and free radioligand Radioactivity Measurement Radioactivity Measurement Filtration->Radioactivity Measurement Data Analysis Data Analysis Radioactivity Measurement->Data Analysis Determine IC50 and Ki

Workflow for a radioligand binding assay.

Methodology:

  • Membrane Preparation: Cell membranes expressing the human β2-adrenergic receptor are prepared from a suitable cell line (e.g., HEK293 or CHO cells).

  • Binding Reaction: The membranes are incubated with a fixed concentration of a radiolabeled β2-adrenergic receptor antagonist (e.g., [3H]-dihydroalprenolol) and varying concentrations of the unlabeled competitor drug (Procaterol or Formoterol).

  • Incubation: The reaction mixture is incubated at a specific temperature for a set period to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filter is then washed to remove any unbound radioligand.

  • Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The concentration of the unlabeled drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Logical Comparison of Pharmacological Profiles

The pharmacological profiles of Procaterol and Formoterol can be logically compared based on their key characteristics, which in turn dictate their clinical applications.

logical_comparison Logical Comparison of Procaterol and Formoterol Pharmacological Profile Pharmacological Profile Procaterol Procaterol Pharmacological Profile->Procaterol Formoterol Formoterol Pharmacological Profile->Formoterol Onset of Action Onset of Action Procaterol->Onset of Action Relatively Rapid Duration of Action Duration of Action Procaterol->Duration of Action Intermediate Clinical Application Clinical Application Procaterol->Clinical Application Rescue and short-term maintenance Formoterol->Onset of Action Rapid Formoterol->Duration of Action Long Formoterol->Clinical Application Maintenance and rescue therapy

Logical relationship between pharmacological profiles and clinical use.

References

A Head-to-Head Comparison of Procaterol and Salbutamol for Acute Asthma Treatment

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of two prominent β2-adrenergic receptor agonists, summarizing key performance data and experimental methodologies for researchers and drug development professionals.

In the management of acute asthma exacerbations, the rapid reversal of bronchoconstriction is paramount. Both procaterol (B1663013) and salbutamol (B1663637), selective β2-adrenergic receptor agonists, are widely utilized for this purpose. This guide provides a detailed comparison of their clinical efficacy, safety profiles, and underlying pharmacological mechanisms, supported by data from comparative studies.

Performance Data: A Quantitative Comparison

The following tables summarize the key performance indicators for procaterol and salbutamol in the context of acute asthma treatment, based on available clinical trial data.

Table 1: Efficacy Comparison

ParameterProcaterolSalbutamolSource(s)
Peak Expiratory Flow Rate (PEFR) Improvement Significant improvement from baseline (p < 0.001)Significant improvement from baseline (p < 0.001)[1][2]
Comparative PEFR Improvement Slightly superior to salbutamol in some studies, though not always statistically significant.[3][4][5] One study showed a significant difference in the percent of theoretic PF increase at 15, 30, and 60 minutes in the procaterol group (P < 0.05).Effective in improving PEFR, with some studies showing similar efficacy to procaterol.[1][2][2]
Onset of Action Rapid onset of action.Rapid onset of action, with a median time to 85% FEV1 recovery of 2.15 minutes reported in one source.[6]
Duration of Action Clinically significant improvement in mean FEV1 maintained for four to seven hours.[7] Some studies suggest a longer duration of action compared to salbutamol.[5][7]Clinically significant improvement in mean FEV1 maintained for three to six hours.[7]

Table 2: Safety and Adverse Effects

Adverse EffectProcaterolSalbutamolSource(s)
Palpitations Reported, with low incidence.Reported, with low incidence.[1][2][3]
Sinus Tachycardia Reported, with low incidence.Reported, with low incidence.[1][2]
Tremor Reported more frequently than with placebo (p < 0.01).[3] One study reported it as one of the most frequent adverse events.Reported, with one study noting it as one of the most frequent adverse events.[3][7]
Headache Reported as one of the most frequent adverse events.Reported as one of the most frequent adverse events.[7]
Overall Incidence of Adverse Events Reported in 15% of patients in one study.Reported in 17% of patients in one study.[7]

Experimental Protocols

The methodologies employed in clinical trials comparing procaterol and salbutamol are crucial for interpreting the resulting data. A typical experimental design is a randomized, double-blind, parallel-group study.

A Representative Experimental Workflow:

  • Patient Recruitment: Patients presenting with moderate acute asthma, as defined by established guidelines (e.g., GINA), are recruited.[1][2] Inclusion criteria often include age limits (e.g., 15-60 years) and the ability to perform spirometry.[8] Exclusion criteria typically include pregnancy, smoking, and significant comorbidities like heart disease.[8]

  • Informed Consent: Written informed consent is obtained from all participants.[8]

  • Baseline Assessment: Baseline measurements of Peak Expiratory Flow Rate (PEFR), vital signs, and an asthma score are recorded.[1][9]

  • Randomization: Patients are randomly assigned to receive either nebulized procaterol or nebulized salbutamol.[1][9] The randomization is often done using block randomization to ensure balanced groups.[9]

  • Drug Administration: The assigned bronchodilator is administered via a nebulizer. A common regimen involves three doses administered at 20-minute intervals.[1][9] To maintain blinding, the drugs are prepared to be identical in appearance.

  • Monitoring and Outcome Assessment: PEFR, vital signs, and asthma scores are measured at regular intervals (e.g., 20, 40, 60, and 120 minutes) after the initial dose.[9] Adverse events are monitored and recorded throughout the study period.[9]

  • Final Assessments: At the end of the observation period (e.g., 120 minutes), final measurements are taken. In some studies, blood gas analysis and electrocardiograms (ECG) are repeated.[9]

  • Data Analysis: The primary outcome is typically the change in PEFR from baseline.[1][9] Statistical analyses are performed to compare the efficacy and safety between the two treatment groups.

G cluster_protocol Experimental Workflow: Procaterol vs. Salbutamol Trial start Patient Recruitment (Moderate Acute Asthma) consent Informed Consent start->consent baseline Baseline Assessment (PEFR, Vitals, Asthma Score) consent->baseline randomization Randomization baseline->randomization procaterol_arm Procaterol Administration (Nebulized) randomization->procaterol_arm Group A salbutamol_arm Salbutamol Administration (Nebulized) randomization->salbutamol_arm Group B monitoring Continuous Monitoring (PEFR, Vitals, Adverse Events at 20, 40, 60, 120 min) procaterol_arm->monitoring salbutamol_arm->monitoring final_assessment Final Assessment (PEFR, Vitals, ECG, Blood Gas) monitoring->final_assessment analysis Data Analysis (Efficacy & Safety Comparison) final_assessment->analysis

Caption: A typical experimental workflow for a randomized controlled trial comparing procaterol and salbutamol.

Mechanism of Action: The β2-Adrenergic Signaling Pathway

Both procaterol and salbutamol exert their bronchodilatory effects by acting as agonists at the β2-adrenergic receptors, which are abundant in the smooth muscle cells of the airways.[10] Activation of these G-protein coupled receptors initiates a signaling cascade that leads to smooth muscle relaxation.

The signaling pathway can be summarized as follows:

  • Agonist Binding: Procaterol or salbutamol binds to the β2-adrenergic receptor on the surface of airway smooth muscle cells.[10]

  • G-Protein Activation: This binding activates the associated stimulatory G-protein (Gs).[10]

  • Adenylyl Cyclase Activation: The activated Gs protein stimulates the enzyme adenylyl cyclase.[10]

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[10]

  • Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).

  • Phosphorylation and Muscle Relaxation: PKA phosphorylates various intracellular proteins, which results in a decrease in intracellular calcium concentrations and the relaxation of airway smooth muscle, leading to bronchodilation.[10]

G cluster_pathway β2-Adrenergic Receptor Signaling Pathway agonist Procaterol / Salbutamol (β2-Agonist) receptor β2-Adrenergic Receptor agonist->receptor g_protein Gs Protein Activation receptor->g_protein adenylyl_cyclase Adenylyl Cyclase Activation g_protein->adenylyl_cyclase atp_to_camp ATP → cAMP adenylyl_cyclase->atp_to_camp pka Protein Kinase A (PKA) Activation atp_to_camp->pka phosphorylation Phosphorylation of Intracellular Proteins pka->phosphorylation relaxation Airway Smooth Muscle Relaxation (Bronchodilation) phosphorylation->relaxation

Caption: The signaling cascade initiated by β2-adrenergic receptor agonists leading to bronchodilation.

Conclusion

Both procaterol and salbutamol are effective bronchodilators for the treatment of acute asthma, demonstrating significant improvements in lung function.[1][2] While some evidence suggests that procaterol may have a slightly longer duration of action and, in some instances, a more pronounced initial effect on PEFR, both drugs exhibit similar efficacy and are generally well-tolerated.[1][2][5][7] The choice between these two agents may be guided by factors such as availability, cost, and individual patient response. Further head-to-head trials with standardized methodologies and larger patient populations would be beneficial to delineate more subtle differences in their clinical profiles.

References

A Comparative Guide to the Bioequivalence of a New Procaterol Hydrochloride Dry Powder Inhaler

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the bioequivalence of a new generic inhaled product with a reference product is a critical step in the regulatory approval process. This guide provides an objective comparison of a new Procaterol (B1663013) hydrochloride dry powder inhaler (DPI) with an approved DPI, supported by experimental data from a phase 3 clinical trial.[1][2] Procaterol hydrochloride is a β2-adrenergic receptor agonist that induces potent bronchodilation and is widely used in the management of bronchial asthma and chronic obstructive pulmonary disease (COPD).[1][2]

Comparative Bioequivalence Data

The following tables summarize the key pharmacodynamic endpoints from a randomized, double-blind, double-dummy, crossover comparison study evaluating the bioequivalence of a new this compound DPI against an approved DPI in patients with asthma.[1][2] The primary efficacy variables were the area under the curve of the forced expiratory volume in one second (FEV1) over the 480-minute measurement period (AUC (FEV1)/h) and the maximum FEV1.[1][2] Equivalence was determined by whether the 90% confidence intervals (CIs) for the difference between the two inhalers fell within the acceptance criteria of -0.15 to 0.15 L.[1][2]

Pharmacodynamic ParameterNew Procaterol DPIApproved Procaterol DPIDifference (New - Approved)90% Confidence IntervalBioequivalence Outcome
Mean AUC (FEV1)/h (L) --0.0410.004 to 0.078Equivalent
Mean Maximum FEV1 (L) --0.033-0.008 to 0.074Equivalent

Data sourced from a phase 3, randomized, double-blind, double-dummy, crossover comparison study.[1][2]

A separate study compared a this compound DPI (Meptin DPI) with a this compound metered-dose inhaler (Meptin MDI). The results of this study also demonstrated the therapeutic equivalence of the two formulations.[3][4]

Pharmacodynamic ParameterProcaterol DPI (Meptin DPI)Procaterol MDI (Meptin MDI)Difference (DPI - MDI)90% Confidence IntervalBioequivalence Outcome
Mean AUC (FEV1)/h (L) ----0.0995 to -0.0204Equivalent
Mean Peak FEV1 (L) ----0.102 to -0.022Equivalent

Data from a randomized, double-dummy, double-blind crossover study in patients with bronchial asthma.[3][4]

Experimental Protocols

The methodology for establishing the bioequivalence of the new this compound DPI followed a rigorous, well-established clinical trial design.

Study Design

The pivotal bioequivalence study was a randomized, double-blind, double-dummy, crossover comparison.[1][2] This design is considered the gold standard for bioequivalence studies as it minimizes bias and allows for within-subject comparisons. Patients were randomly assigned to one of two treatment sequences: receiving the new DPI first followed by the approved DPI, or vice versa, with a washout period between treatments.[1][2]

Patient Population

The study enrolled patients diagnosed with bronchial asthma.[1][2] Specific inclusion and exclusion criteria were applied to ensure a homogenous study population and to minimize variability in the results.

Treatment Administration

In each treatment period, patients received a single 20 μg dose of this compound via the assigned inhaler.[1][2] The double-dummy technique was employed, meaning each patient used both a new DPI and an approved DPI, one containing the active drug and the other a placebo, to maintain blinding.[1]

Pharmacodynamic Assessments

The primary measure of efficacy was the forced expiratory volume in one second (FEV1), a key indicator of lung function.[1][2] FEV1 was measured using a spirometer at predose and at multiple time points post-dose (15, 30, 60, 90, 120, 180, 240, 360, and 480 minutes) to construct a time-response curve.[1][2] From this curve, the area under the curve (AUC (FEV1)/h) and the maximum FEV1 were calculated.[1][2]

Statistical Analysis

The bioequivalence of the two DPIs was assessed by calculating the 90% confidence intervals for the difference in the means of the AUC (FEV1)/h and maximum FEV1 between the new and approved products.[1][2] The new DPI was considered bioequivalent to the approved DPI because these confidence intervals fell within the pre-specified equivalence margin of -0.15 to 0.15 L.[1][2]

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the typical workflow of a bioequivalence study for a dry powder inhaler and the signaling pathway of Procaterol.

Bioequivalence_Study_Workflow cluster_screening Screening & Randomization cluster_period1 Treatment Period 1 cluster_period2 Treatment Period 2 (Crossover) cluster_analysis Data Analysis Patient_Screening Patient Screening (Asthma Diagnosis) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Randomization Randomization Informed_Consent->Randomization Group_A Group A: New DPI (Active) + Approved DPI (Placebo) Randomization->Group_A Group_B Group B: Approved DPI (Active) + New DPI (Placebo) Randomization->Group_B PD_Assessment_1 Pharmacodynamic Assessment (FEV1 Measurements) Group_A->PD_Assessment_1 Group_B->PD_Assessment_1 Washout Washout Period PD_Assessment_1->Washout Group_A_2 Group A: Approved DPI (Active) + New DPI (Placebo) Washout->Group_A_2 Group_B_2 Group B: New DPI (Active) + Approved DPI (Placebo) Washout->Group_B_2 PD_Assessment_2 Pharmacodynamic Assessment (FEV1 Measurements) Group_A_2->PD_Assessment_2 Group_B_2->PD_Assessment_2 Data_Collection Data Collection & Compilation PD_Assessment_2->Data_Collection Statistical_Analysis Statistical Analysis (90% CI Calculation) Data_Collection->Statistical_Analysis Bioequivalence_Conclusion Bioequivalence Conclusion Statistical_Analysis->Bioequivalence_Conclusion

Caption: Workflow of a randomized, double-dummy, crossover bioequivalence study.

Procaterol_Signaling_Pathway Procaterol This compound Beta2_Receptor β2-Adrenergic Receptor (on Bronchial Smooth Muscle) Procaterol->Beta2_Receptor Binds to G_Protein Gs Protein Activation Beta2_Receptor->G_Protein Adenylate_Cyclase Adenylate Cyclase Activation G_Protein->Adenylate_Cyclase cAMP Increased intracellular cAMP Adenylate_Cyclase->cAMP Catalyzes ATP to PKA Protein Kinase A (PKA) Activation cAMP->PKA Myosin_Chain_Kinase Inhibition of Myosin Light Chain Kinase (MLCK) PKA->Myosin_Chain_Kinase Calcium Decreased Intracellular Calcium Levels PKA->Calcium Bronchodilation Bronchial Smooth Muscle Relaxation (Bronchodilation) Myosin_Chain_Kinase->Bronchodilation Calcium->Bronchodilation

Caption: Signaling pathway of Procaterol leading to bronchodilation.

References

Cross-Validation of Analytical Methods for Procaterol Hydrochloride Impurity Profiling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the impurity profiling of Procaterol hydrochloride, a potent β2-adrenergic receptor agonist used in the treatment of respiratory diseases. Ensuring the purity of this active pharmaceutical ingredient (API) is critical for its safety and efficacy.[1] This document outlines and compares the performance of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), and Capillary Electrophoresis (CE), supported by experimental data and detailed protocols to aid in the selection and validation of the most suitable analytical method.

Introduction to Analytical Methods for Impurity Profiling

The control of impurities in pharmaceutical substances is a mandatory requirement by regulatory bodies to ensure the quality and safety of the final drug product. Impurities can originate from the synthesis process, degradation of the drug substance, or interaction with excipients.[1] A variety of analytical techniques are available for impurity profiling, with the choice depending on the specific requirements of the analysis, such as the nature of the impurities and the desired sensitivity and resolution.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for impurity profiling in the pharmaceutical industry due to its high sensitivity, specificity, and reproducibility.[1] A validated stability-indicating HPLC method can effectively separate and quantify impurities in the presence of the API and its degradation products.[1]

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) offers significant advantages in terms of speed, resolution, and sensitivity compared to conventional HPLC.[1][2][3] The use of smaller particle size columns (<2 µm) in UPLC leads to faster analysis times and improved separation efficiency.[1][2] Coupling UPLC with a mass spectrometer provides molecular weight information, which is invaluable for the identification of unknown impurities and degradation products.[1]

Capillary Electrophoresis (CE) is a high-resolution separation technique particularly well-suited for the analysis of charged molecules.[1] It offers advantages such as high efficiency, low sample and reagent consumption, and a different selectivity profile compared to HPLC, making it a valuable orthogonal technique.[1][4]

Experimental Protocols

Stability-Indicating HPLC Method

A composite stability-indicating HPLC method for the impurity profiling of this compound is presented below, based on published methods and general validation principles.[1]

Chromatographic Conditions:

ParameterCondition
Column Waters Symmetry Shield™ C18 (4.6 mm × 150 mm, 5 µm)
Mobile Phase 1.0 mmol·L⁻¹ sodium heptanesulfonate-methanol-acetic acid (81:15:4, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection Wavelength 254 nm
Injection Volume 10 µL

Forced Degradation Studies:

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[1] These studies involve subjecting the drug substance to various stress conditions to generate potential degradation products.[1]

  • Acid Hydrolysis: 1 M HCl at 60°C for 24 hours.[1]

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 8 hours.[1]

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[1]

  • Thermal Degradation: 105°C for 48 hours.[1]

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days.[1]

UPLC-MS Method

While a specific UPLC-MS method for this compound impurity profiling is not detailed in the public domain, a general approach can be derived from methods used for the analysis of the API in biological matrices.[5]

Illustrative UPLC-MS Conditions:

ParameterCondition
Column Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Optimized for separation of impurities
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 2 µL
MS Detector Quadrupole Time-of-Flight (Q-TOF)
Ionization Mode Electrospray Ionization (ESI) Positive
Capillary Electrophoresis Method

A representative CE method for the analysis of amine-containing compounds like Procaterol is outlined below.

Illustrative CE Conditions:

ParameterCondition
Capillary Fused-silica capillary (50 µm i.d., 50 cm total length)
Background Electrolyte 50 mM Phosphate buffer (pH 2.5)
Voltage 25 kV
Temperature 25°C
Injection Hydrodynamic injection (50 mbar for 5 s)
Detection UV at 214 nm

Data Presentation: Comparative Performance

The following tables summarize the performance of the different analytical methods for the impurity profiling of this compound. The data for HPLC is based on typical performance for known impurities A, B, and C, while the data for UPLC-MS and CE is illustrative of their expected performance.

Table 1: Comparison of Method Performance Characteristics

ParameterHPLCUPLC-MSCapillary Electrophoresis (CE)
Specificity Method is specific for impurities A, B, and C.[1]High specificity due to mass detection.High specificity, orthogonal to HPLC.[1]
Linearity (r²) > 0.999 for impurities A, B, and C.[1]Typically > 0.999Typically > 0.99
Accuracy (% Recovery) 95.0% - 105.0% for impurities A, B, and C.[1]Typically 90.0% - 110.0%Typically 90.0% - 110.0%
Precision (RSD) Repeatability RSD ≤ 5.0%.[1]Typically RSD < 5%Typically RSD < 5%
LOD/LOQ S/N of 3:1 for LOD and 10:1 for LOQ.[1]Lower LOD/LOQ due to higher sensitivity.Method dependent, can be less sensitive than MS.[1]
Analysis Time Longer run times.[1]Significantly faster analysis times.[1][2][3]Fast analysis times.[6]
Solvent Consumption HighLow[2][3]Very low[1]
Cost & Complexity Lower instrument cost, well-established.[1]Higher instrument cost and complexity.[1]Moderate cost, simpler instrumentation than MS.

Table 2: HPLC Method Validation Data for Known Procaterol Impurities

Validation ParameterAcceptance Criteria (ICH)Typical Performance Data (Procaterol Impurities A, B, C)
Specificity The method should resolve the API from its impurities and degradation products. Peak purity should be demonstrated.The method was found to be specific for impurities A, B, and C.[1]
Linearity (Correlation coefficient, r²) ≥ 0.99r² > 0.999 for impurities A, B, and C.[1]
Range From the Limit of Quantitation (LOQ) to 120% of the specification limit.Linearity was established within the required range.[1]
Accuracy (% Recovery) 90.0% to 110.0% recovery for impurities.Average recovery rates were between 95.0% and 105.0% for impurities A, B, and C.[1]
Precision (Repeatability, RSD) RSD ≤ 5.0% for impurities.Not explicitly stated, but expected to be within limits.[1]
Intermediate Precision (RSD) RSD ≤ 10.0% for impurities.Not explicitly stated.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.Not explicitly stated.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.Not explicitly stated.[1]
Robustness The method should remain unaffected by small, deliberate variations in method parameters.Not explicitly stated.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows and logical relationships in the cross-validation of analytical methods for this compound impurity profiling.

G cluster_0 Method Development & Validation Workflow start Define Analytical Target Profile method_dev Analytical Method Development (HPLC, UPLC-MS, CE) start->method_dev forced_deg Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) method_dev->forced_deg validation Method Validation (ICH Q2(R1)) forced_deg->validation cross_val Cross-Validation (Comparative Analysis) validation->cross_val reporting Reporting & Documentation cross_val->reporting

Caption: Workflow for Analytical Method Development and Validation.

G cluster_1 Cross-Validation Logic hplc HPLC + Robust & Widely Available - Longer Run Times comparison Comparative Performance Evaluation (Specificity, Linearity, Accuracy, Precision, LOD/LOQ) hplc->comparison uplc_ms UPLC-MS + High Throughput & Structural Info - Higher Cost & Complexity uplc_ms->comparison ce Capillary Electrophoresis + High Efficiency & Low Consumption - Lower Concentration Sensitivity ce->comparison

Caption: Logical Relationship for Cross-Validation of Methods.

Conclusion

The cross-validation of analytical methods is crucial for robust impurity profiling of this compound.

  • HPLC remains the gold standard, offering a balance of performance and accessibility.[1] It is a reliable and well-understood technique suitable for routine quality control.

  • UPLC-MS provides superior performance in terms of speed, resolution, and the ability to identify unknown impurities.[1] This makes it an ideal choice for in-depth impurity characterization and during the drug development phase where a comprehensive understanding of the impurity profile is essential.

  • Capillary Electrophoresis serves as an excellent orthogonal technique to liquid chromatography.[1] Its different separation mechanism can be invaluable for confirming the purity of the main component and for separating impurities that may co-elute in HPLC.

The selection of the most appropriate method will depend on the specific requirements of the analysis, including the stage of drug development, the need for structural elucidation of impurities, and considerations of cost and sample throughput. For comprehensive impurity profiling, a combination of these techniques, particularly the use of an orthogonal method like CE to complement the primary HPLC or UPLC-MS method, is highly recommended.

References

A Comparative Analysis of Inhaled Procaterol and Salbutamol for Bronchial Asthma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of inhaled procaterol (B1663013) and inhaled salbutamol (B1663637), two prominent short-acting beta-2 adrenergic agonists (SABAs) utilized in the management of bronchial asthma. The following sections present a detailed analysis of their comparative efficacy, safety profiles, and underlying pharmacological mechanisms, supported by data from clinical studies.

Mechanism of Action: Beta-2 Adrenergic Receptor Agonism

Both procaterol and salbutamol exert their bronchodilatory effects by acting as agonists at the beta-2 adrenergic receptors located on the smooth muscle cells of the airways. Activation of these G-protein coupled receptors initiates a signaling cascade that leads to the relaxation of bronchial smooth muscle and subsequent relief from bronchoconstriction.

The binding of the agonist to the beta-2 adrenergic receptor triggers the activation of adenylyl cyclase, which in turn catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates various intracellular targets, leading to a decrease in intracellular calcium concentrations and the inhibition of myosin light chain kinase. This cascade of events ultimately results in the relaxation of the airway smooth muscle, leading to bronchodilation.

G cluster_cell Airway Smooth Muscle Cell Agonist Procaterol / Salbutamol Receptor Beta-2 Adrenergic Receptor Agonist->Receptor Binds to G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to

Caption: Signaling pathway of beta-2 adrenergic receptor agonists.

Comparative Efficacy

Clinical studies have demonstrated that both inhaled procaterol and salbutamol are effective bronchodilators for the relief of asthma symptoms. While both drugs show a rapid onset of action, some evidence suggests that procaterol may have a longer duration of action.

Pulmonary Function Tests

The following table summarizes the comparative effects of inhaled procaterol and salbutamol on key pulmonary function parameters from various clinical trials.

ParameterProcaterolSalbutamolStudy Details
FEV1 Improvement Clinically significant improvement maintained for 4 to 7 hours.[1]Clinically significant improvement maintained for 3 to 6 hours.[1]12-week, double-blind, randomized, parallel study in 333 outpatients.[1]
PEF, FEV1, FVC Changes Greater mean changes observed, but not statistically significant compared to salbutamol.[2]Statistically similar bronchodilation to procaterol.[2]Single-dose, randomized controlled trial in 20 asthmatic patients.[2]
Bronchodilator Potency 0.02 mg dose showed more potent (though not statistically significant) effect than 0.2 mg salbutamol.[3][4]0.2 mg dose used as a reference.[3][4]Double-blind study in 15 asthmatic patients.[3]
Duration of Action Longer activity time observed compared to salbutamol.[3]Shorter duration of action compared to procaterol.[3]Double-blind study in 15 asthmatic patients.[3]

Safety and Tolerability

Both procaterol and salbutamol are generally well-tolerated. The most frequently reported adverse effects are consistent with beta-2 agonist activity and include tremor, palpitations, and headache.

Adverse EventProcaterolSalbutamolStudy Details
Overall Adverse Events Reported in 15% of patients.Reported in 17% of patients.[1]12-week, double-blind, randomized, parallel study in 333 outpatients.[1]
Tremor Most frequent adverse event, with no significant difference in frequency between groups.[1]Most frequent adverse event, with no significant difference in frequency between groups.[1]12-week, double-blind, randomized, parallel study in 333 outpatients.[1]
Headache Frequently reported, with no significant difference in frequency between groups.[1]Frequently reported, with no significant difference in frequency between groups.[1]12-week, double-blind, randomized, parallel study in 333 outpatients.[1]
Cardiovascular Effects Slightly higher increases in heart rate and systolic blood pressure.[2]Lower increases in heart rate and systolic blood pressure compared to procaterol.[2]Single-dose, randomized controlled trial in 20 asthmatic patients.[2]
Palpitations and Tachycardia Observed with low incidence in a study on moderate acute asthma.[5]Observed with low incidence in a study on moderate acute asthma.[6][5]Randomized, double-blind, parallel group study in 140 patients with moderate acute asthma.[5]

Experimental Protocols

The data presented in this guide are derived from randomized, controlled clinical trials. A general workflow for such a trial is outlined below.

G Start Patient Recruitment (Bronchial Asthma Diagnosis) Screening Inclusion/Exclusion Criteria Screening Start->Screening Baseline Baseline Measurements (FEV1, PEF, Vitals, etc.) Screening->Baseline Randomization Randomization GroupA Group A: Inhaled Procaterol Randomization->GroupA GroupB Group B: Inhaled Salbutamol Randomization->GroupB Treatment Drug Administration GroupA->Treatment GroupB->Treatment Baseline->Randomization PostTreatment Post-Treatment Measurements (Multiple Time Points) Treatment->PostTreatment DataAnalysis Data Analysis (Efficacy and Safety) PostTreatment->DataAnalysis Conclusion Conclusion DataAnalysis->Conclusion

Caption: Generalized workflow for a comparative clinical trial.
Methodology from a Representative Study[1]

  • Study Design: A 12-week, double-blind, randomized, parallel group study was conducted to compare the efficacy and safety of procaterol and salbutamol aerosols in outpatients with reversible bronchial airway obstruction.

  • Participants: 333 outpatients were enrolled in the study.

  • Intervention: Patients received either procaterol aerosol (10 micrograms/inhalation) or salbutamol aerosol (100 micrograms/inhalation), with instructions for two inhalations three to four times daily.

  • Efficacy Assessment: Pulmonary function tests (PFTs), including FEV1, were performed before and after dosing at the beginning of the study and at weeks 2, 4, 8, and 12. Patients also maintained a daily diary to record their asthma symptoms.

  • Safety Assessment: Adverse events were monitored and recorded throughout the study period.

  • Statistical Analysis: A p-value of less than 0.05 was considered statistically significant for comparing the treatment groups.

Conclusion

Both inhaled procaterol and salbutamol are effective and well-tolerated short-acting beta-2 agonists for the management of bronchial asthma. The choice between these two agents may be guided by considerations of duration of action and individual patient response. Procaterol may offer a slightly longer duration of bronchodilation, which could be advantageous for some patients. However, the overall efficacy and safety profiles of the two drugs are largely comparable. Further head-to-head clinical trials with standardized methodologies are warranted to delineate more subtle differences in their clinical performance.

References

A Comparative Guide to Oral Procaterol and Salbutamol for Asthma Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy and safety profiles of two common oral β2-adrenergic agonists used in the management of asthma: Procaterol (B1663013) and Salbutamol (B1663637) (also known as Albuterol). The information presented is synthesized from clinical trial data to support research and development in respiratory therapeutics.

Mechanism of Action: β2-Adrenergic Receptor Signaling

Both Procaterol and Salbutamol are selective β2-adrenergic receptor agonists. Their therapeutic effect is mediated through the activation of the β2-adrenergic receptor signaling pathway in the smooth muscle cells of the airways. This activation initiates a cascade of intracellular events leading to bronchodilation.

The binding of the agonist to the β2-adrenergic receptor stimulates the Gs alpha subunit of the associated G protein. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various target proteins, resulting in a decrease in intracellular calcium concentrations and the relaxation of airway smooth muscle, ultimately leading to bronchodilation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm beta_receptor β2-Adrenergic Receptor g_protein Gs Protein beta_receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activates camp cAMP adenylyl_cyclase->camp Converts atp ATP atp->adenylyl_cyclase pka Protein Kinase A (PKA) camp->pka Activates bronchodilation Bronchodilation (Smooth Muscle Relaxation) pka->bronchodilation Leads to drug Procaterol or Salbutamol drug->beta_receptor Binds to

Caption: β2-Adrenergic Receptor Signaling Pathway for Bronchodilation.

Comparative Efficacy Data

The following tables summarize the quantitative data from comparative clinical studies of oral Procaterol and Salbutamol.

Table 1: Bronchodilator Efficacy

ParameterOral ProcaterolOral SalbutamolStudy Reference
Dosage Regimen 0.05 mg - 0.1 mg (twice daily)2 mg - 4 mg (three times a day)[1][2]
Peak Effect on FEV1 Consistently greater percent improvements from predose compared to Salbutamol.[2]Statistically significant bronchodilation.[2]
Peak Effect on PEF Slightly superior to Salbutamol.[1]Significant bronchodilating effect.[1][1]
Duration of Action At least 5 hours.[2]Approximately 3 hours.[2][2]

Table 2: Side Effect Profile

Side EffectOral ProcaterolOral SalbutamolStudy Reference
Tremor Statistically more frequent than with Salbutamol.[2]Less frequent compared to Procaterol.[1][2][1][2]
Palpitations More frequent than placebo.[1]More frequent than placebo.[1][1]
Headache Similar incidence to Salbutamol.Similar incidence to Procaterol.
Nervousness Similar incidence to Salbutamol.Similar incidence to Procaterol.

Experimental Protocols

The data presented in this guide are derived from studies employing rigorous methodologies, such as double-blind, placebo-controlled, crossover, and parallel-group designs. A representative experimental protocol for a comparative efficacy study is detailed below.

Objective: To compare the bronchodilator efficacy and safety of single oral doses of Procaterol and Salbutamol in adult patients with stable asthma.

Study Design: A randomized, double-blind, placebo-controlled, three-way crossover study.

Patient Population:

  • Inclusion Criteria: Adult patients (18-65 years) with a clinical diagnosis of stable asthma, demonstrating a baseline Forced Expiratory Volume in one second (FEV1) of 50-80% of predicted value and at least a 15% reversibility in FEV1 after inhalation of a standard dose of a β2-agonist.

  • Exclusion Criteria: Patients with a recent history of respiratory tract infection, current exacerbation of asthma, significant cardiovascular disease, or those receiving medications that could interfere with the study drugs.

Treatment Protocol:

  • Washout Period: A 7-day washout period where patients discontinue their regular bronchodilator medication and are provided with a rescue short-acting β2-agonist for emergency use only.

  • Treatment Periods: Three single-dose treatment periods separated by a washout period of at least 48 hours. In each period, patients receive one of the following treatments in a randomized order:

    • Oral Procaterol (e.g., 0.1 mg)

    • Oral Salbutamol (e.g., 4 mg)

    • Placebo

  • Drug Administration: The study medication is administered with a standardized volume of water after an overnight fast.

Efficacy and Safety Assessments:

  • Spirometry: FEV1, Forced Vital Capacity (FVC), and Peak Expiratory Flow (PEF) are measured at baseline (pre-dose) and at 30, 60, 90, 120, 180, 240, 300, and 360 minutes post-dose.

  • Side Effects: Heart rate, blood pressure, and the presence and severity of tremor are monitored at each time point. Patients are also asked to report any other adverse events.

Statistical Analysis: The primary efficacy endpoint is the maximum percentage change in FEV1 from baseline. Secondary endpoints include the area under the FEV1-time curve, time to onset of bronchodilation, and duration of action. Safety data are analyzed by comparing the incidence and severity of adverse events across the three treatment groups.

G cluster_screening Phase 1: Screening & Enrollment cluster_washout Phase 2: Washout cluster_treatment Phase 3: Crossover Treatment cluster_assessment Phase 4: Data Collection (During each Treatment Period) cluster_analysis Phase 5: Analysis p1 Patient Recruitment (Stable Asthma Diagnosis) p2 Informed Consent p1->p2 p3 Inclusion/Exclusion Criteria Assessment p2->p3 p4 Baseline Spirometry (FEV1 50-80% predicted, >15% reversibility) p3->p4 w1 7-Day Washout Period (Standard Bronchodilators Discontinued) p4->w1 t1 Randomization w1->t1 t2 Treatment Period 1 (Procaterol / Salbutamol / Placebo) t1->t2 t3 48h Washout t2->t3 a1 Pre-dose Assessments (Spirometry, Vitals, Tremor) t2->a1 t4 Treatment Period 2 (Procaterol / Salbutamol / Placebo) t3->t4 t5 48h Washout t4->t5 t4->a1 t6 Treatment Period 3 (Procaterol / Salbutamol / Placebo) t5->t6 t6->a1 an1 Data Analysis (Efficacy & Safety Endpoints) t6->an1 a2 Drug Administration a1->a2 a3 Post-dose Assessments at multiple time points (Spirometry, Vitals, Tremor, Adverse Events) a2->a3 a3->an1

Caption: Experimental Workflow for a Crossover Comparative Study.

Conclusion

Clinical evidence suggests that while both oral Procaterol and Salbutamol are effective bronchodilators, there are notable differences in their profiles. Procaterol may offer a longer duration of action, potentially allowing for less frequent dosing.[2] However, this may be associated with a higher incidence of tremor.[2] Salbutamol has a shorter duration of action but may be better tolerated from a standpoint of tremor.[2] These findings highlight the trade-offs between duration of efficacy and side effect profiles that are critical considerations in the development of new bronchodilator therapies. Further research focusing on dose-response relationships and patient-reported outcomes would be valuable in further delineating the comparative therapeutic value of these agents.

References

Procaterol's Duration of Action: A Comparative Analysis with Other Long-Acting Beta-Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Procaterol's Performance Against Alternative Long-Acting Beta-Agonists (LABAs), Supported by Experimental Data.

Procaterol (B1663013), a selective beta-2 adrenergic receptor agonist, is recognized for its bronchodilatory effects in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). A critical parameter in the therapeutic efficacy of bronchodilators is their duration of action, which dictates dosing frequency and patient adherence. This guide provides a comparative analysis of the duration of action of procaterol against other prominent long-acting beta-agonists (LABAs), including formoterol (B127741), salmeterol, and the ultra-long-acting agents indacaterol, olodaterol, and vilanterol.

Quantitative Comparison of Duration of Action

The following table summarizes the key pharmacokinetic and pharmacodynamic parameters related to the duration of action of procaterol and other selected LABAs. Data presented are derived from various clinical studies and are intended for comparative purposes.

DrugClassOnset of ActionTime to Peak Effect (Tmax)Duration of BronchodilationHalf-life (t½)Dosing Frequency
Procaterol LABA5-10 minutes~1.4 - 2 hours6 - 10 hours~3.8 - 4.2 hoursTwice daily
Formoterol LABA2-3 minutesNot specified in resultsUp to 12 hoursNot specified in resultsTwice daily
Salmeterol LABA~30 minutesNot specified in resultsAt least 12 hoursNot specified in resultsTwice daily
Indacaterol Ultra-LABA~5 minutesNot specified in resultsApproximately 24 hoursEffective half-life: 33.9 - 35.8 hoursOnce daily
Olodaterol Ultra-LABARapidNot specified in results24 hoursEffective half-life: ~7.5 hoursOnce daily
Vilanterol Ultra-LABAMedian time: 16 minutesNot specified in results24 hoursEffective half-life: 16 - 21.3 hoursOnce daily

Head-to-Head Comparative Studies

Direct comparative studies provide the most robust evidence for differentiating the clinical performance of these agents.

Procaterol vs. Formoterol

A double-blind, placebo-controlled trial in stable asthmatic patients directly compared the duration of effect of inhaled procaterol (25 mcg) and formoterol (12 mcg). The study found that formoterol induced a significant bronchodilating effect for 12 hours. In contrast, significant bronchodilation with procaterol was observed for six hours compared with baseline values and four hours compared with placebo[1]. The peak bronchodilation for both drugs was observed at two hours[1].

Procaterol vs. Salbutamol (B1663637) (Short-Acting Beta-Agonist)

While salbutamol is a short-acting beta-agonist (SABA), comparisons with procaterol are informative for contextualizing its duration. In a study comparing oral procaterol (0.1 mg twice daily) and oral salbutamol (4 mg three times a day) in asthmatic patients, both drugs showed a significant bronchodilating effect compared to placebo. Although the dosing regimens differed, the study noted that the bronchodilator effect of procaterol on a twice-daily dosage did not seem to be long enough for all patients, with afternoon and evening Peak Expiratory Flow (PEF) values not differing from placebo[2]. Another study in children with mild to moderate asthma exacerbations found the duration of action of inhaled procaterol to be at least 6 to 8 hours, compared to 4 to 6 hours for salbutamol.

Signaling Pathway of Beta-2 Adrenergic Receptor Agonists

The therapeutic effect of procaterol and other beta-agonists is mediated through the activation of the beta-2 adrenergic receptor, a G-protein coupled receptor. The canonical signaling pathway is depicted below.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm B2AR Beta-2 Adrenergic Receptor G_protein Gs Protein (αβγ) B2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_active Myosin Light Chain Kinase (Active) PKA->MLCK_active Phosphorylates (Inactivates) MLCK_inactive Myosin Light Chain Kinase (Inactive) MLCK_active->MLCK_inactive Relaxation Smooth Muscle Relaxation (Bronchodilation) MLCK_inactive->Relaxation Leads to Agonist Beta-2 Agonist (e.g., Procaterol) Agonist->B2AR Binds to

Beta-2 Adrenergic Receptor Signaling Pathway

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols for key comparative studies.

Procaterol vs. Formoterol in Stable Asthma[1]
  • Study Design: A double-blind, placebo-controlled, crossover trial.

  • Participants: 12 stable asthmatic patients.

  • Interventions:

    • Inhaled formoterol (12 micrograms) via metered-dose aerosol.

    • Inhaled procaterol (25 micrograms) via metered-dose aerosol.

    • Placebo.

  • Methodology:

    • Forced Expiratory Volume in 1 second (FEV1), pulse rate, and blood pressure were measured at baseline.

    • Post-dosing, measurements were taken every two hours for a total of 12 hours.

  • Primary Outcome: Duration of significant bronchodilation, assessed by changes in FEV1 from baseline and compared to placebo.

Nebulized Procaterol vs. Nebulized Salbutamol in Moderate Acute Asthma[3][4]
  • Study Design: A randomized, double-blind, two-arm parallel group, phase III clinical trial.

  • Participants: Patients with moderate acute asthma as per Global Initiative for Asthma (GINA) 1998 guidelines (asthma score 5 to 11; PEFR ≤ 80% predicted), aged 15 to 60 years.

  • Interventions:

    • One ampule of nebulized procaterol, diluted with 2 ml of normal saline.

    • One ampule of nebulized salbutamol.

    • Treatments were administered three times every 20 minutes (at 0, 20, and 40 minutes).

  • Methodology:

    • Peak Expiratory Flow Rate (PEFR) was measured at 20, 40, 60, and 120 minutes post-initial dose.

    • Vital signs, asthma score, and adverse events were evaluated at the same time points.

  • Primary Outcome: Improvement in PEFR from baseline.

The following diagram illustrates the general workflow of a clinical trial comparing the duration of action of inhaled bronchodilators.

experimental_workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_intervention Intervention cluster_assessment Post-Dose Assessment cluster_analysis Data Analysis P1 Patient Recruitment (e.g., Asthmatic Patients) P2 Informed Consent & Baseline Assessment (FEV1, PEFR, etc.) P1->P2 P3 Random Assignment to Treatment Groups P2->P3 P4_A Group A: Procaterol Inhalation P3->P4_A P4_B Group B: Comparator LABA Inhalation P3->P4_B P4_C Group C: Placebo Inhalation P3->P4_C P5 Serial Spirometry (FEV1, FVC) & PEFR Measurements at Pre-defined Time Points (e.g., 0, 2, 4, 6, 8, 12, 24h) P4_A->P5 P4_B->P5 P4_C->P5 P6 Monitoring of Vital Signs & Adverse Events P5->P6 P7 Statistical Comparison of Bronchodilator Effect and Duration of Action P6->P7

Generalized Experimental Workflow for Comparative Bronchodilator Trials

Conclusion

Procaterol demonstrates a duration of action that is longer than short-acting beta-agonists like salbutamol but shorter than the 12-hour duration of long-acting agents such as formoterol and salmeterol. The ultra-LABAs, including indacaterol, olodaterol, and vilanterol, offer the longest duration of action, allowing for once-daily administration. The selection of a specific beta-agonist will depend on the therapeutic goal, whether it is for rescue medication, twice-daily maintenance therapy, or once-daily maintenance therapy, alongside considerations of onset of action and side effect profiles. The experimental data and methodologies presented in this guide provide a foundation for informed decision-making in respiratory drug research and development.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Procaterol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and preventing environmental contamination. Procaterol (B1663013) hydrochloride, a β2-adrenoreceptor agonist, requires adherence to specific disposal procedures to mitigate risks. This guide provides essential, step-by-step instructions for the proper disposal of procaterol hydrochloride, aligning with regulatory guidelines and safety best practices.

Regulatory Framework for Pharmaceutical Waste

The disposal of pharmaceutical waste, including this compound, is governed by multiple regulatory bodies in the United States, primarily the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[1][2][3] The Resource Conservation and Recovery Act (RCRA) grants the EPA the authority to control hazardous waste from its creation to its disposal.[2][3] In 2019, the EPA enacted the Subpart P rule, which specifically addresses the management of hazardous waste pharmaceuticals by healthcare facilities.[2][4]

While some Safety Data Sheets (SDS) for this compound indicate it is not a hazardous substance for transport, at least one classifies it as a Category 2 reproductive toxin, signifying it is suspected of damaging fertility or the unborn child.[5][6][7] Therefore, it is crucial to handle and dispose of this compound with care, following protocols for non-hazardous or, as a precaution, potentially hazardous pharmaceutical waste.

Step-by-Step Disposal Protocol for Laboratory Settings

1. Waste Identification and Segregation:

  • Initial Assessment: Determine if the this compound waste is contaminated with other substances that would classify it as hazardous waste under RCRA.

  • Segregation: Do not mix this compound waste with general laboratory trash or other waste streams like biohazardous waste.[8] Pharmaceutical waste should be kept separate as it often requires incineration for proper disposal, whereas medical waste may be autoclaved.[8]

2. Containerization:

  • Primary Container: Place the this compound waste in a well-sealed, leak-proof primary container.

  • Labeling: Clearly label the container as "Pharmaceutical Waste for Incineration" and include the name of the compound (this compound).

  • Secondary Containment: If necessary, place the primary container in a larger, durable secondary container to prevent spills or leaks.

  • Color-Coding: Follow your institution's waste management color-coding system. Typically, non-hazardous pharmaceutical waste is collected in blue or white containers, while RCRA hazardous waste is collected in black containers.

3. Storage:

  • Designated Area: Store the sealed and labeled waste container in a designated, secure area away from general laboratory traffic.

  • Ventilation: Ensure the storage area is well-ventilated.

  • Incompatible Materials: Do not store with incompatible chemicals.

4. Professional Disposal:

  • Licensed Contractor: Arrange for the collection and disposal of the pharmaceutical waste by a licensed and reputable hazardous waste disposal company. These companies are equipped to handle and incinerate pharmaceutical waste in compliance with federal, state, and local regulations.[5][8]

  • Documentation: Maintain all records of waste disposal, including manifests and certificates of destruction provided by the disposal company.

5. Spill Management:

In the event of a spill, follow these procedures:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[5][7] If there is a risk of dust formation, respiratory protection may be necessary.[5][7]

  • Containment: Prevent the spill from spreading and ensure it does not enter drains or waterways.[5][6][7]

  • Cleanup: Absorb liquids with an inert material. For solid spills, carefully sweep or scoop the material to avoid creating dust.[6][9]

  • Disposal of Cleanup Materials: Place all contaminated cleanup materials into a labeled hazardous waste container for professional disposal.

Disposal Options for Small Quantities (Non-Laboratory Settings)

While laboratory settings require professional disposal, expired or unused this compound in non-professional settings should ideally be taken to a drug take-back program.[1][10][11] These programs are the safest way to dispose of most medications.[1][10] If a take-back program is not available, the following steps can be taken for disposal in household trash:

  • Do Not Flush: Do not flush this compound down the toilet or pour it down the drain, as this can contaminate water supplies.[1][8][12] The FDA maintains a "flush list" for certain dangerous drugs, but this compound is not on it.[1][10][13]

  • Mix with Undesirable Substance: Mix the medication (do not crush tablets or capsules) with an unpalatable substance such as dirt, cat litter, or used coffee grounds.[10][12]

  • Seal and Dispose: Place the mixture in a sealed plastic bag or container and dispose of it in the household trash.[10][12]

  • Remove Personal Information: Scratch out all personal information on the prescription label of the empty pill bottle or packaging to make it unreadable.[12]

Quantitative Data on Disposal

Currently, there is no specific quantitative data, such as concentration limits for disposal, readily available for this compound in the provided search results. Disposal procedures are based on the classification of the waste (hazardous vs. non-hazardous) rather than specific concentration thresholds.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a professional setting.

Procaterol_Disposal_Workflow start Start: this compound Waste Generated is_hazardous Is the waste mixed with a RCRA hazardous substance? start->is_hazardous non_hazardous_container Place in a labeled, non-hazardous pharmaceutical waste container (Blue/White) is_hazardous->non_hazardous_container No hazardous_container Place in a labeled, RCRA hazardous pharmaceutical waste container (Black) is_hazardous->hazardous_container Yes store Store in a designated, secure area non_hazardous_container->store hazardous_container->store professional_disposal Arrange for collection by a licensed waste disposal company store->professional_disposal incineration Incineration at a permitted facility professional_disposal->incineration documentation Maintain disposal records incineration->documentation end End: Proper Disposal Complete documentation->end

References

Safeguarding Your Research: A Comprehensive Guide to Handling Procaterol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Procaterol hydrochloride, a potent β2-adrenoreceptor agonist. Adherence to these procedures is critical to mitigate risks and ensure the well-being of all laboratory personnel. This information has been compiled from various safety data sheets (SDS) to offer a comprehensive overview of necessary precautions, operational plans, and disposal protocols.

This compound hemihydrate is classified as a reproductive toxin (Category 2), suspected of causing harm to fertility or an unborn child.[1] Therefore, strict adherence to safety measures is imperative.

Personal Protective Equipment (PPE)

The following table summarizes the mandatory personal protective equipment required when handling this compound. This equipment must be worn at all times where there is a potential for exposure.

Protection TypeSpecific RequirementsRationale
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards.[1]To protect eyes from dust particles and splashes.[1]
Skin Protection Wear impervious, flame-resistant protective clothing. Use chemical-impermeable gloves (minimum standard BS EN 374:2003).[1][2]To prevent skin contact with the chemical.[1]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1] In case of fire, a self-contained breathing apparatus is necessary.[1]To prevent inhalation of dust or aerosols.[1]

Operational Plan for Safe Handling

A systematic approach is crucial for minimizing risks associated with handling this compound. The following step-by-step workflow must be strictly followed:

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Obtain & Read SDS prep2 Ensure Adequate Ventilation prep1->prep2 prep3 Verify Safety Equipment (Shower, Eyewash) prep2->prep3 prep4 Don Appropriate PPE prep3->prep4 handle1 Weigh in a Fume Hood prep4->handle1 handle2 Avoid Dust & Aerosol Formation handle1->handle2 handle3 Keep Away from Ignition Sources handle2->handle3 post1 Decontaminate Work Area handle3->post1 post2 Dispose of Waste Properly post1->post2 post3 Remove & Dispose of Gloves post2->post3 post4 Wash Hands Thoroughly post3->post4

Safe handling workflow for this compound.

Emergency Procedures: Immediate Actions for Exposure

In the event of an exposure, immediate and decisive action is critical.

Inhalation:

  • Immediately move the affected person to an area with fresh air.[3][4]

  • If breathing is difficult or has stopped, provide artificial respiration.[3][4] Cardiopulmonary resuscitation (CPR) may be necessary, but avoid mouth-to-mouth resuscitation.[5]

  • Seek immediate medical attention.[4]

Skin Contact:

  • Remove all contaminated clothing and shoes.[5]

  • Rinse the affected skin area thoroughly with large amounts of water.[5] Wash with soap and plenty of water.[4]

  • Consult a physician.[4][5]

Eye Contact:

  • If present, remove any contact lenses.[5]

  • Immediately flush the eyes with large amounts of water for at least 15 minutes, ensuring to separate the eyelids with fingers for adequate flushing.[5]

  • Seek prompt medical attention.[5]

Ingestion:

  • If the person is conscious, wash out their mouth with water.[5]

  • Never give anything by mouth to an unconscious person.[4][5]

  • Do NOT induce vomiting unless directed by medical personnel.[5]

  • Seek immediate medical assistance, which may include gastric lavage.[3]

Accidental Release and Disposal Plan

Proper containment and disposal are essential to prevent environmental contamination and further exposure.

Accidental Release Measures:

  • Personal Precautions: Avoid the formation of dust and breathing in vapors, mist, or gas.[1] Use the personal protective equipment outlined above.[1] Evacuate personnel to safe areas.[5]

  • Environmental Precautions: Prevent the product from entering drains.[1][2]

  • Containment and Cleaning: Sweep up the spilled material and place it into a suitable, closed, and airtight container for disposal.[1] Ensure the area is well-ventilated.[3]

Disposal:

  • Dispose of the substance and any contaminated materials in accordance with all applicable federal, state, and local regulations.

  • Contaminated gloves should be disposed of after use in accordance with good laboratory practices and applicable laws.[4]

  • Do not allow the product to be released into the environment.

By implementing these safety protocols, you can create a secure research environment for the handling of this compound, ensuring both the integrity of your work and the safety of your team.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Procaterol hydrochloride
Reactant of Route 2
Procaterol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.